Product packaging for Pd(II) Mesoporphyrin IX(Cat. No.:CAS No. 40680-45-3)

Pd(II) Mesoporphyrin IX

Número de catálogo: B1435368
Número CAS: 40680-45-3
Peso molecular: 671.1 g/mol
Clave InChI: VWVXMTBTLYSQMK-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Pd(II) Mesoporphyrin IX is a useful research compound. Its molecular formula is C34H36N4O4Pd and its molecular weight is 671.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N4O4Pd B1435368 Pd(II) Mesoporphyrin IX CAS No. 40680-45-3

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVXMTBTLYSQMK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40680-45-3
Record name Pd(II) Mesoporphyrin IX
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Pd(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Palladium(II) Mesoporphyrin IX, a metalloporphyrin of significant interest in various scientific fields, including drug development, photodynamic therapy, and materials science. This document details the experimental protocols for its preparation and outlines the key analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format.

Introduction

Mesoporphyrin IX is a naturally derived porphyrin, and its palladium(II) complex exhibits unique photophysical and chemical properties. The insertion of a palladium ion into the porphyrin core significantly influences its electronic structure, leading to applications in areas such as oxygen sensing, photon upconversion, and as a photosensitizer in photodynamic therapy (PDT).[1] Understanding the precise methods for its synthesis and the detailed characterization of its properties is crucial for its effective application and for the development of novel therapeutic and diagnostic agents.

Synthesis of Pd(II) Mesoporphyrin IX

The synthesis of this compound involves the insertion of a palladium(II) ion into the central core of the Mesoporphyrin IX macrocycle. While specific literature detailing the synthesis of this exact compound is not abundant, a general and reliable method for the metallation of porphyrins can be adapted. The following protocol is based on established methods for the synthesis of metalloporphyrins.

Experimental Protocol: Palladium Insertion into Mesoporphyrin IX

This procedure is adapted from general methods for metallating porphyrins. The dimethyl ester of Mesoporphyrin IX is often used to improve solubility in organic solvents.

Materials:

Procedure:

  • Dissolution: Dissolve Mesoporphyrin IX dimethyl ester in a suitable solvent such as chloroform or DMF in a round-bottom flask.

  • Addition of Palladium Salt: Add an excess of a palladium(II) salt, such as palladium(II) chloride or palladium(II) acetate, to the solution. The excess of the metal salt drives the reaction to completion.

  • Reaction: Reflux the mixture with stirring. The reaction progress can be monitored by UV-Vis spectroscopy. The characteristic four Q-bands of the free-base porphyrin will be replaced by a two-band spectrum typical of a metalloporphyrin. A distinct color change is also an indicator of metallation.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. If DMF was used as the solvent, it can be removed under reduced pressure.

  • Extraction: Dilute the residue with chloroform or dichloromethane and wash it with a saturated sodium bicarbonate solution and then with water to remove unreacted metal salts and any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude this compound dimethyl ester by column chromatography on silica gel, using a solvent system such as a chloroform/methanol gradient.

  • Final Product: Collect the fractions containing the desired product and evaporate the solvent to yield the purified this compound dimethyl ester as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification Mesoporphyrin_IX Mesoporphyrin IX Dimethyl Ester Reaction Reaction (Reflux) Mesoporphyrin_IX->Reaction Pd_Salt Palladium(II) Salt (e.g., PdCl2) Pd_Salt->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Crude_Product Crude Product Reaction->Crude_Product Extraction Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product Characterization_Workflow cluster_characterization Characterization of this compound Pure_Product Purified Product UV_Vis UV-Vis Spectroscopy Pure_Product->UV_Vis NMR NMR Spectroscopy (1H, 13C) Pure_Product->NMR Mass_Spec Mass Spectrometry Pure_Product->Mass_Spec Structural_Confirmation Structural Confirmation UV_Vis->Structural_Confirmation NMR->Structural_Confirmation Mass_Spec->Structural_Confirmation PDT_Pathway cluster_cellular Cellular Environment cluster_pdt Photodynamic Therapy Pd_MP This compound Cell_Uptake Cellular Uptake Pd_MP->Cell_Uptake Localization Subcellular Localization (e.g., Mitochondria, Lysosomes) Cell_Uptake->Localization Light Light Activation (Specific λ) Excited_State Excited Triplet State Light->Excited_State ROS Reactive Oxygen Species (¹O₂) Excited_State->ROS Oxygen Molecular Oxygen (³O₂) Oxygen->ROS Apoptosis Apoptosis/Cell Death ROS->Apoptosis

References

A Technical Guide to the Photophysical Properties of Palladium Mesoporphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium (II) mesoporphyrins are a class of synthetic tetrapyrrole macrocycles that have garnered significant attention in various scientific and biomedical fields. The incorporation of a heavy palladium ion into the porphyrin core profoundly influences the molecule's electronic properties, leading to distinct photophysical characteristics. These properties, particularly their efficient generation of triplet excited states and subsequent production of singlet oxygen, make them highly valuable for applications such as photodynamic therapy (PDT), oxygen sensing, and photocatalysis. This technical guide provides an in-depth overview of the core photophysical properties of palladium mesoporphyrins, detailed experimental protocols for their characterization, and a summary of relevant quantitative data.

Core Photophysical Principles

The photophysical behavior of palladium mesoporphyrins is governed by the transitions between electronic energy states, as depicted by a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁ or S₂). Due to the "heavy atom effect" induced by the palladium ion, the rate of intersystem crossing (ISC) to the triplet state (T₁) is significantly enhanced. This process is highly efficient, often approaching unity, meaning that almost all absorbed photons result in the formation of a triplet state.

Because radiative decay from the triplet state back to the ground state (phosphorescence) is spin-forbidden, the triplet state has a relatively long lifetime. This long-lived triplet state can then transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen is a potent oxidizing agent and is the primary cytotoxic species in photodynamic therapy.

The key photophysical parameters that define the utility of palladium mesoporphyrins are:

  • Absorption Maxima (λ_abs_): The wavelengths at which the porphyrin absorbs light most strongly, typically characterized by an intense Soret band (around 400 nm) and weaker Q-bands in the visible region.

  • Emission Maxima (λ_em_): The wavelength at which the molecule emits light via phosphorescence.

  • Phosphorescence Quantum Yield (Φ_p_): The efficiency of the phosphorescence process, defined as the ratio of photons emitted as phosphorescence to the number of photons absorbed.

  • Triplet Lifetime (τ_T_): The average time the molecule spends in the excited triplet state before decaying.

  • Singlet Oxygen Quantum Yield (Φ_Δ_): The efficiency of generating singlet oxygen, defined as the number of singlet oxygen molecules produced per photon absorbed by the porphyrin.

Quantitative Photophysical Data

The following table summarizes key photophysical data for various palladium porphyrins. It is important to note that these properties are sensitive to the specific meso-substituents and the solvent environment.

CompoundSolventSoret Band (λ_max_, nm)Q-Bands (λ_max_, nm)Phosphorescence (λ_em_, nm)Phosphorescence Quantum Yield (Φ_p_)Triplet Lifetime (τ_T_, µs)Singlet Oxygen Quantum Yield (Φ_Δ_)Reference
Pd(II) Mesoporphyrin IX-Data not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searchesData not explicitly found in searches[1]
Pd(II) meso-tetraphenylporphyrin (PdTPP)Toluene~418~525, ~555~670~0.09~200High[2][3]
Pd(II) octaethylporphyrin (PdOEP)Toluene~400~515, ~548~665~0.13~300~0.6-0.8[4]
Pd(II) meso-(diethoxyphosphoryl)porphyrinsToluene~415-420~525-530, ~555-560~670-7700.034 - 0.058633 - 858Not Reported[5]

Note: Data for this compound was not specifically available in the searched literature. The data presented is for structurally related and commonly studied palladium porphyrins to provide a comparative context.

Key Experimental Protocols

Accurate characterization of the photophysical properties of palladium mesoporphyrins is crucial for their application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (Soret and Q-bands) and molar extinction coefficients.

Methodology:

  • Sample Preparation: Prepare a stock solution of the palladium mesoporphyrin in a suitable spectroscopic grade solvent (e.g., toluene, DMF, or dichloromethane) at a known concentration (typically 10⁻⁵ to 10⁻⁶ M).[6]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the solvent to record a baseline.

    • Fill a matched cuvette with the sample solution.

    • Scan the absorbance from approximately 350 nm to 700 nm.[6]

    • The intense peak around 400 nm is the Soret band, and the weaker peaks in the 500-600 nm range are the Q-bands.[7]

  • Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at the peak maximum, c is the concentration in mol/L, and l is the path length in cm.

Phosphorescence Spectroscopy

Objective: To determine the phosphorescence emission maximum, quantum yield, and lifetime.

Methodology:

  • Sample Preparation: Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) in a suitable solvent. The solution must be thoroughly deoxygenated to prevent quenching of the triplet state. This is typically achieved by bubbling with an inert gas (e.g., argon or nitrogen) for at least 20-30 minutes or by multiple freeze-pump-thaw cycles.[8]

  • Instrumentation: A spectrofluorometer equipped with a pulsed light source (e.g., xenon flash lamp or laser) and a time-gated detector is required.

  • Measurement:

    • Emission Spectrum: Excite the sample at the Soret band or one of the Q-bands. Scan the emission at longer wavelengths (typically 600-800 nm).

    • Quantum Yield (Φ_p_): Measure the integrated phosphorescence intensity of the sample relative to a known phosphorescence standard (e.g., Pt(II) octaethylporphyrin in deoxygenated toluene). The quantum yield is calculated using the following equation: Φ_p,sample_ = Φ_p,std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

    • Lifetime (τ_T_): Using a time-resolved setup, measure the decay of the phosphorescence intensity over time after the excitation pulse. The decay curve is typically fitted to a single exponential function to determine the lifetime.

Singlet Oxygen Quantum Yield (Φ_Δ_) Determination

Objective: To quantify the efficiency of singlet oxygen generation.

Methodology (Indirect Method using a Chemical Trap):

  • Principle: This method uses a chemical trap, such as 1,3-diphenylisobenzofuran (B146845) (DPBF), which reacts irreversibly with singlet oxygen, leading to a decrease in its absorption.[9]

  • Sample Preparation: Prepare a solution containing the palladium mesoporphyrin and DPBF in an air-saturated solvent. A reference photosensitizer with a known Φ_Δ_ (e.g., methylene (B1212753) blue or Rose Bengal) is also prepared under identical conditions.[10] The concentration of the photosensitizer should be adjusted to have a similar absorbance at the irradiation wavelength as the reference.

  • Procedure:

    • Measure the initial absorption spectrum of the solution, focusing on the DPBF absorption peak (~415 nm).

    • Irradiate the solution with monochromatic light at a wavelength where only the photosensitizer absorbs.

    • Periodically record the absorption spectrum and monitor the decrease in the DPBF absorbance.

    • The rate of DPBF decomposition is proportional to the rate of singlet oxygen generation.

  • Data Analysis: The singlet oxygen quantum yield is calculated using the following formula: Φ_Δ,sample_ = Φ_Δ,ref_ * (k_sample_ / k_ref_) * (I_abs,ref_ / I_abs,sample_) where k is the rate of DPBF decomposition (obtained from the slope of absorbance vs. time) and I_abs_ is the rate of light absorption by the photosensitizer.[10]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Jablonski_Diagram cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (Excited State) S0->S1 Absorption (Light) T1 T₁ (Excited State) S1->T1 Intersystem Crossing (ISC) (Heavy Atom Effect) T1->S0 Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_triplet ³O₂ (Molecular Oxygen)

Caption: Jablonski diagram for a palladium mesoporphyrin.

PDT_Mechanism cluster_0 Photophysical Events cluster_1 Energy Transfer (Type II) cluster_2 Biological Effect PS Pd-Porphyrin (S₀) PS_S1 Pd-Porphyrin (S₁) PS->PS_S1 Absorption Light Light (hν) Light->PS PS_T1 Pd-Porphyrin (T₁) PS_S1->PS_T1 ISC O2_ground ³O₂ (Ground State) PS_T1->O2_ground Collision O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Energy Transfer Cell Tumor Cell O2_singlet->Cell Damage Oxidative Damage (Lipids, Proteins, DNA) Cell->Damage Reacts with Apoptosis Cell Death (Apoptosis) Damage->Apoptosis Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Interpretation Synthesis Synthesis of Pd-Mesoporphyrin Purification Purification & Characterization Synthesis->Purification Solution Prepare Stock Solution Purification->Solution UVVis UV-Vis Spectroscopy (λ_abs, ε) Solution->UVVis Phospho Phosphorescence Spectroscopy (λ_em, Φ_p, τ_T) Solution->Phospho SOQY Singlet Oxygen Quantum Yield (Φ_Δ) Measurement Solution->SOQY DataTable Compile Data Table UVVis->DataTable Phospho->DataTable SOQY->DataTable Application Assess Suitability for PDT/Sensing DataTable->Application

References

Pd(II) Mesoporphyrin IX: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Overview of the Chemical Structure, Properties, and Applications of a Versatile Photosensitizer and Phosphorescent Probe.

Introduction

Palladium (II) Mesoporphyrin IX is a metalloporphyrin complex that has garnered significant interest within the scientific community, particularly in the fields of biomedical research and materials science. Its unique photophysical properties, characterized by strong phosphorescence and efficient generation of reactive oxygen species, make it a valuable tool for a range of applications, including photodynamic therapy (PDT) and oxygen sensing. This technical guide provides a comprehensive overview of the chemical structure, key properties, and experimental protocols related to Pd(II) Mesoporphyrin IX, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

This compound consists of a porphyrin macrocycle, specifically mesoporphyrin IX, with a centrally chelated palladium (II) ion. The mesoporphyrin IX ligand is characterized by four methyl, two ethyl, and two propionic acid side chains attached to the pyrrole (B145914) rings. The palladium ion is coordinated to the four nitrogen atoms within the porphyrin core.

Physicochemical and Photophysical Properties

The defining characteristics of this compound are summarized in the tables below. These properties are fundamental to its utility in various scientific applications.

Identifier Value
Chemical Formula C₃₄H₃₆N₄O₄Pd
Molecular Weight 671.09 g/mol [1][2]
CAS Number 40680-45-3[1][2]
Appearance Crystalline solid
Solubility Soluble in organic solvents such as chloroform (B151607) and dimethylformamide (DMF)
Storage Store at room temperature, protected from light[1]
Photophysical Property Value Solvent
Absorption Maxima (Soret Band) ~395-400 nmChloroform
Absorption Maxima (Q-Bands) ~514 nm, ~548 nmChloroform
Phosphorescence Emission Maximum Not explicitly found in search results-
Phosphorescence Quantum Yield Not explicitly found in search results-
Phosphorescence Lifetime Not explicitly found in search results-

Note: Specific quantitative values for phosphorescence emission, quantum yield, and lifetime for this compound were not explicitly available in the searched literature. The provided absorption data is for a derivative and should be considered approximate for the parent compound.

Key Applications and Mechanisms of Action

Photodynamic Therapy (PDT)

This compound functions as a photosensitizer in photodynamic therapy. The underlying mechanism involves the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon activation by light of a specific wavelength.

Mechanism of Action in PDT:

  • Administration and Localization: The photosensitizer is administered and preferentially accumulates in target tissues, such as tumors.

  • Photoexcitation: The target area is irradiated with light corresponding to the absorption spectrum of the photosensitizer. This excites the this compound from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The molecule then undergoes intersystem crossing to a longer-lived triplet state (T₁).

  • Energy Transfer and ROS Generation: The excited triplet state of the photosensitizer can transfer its energy to molecular oxygen (³O₂), which is abundant in biological tissues, converting it to the highly reactive singlet oxygen (¹O₂).

  • Cellular Damage and Apoptosis: Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids. This widespread cellular damage triggers apoptotic cell death pathways, leading to the destruction of the targeted tissue.

PDT_Mechanism cluster_0 Cellular Environment PS_ground This compound (S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Excitation PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing O2_ground Molecular Oxygen (³O₂) O2_singlet Singlet Oxygen (¹O₂) Cell_Damage Cellular Damage O2_singlet->Cell_Damage Oxidation Apoptosis Apoptosis Cell_Damage->Apoptosis Light Light (Photon) Light->PS_ground Absorption PS_tripletO2_ground PS_tripletO2_ground PS_groundO2_singlet PS_groundO2_singlet PS_tripletO2_ground->PS_groundO2_singlet Energy Transfer

Oxygen Sensing

The strong phosphorescence of this compound and its quenching by molecular oxygen form the basis of its application in optical oxygen sensing. The mechanism relies on the principle that the phosphorescence intensity and lifetime of the probe are inversely proportional to the concentration of oxygen.

Principle of Phosphorescence Quenching:

In the absence of oxygen, the excited triplet state of this compound decays back to the ground state via phosphorescence, emitting light. When oxygen is present, it can collide with the excited porphyrin molecule and accept the energy, causing the porphyrin to return to its ground state without emitting a photon (a non-radiative process). This quenching of phosphorescence can be measured to determine the oxygen concentration. The relationship is often described by the Stern-Volmer equation.

Oxygen_Sensing_Workflow cluster_0 Experimental Setup cluster_1 Data Analysis Sensor_Prep Prepare Sensor Film (this compound in polymer matrix) Sample Introduce Sample with Unknown O₂ Sensor_Prep->Sample Excitation Excite with Light Source Sample->Excitation Detection Measure Phosphorescence (Intensity or Lifetime) Excitation->Detection Calibration Generate Stern-Volmer Plot (Calibration Curve) Detection->Calibration Calculation Calculate O₂ Concentration Calibration->Calculation

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound. The following sections provide generalized methodologies based on common practices for metalloporphyrins.

Synthesis of this compound

This protocol describes a general method for the insertion of palladium into the mesoporphyrin IX macrocycle.

Materials:

  • Mesoporphyrin IX

  • Palladium(II) chloride (PdCl₂) or Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • High-boiling point solvent (e.g., dimethylformamide (DMF) or glacial acetic acid)

  • Sodium acetate (if using PdCl₂)

  • Chloroform or dichloromethane (B109758)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve Mesoporphyrin IX in the chosen solvent in a round-bottom flask.

  • Add an excess of the palladium salt (and sodium acetate if using PdCl₂).

  • Reflux the mixture with stirring for several hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the shift in the Soret and Q-bands, or by thin-layer chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the free-base porphyrin spectrum), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in chloroform or dichloromethane and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

  • Purify the product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).

  • Collect the fraction containing the this compound and evaporate the solvent to yield the purified product.

In Vitro Photodynamic Therapy Protocol

This protocol outlines a general procedure for assessing the phototoxicity of this compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound stock solution (dissolved in a biocompatible solvent like DMSO and diluted in culture medium)

  • Light source with a wavelength corresponding to an absorption band of the photosensitizer (e.g., ~400 nm or one of the Q-bands)

  • Cell viability assay kit (e.g., MTT, XTT)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Photosensitizer Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

  • Washing: After incubation, remove the medium containing the photosensitizer and wash the cells with phosphate-buffered saline (PBS) to remove any extracellular compound.

  • Irradiation: Add fresh culture medium to the wells and expose the plate to the light source for a specific duration to deliver a defined light dose (J/cm²). Keep a set of "dark control" plates (incubated with the photosensitizer but not irradiated) to assess dark toxicity.

  • Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.

  • Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.

  • Data Analysis: Calculate the cell viability relative to the untreated control and plot dose-response curves to determine the phototoxicity of this compound.

Fabrication of an Optical Oxygen Sensor Film

This protocol describes the preparation of a phosphorescence-based oxygen sensing film.

Materials:

  • This compound

  • Oxygen-permeable polymer matrix (e.g., polystyrene, silicone)

  • Solvent for the polymer and porphyrin (e.g., toluene, chloroform)

  • Transparent support (e.g., glass slide, polyester (B1180765) film)

  • Spin-coater or casting knife

Procedure:

  • Preparation of the Sensing Cocktail: Dissolve the polymer and this compound in the chosen solvent to create a homogeneous solution. The concentration of the porphyrin will depend on the desired sensor sensitivity and film thickness.

  • Film Deposition: Deposit a thin layer of the sensing cocktail onto the transparent support using a spin-coater or a casting knife.

  • Drying: Allow the solvent to evaporate completely in a dust-free environment, leaving a thin, solid sensor film. The film may require gentle heating to ensure complete solvent removal.

  • Calibration:

    • Place the sensor film in a chamber with a controlled atmosphere.

    • Expose the film to a series of gas mixtures with known oxygen concentrations (from 0% to 100% oxygen).

    • For each oxygen concentration, illuminate the film with an excitation light source and measure the phosphorescence intensity or lifetime using a suitable detector (e.g., a spectrometer or a photomultiplier tube with appropriate filters).

    • Plot the ratio of the phosphorescence in the absence of oxygen (I₀) to the phosphorescence at a given oxygen concentration (I) against the oxygen concentration to generate a Stern-Volmer calibration curve.

Conclusion

This compound is a robust and versatile molecule with significant potential in both biomedical research and the development of advanced materials. Its strong phosphorescence and efficient photosensitizing properties make it an excellent candidate for applications in photodynamic therapy and optical oxygen sensing. The experimental protocols provided in this guide offer a foundation for researchers to explore and harness the capabilities of this promising metalloporphyrin. Further research to fully quantify its photophysical parameters and to develop targeted delivery systems will undoubtedly expand its utility in the future.

References

A Technical Guide to the Discovery and History of Palladium Porphyrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium porphyrins are a class of synthetic metalloporphyrins that have garnered significant interest across various scientific disciplines, including chemistry, materials science, and medicine. Their unique photophysical properties, characterized by high intersystem crossing yields and long-lived triplet states, have made them invaluable as photosensitizers, luminescent probes, and catalysts. This technical guide provides an in-depth exploration of the discovery and historical development of palladium porphyrins, detailing the seminal synthetic methods, key experimental protocols, and the evolution of our understanding of their fundamental properties.

The Genesis of Porphyrin and Palladium Chemistry

The story of palladium porphyrins begins with the independent discoveries of its two core components: the porphyrin macrocycle and the element palladium.

The synthesis of the parent porphyrin macrocycle, tetraphenylporphyrin (B126558) (H₂TPP), was first achieved in 1935 by Paul Rothemund. His method involved the condensation of pyrrole (B145914) and benzaldehyde (B42025) in a sealed bomb at 150°C for 24 hours.[1] This pioneering work laid the foundation for synthetic porphyrin chemistry. A significant improvement to this method was later introduced by Adler and Longo, who developed a more practical approach by refluxing the reactants in propionic acid open to the air, albeit with modest yields.[1][2]

Palladium, a rare and lustrous silvery-white metal, was discovered in 1803 by William Hyde Wollaston.

The Dawn of Palladium Porphyrins: First Synthesis and Characterization

The first documented synthesis and spectral characterization of a palladium porphyrin occurred in the mid-20th century. In a landmark 1951 paper published in the Journal of the American Chemical Society, G. D. Dorough, J. R. Miller, and F. M. Huennekens reported the spectra of various metallo-derivatives of α,β,γ,δ-tetraphenylporphine, including the palladium(II) complex (PdTPP).[3][4][5] This seminal work marked the official entry of palladium porphyrins into the scientific literature and provided the first quantitative data on their electronic absorption properties.

Early Synthetic Protocols for Palladium Insertion

The initial methods for incorporating palladium into the porphyrin core were relatively straightforward, typically involving the reaction of a free-base porphyrin with a palladium(II) salt in a high-boiling point solvent.

This protocol is based on the general methods for metalloporphyrin synthesis described in the early literature.

Materials:

Procedure:

  • A solution of α,β,γ,δ-tetraphenylporphine in benzene is prepared.

  • A solution of palladium(II) chloride in pyridine is prepared separately.

  • The palladium(II) chloride solution is added to the porphyrin solution.

  • The reaction mixture is refluxed for an extended period, typically several hours, to ensure complete metal insertion.

  • The progress of the reaction is monitored by observing the changes in the visible absorption spectrum. The four characteristic Q-bands of the free-base porphyrin collapse into two bands upon metallation.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude palladium(II) tetraphenylporphyrin is purified by recrystallization from a suitable solvent system, such as chloroform-methanol.

Quantitative Photophysical Data from Early Studies

The 1951 paper by Dorough, Miller, and Huennekens provided the first quantitative insights into the electronic structure of palladium porphyrins. The absorption spectra they reported laid the groundwork for understanding the influence of the central metal ion on the π-electron system of the porphyrin macrocycle.

CompoundSolventSoret Band (λ_max, nm)Q-Bands (λ_max, nm)Reference
Palladium(II) TetraphenylporphyrinPyridine416524, 555[3][4][5]

Evolution of Synthetic Methodologies

While the early methods for palladium insertion were effective, they often required harsh reaction conditions and long reaction times. Over the decades, significant advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for preparing palladium porphyrins.

Modern Palladium Insertion Techniques

Modern protocols for palladium insertion often utilize milder conditions and a wider range of palladium precursors. A common and efficient method involves the use of palladium(II) acetate (B1210297) in a chlorinated solvent at room temperature or with gentle heating.

Materials:

Procedure:

  • The free-base porphyrin is dissolved in chloroform or dichloromethane.

  • A solution of palladium(II) acetate in methanol is added to the porphyrin solution.

  • The reaction mixture is stirred at room temperature or gently refluxed for a period ranging from 30 minutes to a few hours.

  • The reaction is monitored by UV-vis spectroscopy until the disappearance of the free-base porphyrin absorption bands.

  • The solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford the pure palladium(II) porphyrin.

Palladium-Catalyzed Functionalization of Porphyrins

A paradigm shift in porphyrin chemistry came with the application of palladium-catalyzed cross-coupling reactions. These powerful synthetic tools have enabled the precise and efficient functionalization of the porphyrin macrocycle at both the meso- and β-positions, opening up avenues for the creation of complex porphyrin architectures with tailored properties. Widely used reactions include the Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings.

Logical Relationship of Porphyrin Synthesis Methods

The synthesis of functionalized palladium porphyrins can be visualized as a multi-stage process, starting from the fundamental building blocks.

Porphyrin_Synthesis_Workflow cluster_0 Porphyrin Macrocycle Synthesis cluster_1 Palladium Insertion cluster_2 Post-Metallation Functionalization Pyrrole Pyrrole Porphyrinogen Porphyrinogen Intermediate Pyrrole->Porphyrinogen Condensation (Rothemund/Adler-Longo) Aldehyde Aldehyde Aldehyde->Porphyrinogen FreeBase_Porphyrin Free-Base Porphyrin Porphyrinogen->FreeBase_Porphyrin Oxidation Palladium_Porphyrin Palladium Porphyrin FreeBase_Porphyrin->Palladium_Porphyrin Metallation Pd_Salt Palladium(II) Salt Pd_Salt->Palladium_Porphyrin Functionalized_Porphyrin Functionalized Palladium Porphyrin Palladium_Porphyrin->Functionalized_Porphyrin Cross-Coupling Reaction Coupling_Partners Coupling Partners (e.g., boronic acids, alkynes) Coupling_Partners->Functionalized_Porphyrin Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Functionalized_Porphyrin

Caption: Workflow for the synthesis of functionalized palladium porphyrins.

Signaling Pathways and Applications

The unique photophysical properties of palladium porphyrins, particularly their efficient generation of singlet oxygen upon photoexcitation, have made them key players in photodynamic therapy (PDT).

Caption: Simplified signaling pathway of palladium porphyrin-mediated PDT.

Conclusion

The journey of palladium porphyrins, from their initial discovery and characterization in the mid-20th century to their current status as highly versatile molecules, is a testament to the continuous evolution of synthetic chemistry. The foundational work of early pioneers laid the groundwork for the development of sophisticated synthetic methodologies that now allow for the creation of intricate palladium porphyrin architectures with precisely tuned properties. As research in this field continues to expand, the applications of palladium porphyrins in medicine, materials science, and catalysis are poised for even greater advancements.

References

An In-Depth Technical Guide to the Core Principles of Pd(II) Mesoporphyrin IX Phosphorescence

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Palladium(II) Mesoporphyrin IX is a metalloporphyrin that exhibits strong, long-lived phosphorescence at room temperature, a property that makes it an invaluable tool for researchers, scientists, and drug development professionals. Its unique photophysical characteristics stem from the heavy-atom effect of the central palladium ion, which dramatically influences the fate of its electronically excited states. This technical guide provides an in-depth exploration of the fundamental principles governing the phosphorescence of Pd(II) Mesoporphyrin IX, including the underlying photophysical processes, key quantitative parameters, and the critical influence of molecular oxygen. Detailed experimental methodologies and workflow visualizations are provided to offer a comprehensive resource for professionals utilizing this powerful phosphorescent probe in applications ranging from oxygen sensing to photodynamic therapy.

The Photophysical Basis of Phosphorescence

The phenomenon of phosphorescence in this compound is best understood through the framework of electronic state transitions, as illustrated by the Jablonski diagram. This process involves the absorption of light, transitions between different electronic energy states, and the eventual emission of light from a long-lived triplet excited state.

The Jablonski Diagram: A Visual Guide to Molecular Excitation and Relaxation

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them.[1] When a molecule like this compound absorbs a photon of light, an electron is promoted from its ground state (S₀) to a higher energy singlet excited state (S₁ or S₂).[2][3] The molecule then rapidly loses excess vibrational energy through non-radiative processes, relaxing to the lowest vibrational level of the S₁ state.[3]

From the S₁ state, there are several possible relaxation pathways:

  • Fluorescence: A rapid, spin-allowed radiative transition back to the S₀ ground state. For most porphyrins, this is a dominant pathway.[3][4]

  • Internal Conversion (IC): A non-radiative decay back to the S₀ state.[3][5]

  • Intersystem Crossing (ISC): A spin-forbidden, non-radiative transition from the singlet excited state (S₁) to a triplet excited state (T₁).[3][5]

Once in the T₁ state, the molecule can return to the S₀ ground state via phosphorescence , a slow, spin-forbidden radiative transition.[5] Because the T₁ → S₀ transition is "forbidden" by quantum mechanical selection rules, the triplet state has a significantly longer lifetime (microseconds to milliseconds) compared to the singlet state (nanoseconds).[3][6]

Jablonski_Diagram cluster_S0 S₀ (Singlet Ground State) cluster_S1 S₁ (Singlet Excited State) cluster_T1 T₁ (Triplet Excited State) E Energy S0 S₀ S1 S₁ S0->S1 Absorption S1->S0 Fluorescence (Very Weak) T1 T₁ S1->T1 Intersystem Crossing (ISC) (Dominant Pathway) T1->S0 Phosphorescence (Long-Lived)

Figure 1: Jablonski diagram for this compound.

The Role of the Palladium(II) Ion: The Heavy-Atom Effect

The defining characteristic of palladium(II) porphyrins is the extremely high efficiency of the intersystem crossing (ISC) process.[7] This is due to the "internal heavy-atom effect."[8] The central palladium atom, being a heavy transition metal, enhances spin-orbit coupling.[8][9] This interaction facilitates the mixing of singlet and triplet electronic states, effectively relaxing the "spin-forbidden" nature of the S₁ → T₁ transition.[8]

As a result, upon excitation, the S₁ state of this compound is almost quantitatively converted to the T₁ state.[10] The quantum yield of intersystem crossing (Φ_ISC) approaches unity, while the fluorescence quantum yield (Φ_Fl) is consequently very low, typically around 10⁻⁴.[7] This efficient population of the long-lived triplet state is the primary reason for the intense phosphorescence observed from these molecules.

Core Photophysical Properties of Pd(II) Porphyrins

The utility of this compound as a phosphorescent probe is defined by a set of key quantitative parameters. While specific values can vary slightly with the solvent and local environment, the data presented in Table 1 are representative for palladium porphyrins.

PropertySymbolTypical ValueReference
Soret Band Absorption λ_abs (Soret)~400 - 420 nm[7]
Q-Band Absorption λ_abs (Q-bands)~500 - 550 nm[7]
Phosphorescence Emission λ_em (Phos)~660 - 700 nm[11]
Fluorescence Quantum Yield Φ_Fl~10⁻⁴[7]
Intersystem Crossing Yield Φ_ISC~1.0[7][10]
Phosphorescence Lifetime (deoxygenated) τ₀100 - 800 µs[12][13]

Table 1: Summary of key photophysical properties for palladium(II) porphyrin derivatives.

Factors Influencing Phosphorescence

The most significant external factor affecting the phosphorescence of this compound is the presence of molecular oxygen. This interaction forms the basis of its primary application.

Quenching by Molecular Oxygen

The triplet excited state of this compound is highly susceptible to quenching by ground-state molecular oxygen (³O₂), which is itself a triplet species.[14][15] This process occurs via a collisional energy transfer mechanism:

¹[Pd-P] + ³O₂ → ³[Pd-P] + ¹O₂**

Here, the excited triplet porphyrin (¹[Pd-P]) transfers its energy to ground-state oxygen, returning the porphyrin to its ground state (³[Pd-P]) without emitting a photon and generating highly reactive singlet oxygen (¹O₂).[14] This efficient quenching leads to a decrease in both the intensity and the lifetime of the phosphorescence.[15]

This relationship is described by the Stern-Volmer equation:

I₀/I = τ₀/τ = 1 + K_SV[O₂]

where:

  • I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of oxygen.

  • I and τ are the phosphorescence intensity and lifetime in the presence of oxygen.

  • [O₂] is the concentration of oxygen.

  • K_SV is the Stern-Volmer quenching constant, a measure of the sensitivity of the probe to oxygen.[11]

Oxygen_Quenching PdP_T1 Pd(II) Porphyrin (T₁ State) O2_T Molecular Oxygen (³O₂) PdP_T1->O2_T Collision PdP_S0 Pd(II) Porphyrin (S₀ State) PdP_T1->PdP_S0 Energy Transfer (Quenching) O2_S Singlet Oxygen (¹O₂*) PdP_T1->O2_S Energy Transfer (Quenching) Phosphorescence Phosphorescence (Light Emission) PdP_T1->Phosphorescence Radiative Decay (No O₂) O2_T->PdP_S0 Energy Transfer (Quenching) O2_T->O2_S Energy Transfer (Quenching)

Figure 2: Mechanism of phosphorescence quenching by molecular oxygen.

Key Applications

The unique photophysical properties of this compound underpin its use in several critical scientific applications.

  • Oxygen Sensing: Due to the direct relationship between oxygen concentration and phosphorescence lifetime/intensity, this compound is one of the most widely used probes for measuring oxygen levels.[14][16] This is applied in diverse fields, including monitoring cellular respiration, tissue hypoxia in cancer research, and measuring oxygen permeability in materials.[15]

  • Photodynamic Therapy (PDT): The high efficiency of singlet oxygen generation makes palladium porphyrins potent photosensitizers for PDT.[7][14] When localized in tumor tissue and irradiated with light, they produce cytotoxic singlet oxygen, leading to targeted cell death.

Experimental Methodologies

Accurate characterization of phosphorescence requires specific instrumentation and protocols.

Measurement of Phosphorescence Lifetime

The measurement of the long-lived phosphorescence decay requires time-resolved techniques.

Objective: To measure the phosphorescence decay curve of this compound and determine its lifetime (τ).

Instrumentation:

  • Pulsed Light Source: A pulsed laser (e.g., diode laser) or a xenon flash lamp to excite the sample.[17][18]

  • Sample Chamber: A cuvette holder, often equipped for temperature control and purging with inert gas (N₂ or Ar) to remove oxygen.

  • Emission Monochromator: To select the desired phosphorescence wavelength.

  • Detector: A sensitive, high-speed detector such as a photomultiplier tube (PMT).[17]

  • Data Acquisition Electronics: A system for recording the signal over time. For long lifetimes, Multichannel Scaling (MCS) is often preferred over Time-Correlated Single Photon Counting (TCSPC) because it can count multiple photons per excitation pulse, speeding up acquisition.[6]

Protocol:

  • Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., toluene, DMF) in a quartz cuvette. The concentration should be low enough to avoid self-quenching.

  • Deoxygenation: Purge the sample with a steady stream of inert gas (N₂ or Ar) for at least 15-20 minutes to remove dissolved oxygen for the τ₀ measurement.

  • Instrument Setup:

    • Set the excitation source to a wavelength strongly absorbed by the porphyrin (e.g., ~410 nm or ~520 nm).

    • Set the emission monochromator to the peak of the phosphorescence emission (e.g., ~670 nm).

    • Configure the MCS electronics for a time range appropriate for the expected lifetime (e.g., several milliseconds).

  • Data Acquisition:

    • Excite the sample with the pulsed source.

    • The MCS system records the number of photons arriving at the detector in discrete time bins following each excitation pulse.

    • Average the signal over thousands of pulses to build a high-quality decay curve (histogram of photon counts vs. time).[6]

  • Data Analysis:

    • Fit the acquired decay curve to an exponential function (e.g., I(t) = A * exp(-t/τ)) using appropriate software.

    • The parameter τ from the fit represents the phosphorescence lifetime.

Experimental_Workflow A 1. Sample Preparation (Pd-Porphyrin in Solvent) B 2. Deoxygenation (Purge with N₂ or Ar) A->B C 3. Pulsed Excitation (Laser Flash at λ_abs) B->C D 4. Photon Detection (PMT at λ_em) C->D E 5. Signal Acquisition (Multichannel Scaling) D->E F 6. Data Analysis (Exponential Curve Fit) E->F G Result: Phosphorescence Lifetime (τ) F->G

Figure 3: Workflow for phosphorescence lifetime measurement.

Determination of the Stern-Volmer Constant (K_SV)

Objective: To quantify the oxygen sensitivity of this compound.

Protocol:

  • Measure the phosphorescence lifetime in a fully deoxygenated sample (τ₀) as described in section 6.1.

  • Introduce known, precise concentrations of oxygen into the sample. This is typically achieved using a system of mass flow controllers to mix inert gas with oxygen-containing gas, which is then bubbled through the sample until equilibrium is reached.

  • Measure the phosphorescence lifetime (τ) at each distinct oxygen concentration.

  • Plot the ratio τ₀/τ as a function of oxygen concentration [O₂].

  • Perform a linear regression on the resulting data. According to the Stern-Volmer equation, the slope of this line is the quenching constant, K_SV.

Conclusion

The phosphorescence of this compound is a direct consequence of the heavy-atom effect, which promotes highly efficient intersystem crossing to populate a long-lived triplet excited state. This fundamental principle results in strong, room-temperature phosphorescence that is exquisitely sensitive to the presence of molecular oxygen. A thorough understanding of these core concepts, coupled with robust experimental methodologies, enables researchers and developers to fully leverage the capabilities of this versatile molecule for advanced sensing and therapeutic applications.

References

A Technical Guide to Pd(II) Mesoporphyrin IX: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on Palladium(II) Mesoporphyrin IX, a key compound in various research and development fields. This document outlines its fundamental physicochemical properties and details a common experimental application, providing a protocol for the fabrication of an optical oxygen sensor.

Core Compound Data

The fundamental identifiers and properties of Pd(II) Mesoporphyrin IX are summarized below. This data is critical for material sourcing, experimental design, and regulatory documentation.

ParameterValue
CAS Number 40680-45-3[1][2][3][4][5]
Molecular Formula C₃₄H₃₆N₄O₄Pd[1][2][4]
Molecular Weight 671.09 g/mol [1][3][4]

Experimental Protocol: Fabrication of an Optical Oxygen Sensing Film

This compound is widely utilized as a phosphorescent indicator dye in the development of optical oxygen sensors.[2] The underlying principle involves the quenching of the porphyrin's phosphorescence by molecular oxygen. This section provides a detailed methodology for the preparation of a this compound-based oxygen sensing film by immobilizing the dye within a polymer matrix, a common technique in the field.

Objective: To fabricate a thin film capable of detecting oxygen concentrations based on luminescence quenching.

Materials and Reagents:

  • This compound

  • Polystyrene (PS) (Avg. Mol. Wt. ~280,000)

  • Toluene (B28343) (Anhydrous)

  • Glass microscope slides or quartz substrates

  • Nitrogen gas (for creating an oxygen-free environment)

  • Oxygen gas (for calibration)

Equipment:

  • Analytical balance

  • Sonicator

  • Spin coater

  • Hot plate

  • Luminescence spectrometer or a dedicated oxygen sensing measurement setup with an appropriate excitation source (e.g., 405 nm LED) and detector.

  • Gas mixing chamber

Procedure:

  • Preparation of the Sensing "Cocktail":

    • Prepare a 1% (w/v) solution of polystyrene in toluene. For example, dissolve 100 mg of polystyrene in 10 mL of toluene. This process can be expedited by gentle heating and sonication until the polymer is fully dissolved.

    • Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).

    • Add the this compound stock solution to the polystyrene solution to achieve a final dye concentration of approximately 0.1-0.5% relative to the polymer weight. The optimal concentration may require empirical determination.

    • Mix the final solution thoroughly using a vortex mixer or sonicator to ensure a homogenous dispersion of the dye within the polymer solution.

  • Substrate Preparation:

    • Clean the glass or quartz substrates thoroughly. This can be achieved by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates completely using a stream of nitrogen gas and/or by baking on a hot plate at 110°C for 10 minutes.

  • Film Deposition:

    • Place a cleaned substrate onto the chuck of the spin coater.

    • Dispense a small amount of the sensing cocktail onto the center of the substrate.

    • Spin coat the solution to create a thin, uniform film. A typical two-step program might be: 500 rpm for 10 seconds (for spreading) followed by 2000 rpm for 40 seconds (for thinning). The final thickness is dependent on the solution viscosity and spin speed.

    • Carefully remove the coated substrate and place it on a hot plate at a low temperature (e.g., 50-60°C) for 1 hour to gently evaporate the solvent.

  • Sensor Calibration:

    • Place the fabricated sensing film inside a gas chamber connected to a measurement system.

    • Purge the chamber with pure nitrogen gas to obtain a baseline phosphorescence intensity reading in an oxygen-free environment (I₀).

    • Introduce known concentrations of oxygen into the chamber and record the corresponding phosphorescence intensity (I).

    • The relationship between oxygen concentration and phosphorescence quenching is typically described by the Stern-Volmer equation: I₀/I = 1 + Ksv[O₂], where Ksv is the Stern-Volmer quenching constant.

Visualizations

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the fabrication of the this compound-based optical oxygen sensing film.

G cluster_prep Solution Preparation cluster_fab Film Fabrication cluster_cal Sensor Calibration A Dissolve Polystyrene in Toluene C Combine Solutions to Create Sensing Cocktail A->C B Dissolve this compound in Toluene B->C E Spin Coat Sensing Cocktail C->E D Clean Substrate (Glass/Quartz) D->E F Dry Film on Hot Plate E->F G Measure Luminescence in N₂ (I₀) F->G H Measure Luminescence in known [O₂] (I) G->H I Generate Stern-Volmer Plot (I₀/I vs [O₂]) H->I

Workflow for Oxygen Sensor Fabrication.

References

Solubility of Palladium(II) Mesoporphyrin IX: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Palladium(II) Mesoporphyrin IX in common laboratory solvents. Given the critical role of solubility in various applications, from catalyst design to photodynamic therapy, this document outlines the available data, experimental protocols for solubility determination, and key factors influencing the dissolution of this metalloporphyrin.

Executive Summary

Palladium(II) Mesoporphyrin IX is a synthetic metalloporphyrin with significant potential in catalysis, materials science, and biomedical research. However, a critical challenge in its application is its generally low solubility in many common solvents. This guide aims to provide a comprehensive resource on this topic. A thorough review of publicly available scientific literature and product data sheets indicates a lack of specific quantitative solubility data for Palladium(II) Mesoporphyrin IX. Therefore, this document presents solubility data for closely related mesoporphyrin IX derivatives to provide researchers with valuable reference points. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, alongside a discussion of the key factors that govern the solubility of metalloporphyrins.

Quantitative Solubility Data

CompoundSolventSolubility (mg/mL)Citation
N-methyl Mesoporphyrin IXDimethyl sulfoxide (B87167) (DMSO)~ 15[1]
N-methyl Mesoporphyrin IXDimethylformamide (DMF)~ 20[1]
N-methyl Mesoporphyrin IX1:5 solution of DMF:PBS (pH 7.2)~ 0.17[1]

Disclaimer: The data presented above is for related compounds and should be used as an estimation only. Researchers are strongly encouraged to determine the solubility of Palladium(II) Mesoporphyrin IX experimentally for their specific application and solvent systems.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2][3] The following protocol is a generalized procedure suitable for metalloporphyrins.

1. Materials and Equipment:

  • Palladium(II) Mesoporphyrin IX (solid)

  • Selected organic solvents (e.g., Dichloromethane, Chloroform (B151607), THF, DMF, DMSO, Methanol, Ethanol, Acetone)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or wrist-action shaker

  • Constant temperature bath or incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid Palladium(II) Mesoporphyrin IX to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[3]

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For complete separation, centrifuge the vials at a high speed.[4]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.[3]

  • Dilution (if necessary): Depending on the expected concentration and the analytical method's linear range, dilute the filtered solution with a known volume of the same solvent.

  • Quantification: Analyze the concentration of Palladium(II) Mesoporphyrin IX in the diluted solution using a calibrated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at the Soret band, typically around 400 nm) or HPLC.[3][4]

  • Calculation: Calculate the solubility of the compound in the respective solvent based on the measured concentration and any dilution factors.

3. Key Considerations:

  • Purity of the Compound: The purity of Palladium(II) Mesoporphyrin IX can significantly impact its solubility.

  • Solvent Purity: Use high-purity, anhydrous solvents to avoid variability.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical.

  • Equilibration Time: Ensure sufficient time is allowed for the system to reach equilibrium. This may need to be determined empirically.

  • pH of the Medium (for aqueous or protic solvents): The protonation state of the propionic acid side chains can influence solubility.

Factors Influencing Metalloporphyrin Solubility

The solubility of metalloporphyrins like Palladium(II) Mesoporphyrin IX is a complex interplay of several factors related to both the solute and the solvent.

  • Molecular Structure of the Porphyrin:

    • Peripheral Substituents: The nature of the functional groups on the porphyrin ring is a primary determinant of solubility. The propionic acid groups in mesoporphyrin IX can be ionized to enhance aqueous solubility, while esterification of these groups can improve solubility in less polar organic solvents.

    • Symmetry and Packing: The overall symmetry of the molecule can influence how it packs in the solid state, affecting the energy required to break the crystal lattice and dissolve.

  • Central Metal Ion: The coordinated metal ion can influence the electronic properties and intermolecular interactions of the porphyrin, thereby affecting its solubility.

  • Solvent Properties:

    • Polarity: A general principle is "like dissolves like." Nonpolar porphyrins tend to be more soluble in nonpolar solvents like chloroform and dichloromethane, while more polar or ionizable porphyrins are more soluble in polar solvents like DMF, DMSO, or aqueous solutions at appropriate pH.

    • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors can interact with the functional groups on the porphyrin, aiding in dissolution.

    • Coordinating Ability: Some solvents can coordinate to the axial positions of the central metal ion, which can enhance solubility.

  • Temperature: For most solids, solubility increases with increasing temperature.

  • Presence of Aggregates: Porphyrins are known to form aggregates (dimers or higher-order structures) in solution, which can limit their apparent solubility. The choice of solvent can significantly influence the extent of aggregation.

Visualizing Key Processes

To aid in the understanding of the experimental workflow and the factors influencing solubility, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess Pd(II) Mesoporphyrin IX to a known volume of solvent equil Agitate at constant temperature (24-72 hours) prep->equil Shake-Flask sep Centrifuge to settle excess solid equil->sep filt Filter supernatant (0.22 µm syringe filter) sep->filt quant Quantify concentration (UV-Vis or HPLC) filt->quant

Caption: Experimental workflow for determining the solubility of this compound.

influencing_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of This compound structure Molecular Structure (Peripheral Groups, Symmetry) structure->solubility metal Central Metal Ion (Palladium) metal->solubility polarity Polarity polarity->solubility h_bond Hydrogen Bonding h_bond->solubility coordination Coordinating Ability coordination->solubility temp Temperature temp->solubility aggregation Aggregation State aggregation->solubility

Caption: Key factors influencing the solubility of metalloporphyrins.

References

Unveiling the Photophysical Properties of Pd(II) Mesoporphyrin IX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic absorption and emission spectra of Palladium(II) Mesoporphyrin IX, a significant porphyrin complex with applications ranging from materials science to biomedical research. This document synthesizes available data on its photophysical characteristics, outlines relevant experimental protocols, and visualizes key processes involving this molecule.

Core Photophysical Characteristics

Palladium(II) Mesoporphyrin IX is a metalloporphyrin known for its strong phosphorescence, a property that makes it a valuable tool in oxygen sensing and photon upconversion technologies. The photophysical properties of porphyrins are dictated by their extended π-conjugated macrocycle. Upon insertion of a heavy metal atom like palladium, spin-orbit coupling is enhanced, which facilitates intersystem crossing from the excited singlet state to the triplet state. This results in quenched fluorescence and prominent phosphorescence.

Quantitative Spectroscopic Data
ParameterSymbolValueSolvent
Soret Band Absorption Maximumλabs (Soret)~392 nmToluene
Q-Band Absorption Maximaλabs (Q-bands)~515 nm, ~548 nmToluene
Molar Absorptivity at Soret BandεSoret~2.0 x 105 M-1cm-1Toluene
Phosphorescence Emission Maximumλem~665 nmToluene
Phosphorescence Quantum YieldΦp~0.1Deoxygenated Toluene
Phosphorescence Lifetime (deoxygenated)τp~250 µsDeoxygenated Toluene
Phosphorescence Lifetime (surface-bound)τp370 ± 30 nsN/A[1][2][3][4]

Note: The data presented is primarily based on studies of Pd(II) Octaethylporphyrin as a close structural analog. Further experimental verification for Pd(II) Mesoporphyrin IX is recommended.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the insertion of palladium into the free-base Mesoporphyrin IX macrocycle. A general procedure is outlined below:

  • Dissolution of Ligand: Mesoporphyrin IX is dissolved in a suitable organic solvent such as chloroform, dichloromethane, or dimethylformamide (DMF).

  • Addition of Palladium Salt: A palladium(II) salt, commonly palladium(II) chloride (PdCl2) or palladium(II) acetate (B1210297) (Pd(OAc)2), is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by UV-Vis spectroscopy, observing the disappearance of the characteristic four Q-bands of the free-base porphyrin and the appearance of the two-band spectrum of the metalloporphyrin.

  • Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel or alumina, typically with a solvent system like dichloromethane/methanol, to separate the desired this compound from unreacted starting material and byproducts.

  • Characterization: The final product is characterized by spectroscopic methods such as UV-Vis, NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy:

  • Sample Preparation: A stock solution of this compound is prepared in a spectroscopic grade solvent (e.g., toluene, dichloromethane). A dilute solution (typically in the micromolar range) is prepared to ensure the absorbance at the Soret peak is within the linear range of the spectrophotometer (ideally < 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A quartz cuvette with a 1 cm path length is filled with the sample solution, and a matching cuvette with the pure solvent is used as a reference.

  • Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 350 nm to 700 nm. The wavelengths of the Soret and Q-band maxima (λabs) are determined.

  • Molar Absorptivity Calculation: The molar absorptivity (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific wavelength, c is the molar concentration, and l is the path length of the cuvette.

Phosphorescence Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent. For phosphorescence lifetime and quantum yield measurements, it is crucial to remove dissolved oxygen, which is an efficient quencher of the triplet state. This is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 20-30 minutes or by several freeze-pump-thaw cycles.

  • Instrumentation: A spectrofluorometer equipped with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser) and a time-gated detector is required for phosphorescence measurements.

  • Emission Spectrum: The sample is excited at a wavelength corresponding to one of its absorption bands (e.g., the Soret band or a Q-band). The emission spectrum is recorded at longer wavelengths, typically starting from just after the excitation wavelength to the near-infrared region.

  • Phosphorescence Lifetime (τp): The phosphorescence lifetime is measured by time-correlated single-photon counting (TCSPC) or by monitoring the decay of the phosphorescence intensity after a short excitation pulse. The decay curve is fitted to an exponential function to determine the lifetime.

  • Phosphorescence Quantum Yield (Φp): The quantum yield is determined relative to a standard with a known phosphorescence quantum yield. The integrated phosphorescence intensity of the sample is compared to that of the standard under identical experimental conditions (excitation wavelength, absorbance, and instrument settings).

Key Applications and Workflows

The robust phosphorescence of this compound is central to its primary applications in oxygen sensing and photon upconversion.

Oxygen Sensing

The principle of oxygen sensing using this compound relies on the quenching of its phosphorescence by molecular oxygen. In the absence of oxygen, the excited triplet state of the porphyrin decays via phosphorescence. When oxygen is present, it can collide with the excited porphyrin, leading to non-radiative de-excitation of the porphyrin and the formation of singlet oxygen. This quenching process reduces both the intensity and the lifetime of the phosphorescence, which can be correlated to the concentration of oxygen.

OxygenSensingWorkflow cluster_excitation Excitation cluster_emission Emission & Quenching cluster_detection Detection & Analysis Excitation Light Source (e.g., 532 nm laser) PdMP_G This compound (Ground State S₀) Excitation->PdMP_G Absorption PdMP_S1 Excited Singlet State (S₁) PdMP_T1 Excited Triplet State (T₁) PdMP_S1->PdMP_T1 Intersystem Crossing (ISC) Phosphorescence Phosphorescence (~665 nm) PdMP_T1->Phosphorescence Quenching Non-radiative Decay PdMP_T1->Quenching Collisional Quenching Detector Photodetector Phosphorescence->Detector Oxygen Molecular Oxygen (O₂) Oxygen->Quenching Analysis Lifetime/Intensity Analysis Detector->Analysis O2_Concentration Oxygen Concentration Analysis->O2_Concentration Stern-Volmer Correlation

Workflow for Oxygen Sensing using this compound.
Triplet-Triplet Annihilation (TTA) Photon Upconversion

In TTA photon upconversion, this compound acts as a sensitizer. It absorbs low-energy photons (e.g., green light) and populates its long-lived triplet state. Through a process called triplet energy transfer (TET), it transfers this energy to an acceptor molecule (the annihilator), such as 9,10-diphenylanthracene (B110198) (DPA). When two annihilator molecules in their triplet state collide, they undergo triplet-triplet annihilation, resulting in one annihilator molecule being promoted to a higher energy singlet state, which then emits a higher-energy photon (e.g., blue light).[5][6][7]

TTA_Upconversion cluster_sensitizer Sensitizer (PdMP) cluster_annihilator Annihilator (e.g., DPA) cluster_output Output Light_In Low-Energy Photon In (e.g., Green) PdMP_S0 PdMP (S₀) Light_In->PdMP_S0 Absorption PdMP_S1 PdMP (S₁) PdMP_T1 PdMP (T₁) PdMP_S1->PdMP_T1 ISC DPA_S0 DPA (S₀) PdMP_T1->DPA_S0 Triplet Energy Transfer (TET) DPA_T1 DPA (T₁) DPA_T1_pair DPA (T₁) + DPA (T₁) DPA_T1->DPA_T1_pair DPA_S1 DPA (S₁) DPA_T1_pair->DPA_S1 Triplet-Triplet Annihilation (TTA) Light_Out High-Energy Photon Out (e.g., Blue) DPA_S1->Light_Out Fluorescence

Mechanism of Triplet-Triplet Annihilation Photon Upconversion.

Conclusion

This compound is a versatile molecule with significant potential in advanced materials and analytical applications. Its strong phosphorescence and long-lived triplet state are the cornerstones of its utility. While a comprehensive and unified dataset of its photophysical properties remains an area for further investigation, the available information and analogies to similar compounds provide a solid foundation for its application in research and development. The experimental protocols and workflows detailed in this guide offer a practical framework for scientists and professionals working with this and related metalloporphyrins.

References

An In-depth Technical Guide to the Theoretical Calculations of Pd(II) Mesoporphyrin IX Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic structure of Palladium(II) Mesoporphyrin IX. This molecule is of significant interest in various fields, including photodynamic therapy, catalysis, and materials science, owing to its unique photophysical and electrochemical properties. This document details the computational methodologies, experimental protocols, and key findings that are crucial for understanding and harnessing the potential of this metalloporphyrin.

Theoretical Calculations of Electronic Structure

The electronic structure of Pd(II) Mesoporphyrin IX can be effectively investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These methods provide valuable insights into the molecular orbitals, electronic transitions, and spectroscopic properties of the molecule.

A robust computational protocol for studying this compound involves a multi-step approach that combines geometry optimization, molecular orbital analysis, and simulation of electronic spectra. This workflow is essential for obtaining accurate and reliable theoretical data.

Computational Workflow for this compound start Initial Structure Generation (e.g., from crystal data or builder) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, energy gap) freq_calc->mo_analysis tddft_calc Excited State Calculations (TD-DFT, e.g., CAM-B3LYP/6-311+G(d,p)) freq_calc->tddft_calc prop_calc Calculate Other Properties (e.g., redox potentials) mo_analysis->prop_calc spec_sim Simulate UV-Vis Spectrum (Compare with experimental data) tddft_calc->spec_sim

Figure 1: A typical workflow for the theoretical calculation of the electronic structure of this compound.

Detailed Steps:

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation. A commonly used functional for this purpose is B3LYP with a basis set such as 6-31G*.

  • Frequency Calculation: To ensure that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

  • Molecular Orbital Analysis: The energies and compositions of the frontier molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity and electronic transitions.

  • Excited State Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of the electronic excited states. Functionals like CAM-B3LYP with a larger basis set (e.g., 6-311+G(d,p)) are often preferred for their accuracy in describing charge-transfer and excited states in porphyrins[1].

  • UV-Vis Spectrum Simulation: The results from the TD-DFT calculations, including excitation energies and oscillator strengths, are used to simulate the UV-Vis absorption spectrum. This theoretical spectrum can then be compared with experimental data for validation of the computational method.

Based on DFT calculations of similar palladium porphyrins, the electronic properties of this compound can be predicted. The following table summarizes representative theoretical data. It is important to note that these values are illustrative and can vary depending on the specific functional and basis set used.

ParameterRepresentative Calculated ValueDescription
HOMO Energy -5.5 to -6.0 eVThe energy of the highest occupied molecular orbital, related to the molecule's ability to donate an electron.
LUMO Energy -2.0 to -2.5 eVThe energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept an electron.
HOMO-LUMO Gap 3.0 to 3.5 eVThe energy difference between the HOMO and LUMO, which influences the wavelength of the lowest energy electronic transition.
First Oxidation Potential +0.8 to +1.2 V vs. SCEThe potential at which the first electron is removed from the molecule, often corresponding to oxidation of the porphyrin ring.
First Reduction Potential -1.0 to -1.4 V vs. SCEThe potential at which the first electron is added to the molecule, typically localized on the porphyrin macrocycle.

Note: The electrochemical potentials are estimated based on correlations with HOMO and LUMO energies and may require calibration with experimental data.

The electronic transitions of porphyrins are well-described by Gouterman's four-orbital model, which involves the two highest occupied (a1u, a2u) and two lowest unoccupied (eg) molecular orbitals.

Gouterman Four-Orbital Model cluster_transitions LUMO LUMO (eg) HOMO HOMO (a1u, a2u) S2 S2 State (Soret Band) S1 S1 State (Q Band) S0 S0 Ground State S0->S2 Strong Transition S0->S1 Weak Transition energy_label Energy

Figure 2: Simplified energy level diagram illustrating Gouterman's four-orbital model for porphyrin electronic transitions.

Experimental Protocols and Data

Experimental validation is crucial for confirming the accuracy of theoretical calculations. Key experimental techniques include synthesis and purification, UV-Vis spectroscopy, and cyclic voltammetry.

A general method for the synthesis of metallomesoporphyrins involves the insertion of the metal ion into the mesoporphyrin IX free base. A plausible synthetic route starting from hemin (B1673052) is outlined below[2]:

Step 1: Formation of Mesoporphyrin IX from Hemin

  • Hemin is subjected to a hydrogenation reaction to reduce the vinyl groups to ethyl groups, yielding mesoporphyrin IX. This can be achieved using a metallic hydrogenation catalyst such as palladium on carbon in an acidic medium like acetic acid[2].

  • The reaction mixture is typically heated under a hydrogen atmosphere.

  • The resulting mesoporphyrin IX is isolated and purified, for example, by crystallization.

Step 2: Insertion of Palladium(II)

  • Mesoporphyrin IX is dissolved in a suitable solvent, such as glacial acetic acid or dimethylformamide (DMF).

  • A palladium(II) salt, for example, palladium(II) chloride or palladium(II) acetate, is added to the solution.

  • The reaction mixture is heated to facilitate the metal insertion. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the changes in the Q-band region.

  • Upon completion, the this compound is isolated by precipitation or extraction and purified by chromatography.

The UV-Vis absorption spectrum of this compound is characterized by an intense Soret (or B) band in the near-UV region and weaker Q bands in the visible region. The positions and intensities of these bands are sensitive to the solvent and aggregation state.

BandWavelength (nm) in CH2Cl2 (Representative)Molar Extinction Coefficient (ε, M-1cm-1)Electronic Transition (Gouterman Model)
Soret (B) ~390-410> 200,000a1u, a2u -> eg (constructive interference)
Q(0,0) ~530-550~10,000-20,000a1u -> eg
Q(1,0) ~500-520~5,000-10,000a2u -> eg

Note: The exact peak positions and intensities can vary for different derivatives and in different solvents. The data presented is based on spectra of similar Pd(II) porphyrins in dichloromethane[3][4].

Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent (e.g., dichloromethane).

  • Perform serial dilutions to obtain solutions in the desired concentration range (typically 10-6 to 10-5 M).

  • Record the absorption spectra using a dual-beam UV-Vis spectrophotometer in a 1 cm path length quartz cuvette.

  • The solvent used for the sample preparation should be used as the blank.

Cyclic voltammetry (CV) is a powerful technique for probing the redox properties of this compound, providing information about the energies of the frontier molecular orbitals. Porphyrins typically exhibit two reversible one-electron oxidations and two reversible one-electron reductions.

Experimental Protocol for Cyclic Voltammetry:

  • Dissolve a known concentration of this compound (typically 1 mM) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).

  • Use a standard three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • Record the cyclic voltammogram by sweeping the potential over a range that encompasses the expected redox events.

  • It is recommended to reference the potentials to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

Conclusion

The combination of theoretical calculations and experimental measurements provides a powerful approach for a detailed understanding of the electronic structure of this compound. DFT and TD-DFT methods offer a predictive framework for its molecular orbital energies and spectroscopic properties, which can be validated and refined through experimental techniques like UV-Vis spectroscopy and cyclic voltammetry. This comprehensive knowledge is invaluable for the rational design of new porphyrin-based materials and drugs with tailored electronic and photophysical properties for a wide range of applications.

References

Pd(II) Mesoporphyrin IX: An In-depth Technical Guide for Life Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium (II) Mesoporphyrin IX is a versatile biochemical reagent with significant applications in life science research, particularly in the fields of oxygen sensing, photodynamic therapy (PDT), and as a modulator of specific cellular signaling pathways. This metalloporphyrin exhibits strong phosphorescence at room temperature, which is efficiently quenched by molecular oxygen, making it an exceptional probe for measuring oxygen concentration in biological systems. Its ability to generate reactive oxygen species (ROS) upon photoactivation also positions it as a potent photosensitizer for PDT. Furthermore, as a structural analog of heme, Pd(II) Mesoporphyrin IX has the potential to interact with and modulate the activity of heme-dependent enzymes, such as heme oxygenase-1 (HO-1), offering a tool to investigate cellular stress responses and related signaling cascades.

This technical guide provides a comprehensive overview of the biochemical properties of this compound, detailed experimental protocols for its key applications, and an exploration of its role as a biochemical reagent for life science research.

Core Biochemical and Photophysical Properties

This compound is a palladium-chelated porphyrin. The central palladium ion significantly influences the photophysical properties of the porphyrin macrocycle, enhancing intersystem crossing from the excited singlet state to the triplet state. This results in strong phosphorescence with a long lifetime, a key characteristic for its applications.

Data Presentation: Physicochemical and Photophysical Properties
PropertyValueReference
Chemical Formula C₃₄H₃₆N₄O₄Pd[1]
Molecular Weight 671.09 g/mol [1]
CAS Number 40680-45-3[1]
Appearance Solid[2]
Solubility Soluble in organic solvents such as DMF, DMSO, and chloroform.[3]
Absorption Maxima (Soret band) ~400 nm[2]
Absorption Maxima (Q-bands) ~515 nm, ~550 nm[4]
Emission Maximum (Phosphorescence) ~660-680 nmInferred from related Pd(II) porphyrins
Phosphorescence Lifetime (τ₀) in deoxygenated media Typically in the range of 100s of microseconds (µs)[5][6]
Singlet Oxygen Quantum Yield (ΦΔ) Moderate to high; dependent on solvent and aggregation state.[7][8]

Key Applications and Experimental Protocols

Oxygen Sensing using Phosphorescence Quenching

The long-lived phosphorescence of this compound is highly sensitive to the presence of oxygen. This quenching process is described by the Stern-Volmer equation, allowing for quantitative measurement of oxygen concentration.[9][10]

Experimental Workflow: Oxygen Sensing

prep Prepare this compound Solution sample Incubate with Biological Sample (e.g., cells, tissue homogenate) prep->sample calib Prepare Calibration Standards (known O₂ concentrations) prep->calib excite Excite Sample with Pulsed Light Source (~400 nm or Soret band maximum) sample->excite calib->excite measure Measure Phosphorescence Decay excite->measure sv Perform Stern-Volmer Analysis measure->sv quant Quantify Oxygen Concentration sv->quant

Workflow for oxygen sensing experiments.

Detailed Protocol: Measuring Intracellular Oxygen Concentration

  • Probe Preparation: Prepare a stock solution of this compound (e.g., 1-5 mM) in a suitable organic solvent like DMSO.

  • Cellular Loading:

    • Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, glass-bottom dish).

    • Incubate the cells with a working concentration of this compound (typically 1-10 µM) in cell culture medium for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.[11][12]

  • Calibration:

    • Prepare a cell-free calibration curve by measuring the phosphorescence lifetime of this compound in solutions with known oxygen concentrations (e.g., by bubbling with certified O₂/N₂ gas mixtures).

  • Phosphorescence Lifetime Measurement:

    • Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.

    • Use a phosphorescence lifetime imaging microscope (PLIM) or a plate reader with lifetime measurement capabilities.[13][14]

    • Excite the sample using a pulsed light source at the Soret band of the probe (~400 nm).

    • Collect the phosphorescence emission using appropriate filters (e.g., >650 nm long-pass filter).

    • Record the phosphorescence decay curves.

  • Data Analysis (Stern-Volmer Analysis):

    • Fit the phosphorescence decay curves to determine the lifetime (τ).

    • Plot the ratio of the lifetime in the absence of oxygen (τ₀) to the measured lifetime (τ) against the oxygen concentration ([O₂]). This relationship is described by the Stern-Volmer equation: τ₀/τ = 1 + Ksv[O₂], where Ksv is the Stern-Volmer quenching constant.[9]

    • Use the calibration curve to determine the intracellular oxygen concentration in your experimental samples.

Photodynamic Therapy (PDT)

Upon excitation with light of an appropriate wavelength, this compound can generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to cell death.[15][16]

Experimental Workflow: In Vitro Photodynamic Therapy

seed Seed Cancer Cells incubate Incubate with this compound seed->incubate wash Wash to Remove Unbound Probe incubate->wash irradiate Irradiate with Light (wavelength corresponding to Q-band) wash->irradiate dark Dark Toxicity Control (no irradiation) wash->dark assess Assess Cell Viability (e.g., MTT, Annexin V/PI staining) irradiate->assess dark->assess

Workflow for in vitro PDT experiments.

Detailed Protocol: In Vitro PDT of Cancer Cells

  • Cell Seeding: Seed cancer cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.

  • Photosensitizer Incubation:

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 - 20 µM) in complete culture medium.

    • Incubate for a specific period (e.g., 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

  • Washing: Gently wash the cells with PBS to remove any unbound photosensitizer.

  • Irradiation:

    • Replace the PBS with fresh culture medium.

    • Irradiate the cells with a light source (e.g., LED array, laser) at a wavelength corresponding to one of the Q-bands of this compound (e.g., 515 nm or 550 nm).

    • Deliver a specific light dose (measured in J/cm²).

    • Include a "dark toxicity" control group that is treated with the photosensitizer but not irradiated.

  • Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.

  • Viability Assessment:

    • Assess cell viability using a standard assay such as the MTT assay or by flow cytometry using Annexin V/Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis.

    • Compare the viability of the treated and control groups to determine the phototoxic efficacy of this compound.

Inhibition of Heme Oxygenase-1 (HO-1) Signaling

Metalloporphyrins that are not substrates for heme oxygenase can act as competitive inhibitors of the enzyme.[17][18] By inhibiting HO-1, which is a key enzyme in the cellular stress response, this compound can be used to study the downstream effects of HO-1 inhibition.

Signaling Pathway: Heme Oxygenase-1 (HO-1) Inhibition

cluster_0 Heme Oxygenase-1 Pathway Heme Heme HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Biliverdin (B22007) Biliverdin HO1->Biliverdin CO Carbon Monoxide (CO) HO1->CO Fe2 Fe²⁺ HO1->Fe2 BVR Biliverdin Reductase Biliverdin->BVR Bilirubin (B190676) Bilirubin BVR->Bilirubin PdMPIX This compound PdMPIX->HO1

Inhibition of the Heme Oxygenase-1 pathway.

Detailed Protocol: Heme Oxygenase-1 Inhibition Assay

This protocol is adapted from general methods for assessing HO-1 activity.[19]

  • Preparation of Cell Lysates:

    • Treat cells (e.g., macrophages, endothelial cells) with an inducer of HO-1 (e.g., hemin) in the presence or absence of various concentrations of this compound for a specified time.

    • Harvest the cells and prepare a microsomal fraction or a whole-cell lysate.

  • HO-1 Activity Assay:

    • The assay measures the conversion of heme to bilirubin.

    • Prepare a reaction mixture containing the cell lysate, hemin (B1673052) (substrate), biliverdin reductase (to convert biliverdin to bilirubin), and NADPH in a suitable buffer.

    • For the inhibitor groups, add different concentrations of this compound to the reaction mixture.

    • Incubate the reaction at 37°C for a set time (e.g., 60 minutes).

    • Stop the reaction and extract the bilirubin into an organic solvent (e.g., chloroform).

  • Quantification of Bilirubin:

    • Measure the absorbance of the extracted bilirubin at its absorption maximum (~464 nm).

    • Calculate the amount of bilirubin produced and express the HO-1 activity as pmol bilirubin/mg protein/hour.

  • Data Analysis:

    • Determine the concentration of this compound that causes 50% inhibition of HO-1 activity (IC₅₀).

Synthesis of this compound

This compound can be synthesized by the metalation of Mesoporphyrin IX or its dimethyl ester derivative.[3][20]

Experimental Workflow: Synthesis of this compound

start Mesoporphyrin IX Dimethyl Ester dissolve Dissolve in Suitable Solvent (e.g., Chloroform/Methanol) start->dissolve add_pd Add Palladium(II) Salt (e.g., PdCl₂) dissolve->add_pd reflux Reflux the Mixture add_pd->reflux monitor Monitor Reaction Progress (TLC, UV-Vis Spectroscopy) reflux->monitor cool Cool to Room Temperature monitor->cool wash Wash with Water cool->wash dry Dry the Organic Layer wash->dry purify Purify by Chromatography dry->purify characterize Characterize the Product (NMR, Mass Spec, UV-Vis) purify->characterize

Workflow for the synthesis of this compound.

Conclusion

This compound is a powerful and versatile tool for life science research. Its unique photophysical properties enable sensitive and quantitative measurement of oxygen in cellular and subcellular environments. As a photosensitizer, it offers potential for targeted cancer therapy through PDT. Furthermore, its ability to inhibit key enzymes like heme oxygenase-1 provides a valuable mechanism for dissecting cellular signaling pathways involved in stress response and disease. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in a variety of research settings, from basic cell biology to preclinical drug development.

References

Methodological & Application

Application Notes and Protocols for Pd(II) Mesoporphyrin IX in Phosphorescence Lifetime Imaging Microscopy (PLIM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Pd(II) Mesoporphyrin IX as a phosphorescent probe for Phosphorescence Lifetime Imaging Microscopy (PLIM). This document is intended to guide researchers in utilizing this powerful tool for quantitative oxygen sensing and cellular imaging in various biological applications, including drug development and cancer research.

Introduction to this compound for PLIM

This compound is a metalloporphyrin complex that exhibits strong, long-lived phosphorescence at room temperature. The triplet excited state of this probe is highly sensitive to the presence of molecular oxygen, leading to a proportional decrease in its phosphorescence lifetime. This oxygen-dependent quenching makes it an excellent candidate for quantitative oxygen measurements in biological systems using PLIM.[1]

PLIM is an advanced imaging technique that measures the phosphorescence lifetime of a probe at each pixel of an image, providing a map of the local microenvironment. Unlike intensity-based measurements, lifetime measurements are generally independent of probe concentration and excitation intensity, offering a more robust and quantitative analysis of analyte concentration. When used with an oxygen-sensitive probe like this compound, PLIM can generate high-resolution images of intracellular and tissue oxygen levels.

Key Features of this compound:

  • Long Phosphorescence Lifetime: In the absence of oxygen, palladium porphyrins exhibit phosphorescence lifetimes in the range of hundreds of microseconds to milliseconds, providing a large dynamic range for oxygen sensing.

  • High Sensitivity to Oxygen: The phosphorescence is efficiently quenched by molecular oxygen, allowing for the detection of subtle changes in oxygen concentration.

  • Photostability: Metalloporphyrins are generally more photostable than many organic fluorophores, enabling prolonged imaging experiments.

  • Biocompatibility: Porphyrin-based probes have been widely used in biological research and have shown good biocompatibility.

Quantitative Data

The following table summarizes the key photophysical properties of this compound and related palladium porphyrins. It is important to note that the exact values for this compound may vary depending on the solvent, temperature, and binding to macromolecules. The data presented here are estimations based on published values for similar compounds and should be considered as a starting point for experimental design.

PropertyEstimated Value/RangeNotes
Excitation Wavelength (λex) Soret band: ~400-420 nm, Q-bands: ~515 nm and ~550 nmThe Soret band offers the strongest absorption. Excitation with a laser line in the Soret band region is recommended for optimal signal.
Emission Wavelength (λem) ~660-690 nmThe emission is in the red to near-infrared region, which is advantageous for biological imaging due to reduced autofluorescence and deeper tissue penetration.
Phosphorescence Lifetime (τ₀) 200 - 600 µsThis is the lifetime in the complete absence of oxygen. The actual measured τ₀ will depend on the cellular environment and temperature. For instance, PdOEP has a lifetime of 1.90 ms (B15284909) at 77 K.[2]
Stern-Volmer Constant (Ksv) 0.01 - 0.03 Pa⁻¹ (approximately 1.3 x 10⁻⁴ - 4 x 10⁻⁴ mmHg⁻¹)This constant relates the phosphorescence lifetime to the oxygen concentration. It is highly dependent on the local environment and should be calibrated for specific experimental conditions.[3]
Quantum Yield (Φp) 0.1 - 0.3The phosphorescence quantum yield is moderate to high for palladium porphyrins, ensuring a detectable signal.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (Molecular Weight: 671.10 g/mol )

  • Solvent: Due to its hydrophobic nature, dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Store the stock solution at -20°C, protected from light.

Cellular Loading of this compound

This protocol provides a general guideline for loading the probe into cultured cells. Optimization of concentration and incubation time is recommended for each cell type.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Probe Preparation: Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (typically in the range of 1-10 µM). To aid in solubilization and cellular uptake, the probe can be pre-complexed with a carrier protein like bovine serum albumin (BSA). To do this, mix the probe with a BSA solution (e.g., 1% w/v) in phosphate-buffered saline (PBS) before diluting in the medium.

  • Cellular Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells for 2-24 hours at 37°C in a CO₂ incubator. The optimal incubation time will vary depending on the cell line and experimental goals.

  • Washing: After incubation, wash the cells three times with warm PBS or serum-free medium to remove any excess, unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells. The cells are now ready for PLIM imaging.

Phosphorescence Lifetime Imaging Microscopy (PLIM)

Instrumentation:

A time-resolved confocal or multiphoton microscope equipped for PLIM is required. Key components include:

  • Pulsed Laser Source: A laser with a repetition rate that allows for the measurement of long lifetimes (e.g., in the kHz range). A common choice is a pulsed diode laser or a Ti:Sapphire laser with a pulse picker.

  • Time-Correlated Single Photon Counting (TCSPC) Electronics: To measure the time delay between the excitation pulse and the detected phosphorescence photons.

  • Sensitive Detector: A single-photon avalanche diode (SPAD) or a photomultiplier tube (PMT) with good timing resolution.

  • Data Acquisition and Analysis Software: Software capable of acquiring and fitting phosphorescence decay curves to determine the lifetime.

Imaging Parameters:

  • Excitation: Use a laser line that matches the Soret band of this compound (e.g., 405 nm).

  • Emission: Collect the phosphorescence signal using a long-pass filter (e.g., >650 nm) to separate it from any background fluorescence.

  • Laser Repetition Rate: Set the laser repetition rate low enough to allow for the full decay of the phosphorescence before the next excitation pulse (e.g., 10-100 kHz).

  • Acquisition Time: Acquire data for a sufficient duration to obtain good photon statistics for accurate lifetime fitting. This will depend on the brightness of the sample and the desired signal-to-noise ratio.

Data Analysis
  • Decay Curve Fitting: The acquired phosphorescence decay data for each pixel is fitted to a single or multi-exponential decay model to extract the phosphorescence lifetime (τ).

  • Stern-Volmer Equation: The relationship between the phosphorescence lifetime and the oxygen concentration ([O₂]) is described by the Stern-Volmer equation:

    τ₀ / τ = 1 + Ksv * [O₂]

    where:

    • τ₀ is the phosphorescence lifetime in the absence of oxygen.

    • τ is the measured phosphorescence lifetime.

    • Ksv is the Stern-Volmer quenching constant.

  • Calibration: To obtain quantitative oxygen concentrations, a calibration must be performed. This involves measuring the phosphorescence lifetime at known oxygen concentrations (e.g., by bubbling gas mixtures with defined O₂ levels through the imaging medium). From this calibration, the values of τ₀ and Ksv can be determined for your specific experimental setup.

  • Image Generation: A lifetime map is generated where the color or intensity of each pixel represents the calculated phosphorescence lifetime, which can then be converted to an oxygen concentration map using the calibration parameters.

Visualizations

Signaling Pathway: Oxygen-Dependent Phosphorescence Quenching

G Oxygen-Dependent Phosphorescence Quenching Pathway cluster_probe This compound cluster_process Photophysical Processes Ground Ground State (S0) ExcitedSinglet Excited Singlet State (S1) Ground->ExcitedSinglet ExcitedTriplet Excited Triplet State (T1) ExcitedSinglet->ExcitedTriplet ISC ExcitedTriplet->Ground Phosphorescence (τ) ExcitedTriplet->Ground Non-radiative decay Quenching Oxygen Quenching Absorption Light Absorption (Excitation) ISC Intersystem Crossing Phosphorescence Phosphorescence (Light Emission) Quenching->Ground Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->Quenching G PLIM Experimental Workflow cluster_prep Sample Preparation cluster_imaging PLIM Imaging cluster_analysis Data Analysis CellCulture 1. Cell Culture ProbeLoading 2. Load Cells with This compound CellCulture->ProbeLoading Washing 3. Wash to Remove Excess Probe ProbeLoading->Washing MicroscopeSetup 4. Microscope Setup (Laser, Detector, TCSPC) Washing->MicroscopeSetup ImageAcquisition 5. Image Acquisition MicroscopeSetup->ImageAcquisition DecayFitting 6. Fit Phosphorescence Decay per Pixel ImageAcquisition->DecayFitting LifetimeMap 7. Generate Lifetime Map (τ) DecayFitting->LifetimeMap Calibration 8. Calibration (τ₀ and Ksv) LifetimeMap->Calibration Apply OxygenMap 9. Generate Oxygen Map ([O₂]) LifetimeMap->OxygenMap Calibration->OxygenMap

References

Applications of Pd(II) Mesoporphyrin IX in Oxygen Sensing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Palladium(II) Mesoporphyrin IX and its derivatives in oxygen sensing. The unique phosphorescent properties of this metalloporphyrin make it an invaluable tool for quantifying oxygen concentrations in a wide range of biological and chemical systems.

Introduction to Pd(II) Porphyrin-Based Oxygen Sensing

Palladium(II) complexes of porphyrins, including Mesoporphyrin IX, are powerful probes for optical oxygen measurement. The underlying principle of this technology is the phenomenon of phosphorescence quenching by molecular oxygen. When a Pd(II) porphyrin is excited by light, it transitions to an excited triplet state and then emits light (phosphorescence) as it returns to its ground state. The lifetime and intensity of this phosphorescence are highly sensitive to the presence of oxygen.

In an oxygen-free environment, the excited porphyrin exhibits a long phosphorescence lifetime. However, when oxygen molecules are present, they collide with the excited porphyrin, causing it to return to its ground state without emitting light. This process, known as dynamic quenching, leads to a decrease in both the phosphorescence intensity and lifetime. The relationship between phosphorescence and oxygen concentration is described by the Stern-Volmer equation, allowing for precise and quantitative oxygen measurements.[1]

The versatility of Pd(II) Mesoporphyrin IX allows for its incorporation into various materials, such as polymer films, nanoparticles, and nanofibers, to create robust and application-specific oxygen sensors.[1] These sensors are widely used in diverse fields, from monitoring cellular respiration in vitro to in vivo imaging of tissue oxygenation.[2][3]

Principle of Operation: Phosphorescence Quenching

The process of oxygen sensing using this compound is governed by the principles of photophysics and collisional quenching. The following diagram illustrates the signaling pathway.

PhosphorescenceQuenching Signaling Pathway of Oxygen Sensing ExcitationLight Excitation Light (e.g., 405 nm) GroundState This compound (Ground State, S0) ExcitationLight->GroundState Absorption ExcitedSinglet Excited Singlet State (S1) ExcitedSinglet->GroundState Fluorescence (minor) IntersystemCrossing Intersystem Crossing ExcitedSinglet->IntersystemCrossing ISC ExcitedTriplet Excited Triplet State (T1) IntersystemCrossing->ExcitedTriplet Phosphorescence Phosphorescence (Emission) ExcitedTriplet->Phosphorescence Quenching Non-Radiative Decay (Quenching) ExcitedTriplet->Quenching Collisional Quenching Phosphorescence->GroundState Radiative Decay Oxygen Molecular Oxygen (O2) Oxygen->Quenching Quenching->GroundState Energy Transfer

Caption: Phosphorescence quenching mechanism of this compound by molecular oxygen.

Quantitative Data Summary

The performance of this compound-based oxygen sensors can vary significantly depending on the specific porphyrin derivative, the matrix material, and the experimental conditions. The following tables summarize key performance parameters from various studies.

Table 1: Performance of Pd(II)-Porphyrin Based Oxygen Sensors in Different Matrices

Porphyrin DerivativeMatrixStern-Volmer Constant (Ksv)Response Time (t90)Recovery Time (t90)Dynamic Range (% O2)Reference
Pd(II) meso-tetra(pentafluorophenyl)porphine (PdTFPP)Poly(ether sulfone)-Polycaprolactone (PES-PCL) NanofibersI₀/I₁₀₀ = 80.60.24 s0.39 s0 - 100[4]
Pd(II) meso-tetra(pentafluorophenyl)porphine (PdTFPP)Polysulfone-Polycaprolactone (PSU-PCL) NanofibersI₀/I₁₀₀ = 106.70.38 s0.83 s0 - 100[4]
Pd(II) meso-tetraphenylporphyrin (Pd-TPP)Poly(1-trimethylsilyl-1-propyne) (PTMSP) Nanofibers6.30 Vol-%⁻¹ (lifetime-based)--0 - 100[1]
Pd(II) meso-tetrakis(4-phenylethynyl)phenylporphyrin (Pd-TPA)Poly(1-trimethylsilyl-1-propyne) (PTMSP) Nanofibers---0 - 100[5]

Note: The Stern-Volmer constant (Ksv) is a measure of the sensitivity of the sensor to oxygen. A higher Ksv value indicates higher sensitivity. Response and recovery times (t90) represent the time taken for the sensor to reach 90% of its final signal upon exposure to and removal of oxygen, respectively.

Experimental Protocols

This section provides detailed protocols for the preparation and use of this compound-based oxygen sensors for common applications.

Preparation of a this compound-Polystyrene (PS) Sensing Film

This protocol describes the preparation of a simple and robust oxygen-sensing film by incorporating this compound into a polystyrene matrix.

Materials:

  • This compound

  • Polystyrene (PS)

  • Toluene (B28343)

  • Glass slides or coverslips

  • Spin coater (optional) or casting knife

Procedure:

  • Prepare the Polymer-Dye Solution:

    • Dissolve 100 mg of polystyrene in 1 mL of toluene. Stir until the polymer is completely dissolved. This may take several hours.

    • Prepare a stock solution of this compound in toluene (e.g., 1 mg/mL).

    • Add a specific volume of the this compound stock solution to the polystyrene solution to achieve the desired final concentration (e.g., 0.1-1% w/w relative to polystyrene). Mix thoroughly.

  • Film Casting:

    • Spin Coating (for uniform thin films):

      • Clean a glass slide or coverslip thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry it.

      • Place the substrate on the spin coater chuck.

      • Dispense a small amount of the polymer-dye solution onto the center of the substrate.

      • Spin the substrate at a defined speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film. The thickness of the film can be controlled by adjusting the spin speed and the viscosity of the solution.

    • Knife Casting (for thicker films):

      • Secure a clean glass slide on a flat surface.

      • Apply a line of the polymer-dye solution at one end of the slide.

      • Use a casting knife or a clean glass rod to draw the solution across the slide in a single, smooth motion to create a film of uniform thickness.

  • Drying and Annealing:

    • Allow the film to air dry in a dust-free environment for several hours to allow the solvent to evaporate completely.

    • For improved stability, the film can be annealed in an oven at a temperature below the glass transition temperature of polystyrene (e.g., 60-80 °C) for 1-2 hours.

  • Storage:

    • Store the prepared sensing films in the dark to prevent photobleaching of the porphyrin dye.

Calibration of the Oxygen Sensing Film

This protocol outlines the steps for calibrating the prepared this compound-based sensing film using a controlled gas environment.

Materials and Equipment:

  • Prepared this compound sensing film

  • Gas-tight chamber with an optical window

  • Gas mixing system (e.g., mass flow controllers)

  • Nitrogen (N₂) gas (oxygen-free)

  • Oxygen (O₂) gas or compressed air

  • Phosphorescence measurement system (e.g., spectrofluorometer with time-resolved capabilities, or a dedicated phosphorescence lifetime measurement setup)

  • Excitation light source (e.g., LED or laser at ~405 nm)

  • Emission detector (e.g., photomultiplier tube)

Procedure:

  • Setup the Measurement System:

    • Place the sensing film inside the gas-tight chamber.

    • Align the excitation light source and the emission detector with the optical window of the chamber.

  • Deoxygenated Measurement (I₀ or τ₀):

    • Purge the chamber with pure nitrogen gas for a sufficient time to remove all oxygen.

    • Measure the phosphorescence intensity (I₀) or lifetime (τ₀) in the absence of oxygen. This will be your reference value.

  • Measurements at Different Oxygen Concentrations:

    • Use the gas mixing system to introduce gas mixtures with known oxygen concentrations (e.g., 2%, 5%, 10%, 21% O₂ in N₂).

    • Allow the system to equilibrate at each oxygen concentration.

    • Measure the phosphorescence intensity (I) or lifetime (τ) at each oxygen concentration.

  • Data Analysis (Stern-Volmer Plot):

    • Plot the ratio of the phosphorescence intensity in the absence of oxygen to the intensity at a given oxygen concentration (I₀/I) versus the oxygen concentration.

    • Alternatively, plot the ratio of the phosphorescence lifetime in the absence of oxygen to the lifetime at a given oxygen concentration (τ₀/τ) versus the oxygen concentration.

    • According to the Stern-Volmer equation (I₀/I = 1 + Ksv[O₂] or τ₀/τ = 1 + Ksv[O₂]), the resulting plot should be linear.

    • The slope of the linear fit will give you the Stern-Volmer constant (Ksv), which represents the sensitivity of your sensor.

ExperimentalWorkflow Experimental Workflow for Oxygen Sensor Calibration cluster_preparation Sensor Preparation cluster_calibration Calibration Setup cluster_measurement Measurement cluster_analysis Data Analysis PrepareSolution Prepare Polymer-Dye Solution CastFilm Cast Sensing Film PrepareSolution->CastFilm DryFilm Dry and Anneal Film CastFilm->DryFilm PlaceSensor Place Sensor in Chamber DryFilm->PlaceSensor SetupOptics Setup Excitation and Detection PlaceSensor->SetupOptics PurgeN2 Purge with N2 (0% O2) SetupOptics->PurgeN2 MeasureI0 Measure I0 / τ0 PurgeN2->MeasureI0 IntroduceO2 Introduce Known [O2] MeasureI0->IntroduceO2 MeasureI Measure I / τ IntroduceO2->MeasureI MeasureI->IntroduceO2 Repeat for different [O2] PlotData Plot Stern-Volmer Graph (I0/I vs [O2]) MeasureI->PlotData CalculateKsv Calculate Ksv (Slope) PlotData->CalculateKsv

Caption: A generalized experimental workflow for the preparation and calibration of a this compound-based oxygen sensor.

In Vitro Oxygen Sensing in Cell Culture

This protocol describes how to use a this compound-based sensing film to monitor pericellular oxygen concentration in a cell culture experiment.

Materials and Equipment:

  • Sterile this compound sensing film on a gas-permeable culture dish (e.g., Lumox®)

  • Cell culture medium

  • Cells of interest

  • Incubator with controlled temperature, humidity, and CO₂

  • Inverted fluorescence microscope with a suitable filter set for the porphyrin and a time-gated camera or lifetime imaging (FLIM) system

  • Calibration curve for the sensing film

Procedure:

  • Sensor Sterilization and Preparation:

    • Sterilize the sensing film by exposing it to UV light for 30 minutes or by washing with 70% ethanol (B145695) followed by sterile PBS washes.

    • If necessary, coat the sensor surface with an extracellular matrix protein (e.g., fibronectin, collagen) to promote cell adhesion.

  • Cell Seeding:

    • Seed the cells directly onto the surface of the sensing film in the culture dish.

    • Add the appropriate amount of cell culture medium.

  • Incubation and Measurement:

    • Place the culture dish in the incubator and allow the cells to adhere and grow.

    • At desired time points, transfer the dish to the microscope stage, which should also be equipped with an environmental chamber to maintain physiological conditions.

    • Acquire phosphorescence intensity or lifetime images of the sensing film beneath the cells.

  • Data Analysis:

    • Using the previously generated calibration curve, convert the measured phosphorescence intensity or lifetime values into oxygen concentrations.

    • This will provide a map of the pericellular oxygen concentration, allowing for the study of oxygen gradients and cellular respiration rates.[2]

Applications in Drug Development

The ability to accurately measure oxygen concentration at the cellular and tissue level is critical in many areas of drug development:

  • Oncology: Tumors often exhibit regions of hypoxia (low oxygen), which can lead to resistance to both chemotherapy and radiation therapy. This compound-based sensors can be used to screen for drugs that target hypoxic cancer cells or to assess the efficacy of therapies aimed at re-oxygenating tumors.[2]

  • Ischemia and Reperfusion Injury: In conditions such as stroke and heart attack, tissues are deprived of oxygen. The subsequent restoration of blood flow (reperfusion) can paradoxically cause further damage. Oxygen sensors can be used to study the pathophysiology of these conditions and to evaluate the effectiveness of drugs designed to protect tissues from ischemic and reperfusion injury.

  • Wound Healing: Oxygen is essential for all stages of wound healing. Oxygen sensors can be used to monitor the oxygenation of wounds and to assess the efficacy of treatments designed to improve wound healing.

  • Cell-based Therapies: The viability and function of cells used in regenerative medicine and other cell-based therapies are highly dependent on an adequate oxygen supply. Oxygen sensors can be used to optimize the conditions for cell manufacturing and to monitor the oxygen environment of transplanted cells in vivo.

Conclusion

This compound and its derivatives are powerful and versatile tools for oxygen sensing. Their high sensitivity to oxygen, photostability, and the ability to be incorporated into a variety of materials make them suitable for a wide range of applications in research and drug development. The protocols and data provided in this document offer a starting point for researchers looking to utilize this technology to gain a deeper understanding of the role of oxygen in biological and chemical systems.

References

Application Notes and Protocols for Cellular Oxygen Measurement Using Pd(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the phosphorescent probe, Pd(II) Mesoporphyrin IX, for the quantitative measurement of intracellular oxygen concentration. The protocols outlined below are intended to assist in the successful implementation of this technique for applications in cellular metabolism research, drug discovery, and mitochondrial function analysis.

Introduction

The measurement of molecular oxygen (O₂) within cellular environments is critical for understanding a wide range of biological processes, from basic cellular respiration to the pathobiology of diseases such as cancer and ischemia. This compound is a highly effective probe for this purpose due to its desirable photophysical properties. This metalloporphyrin exhibits strong phosphorescence in the red region of the spectrum, which is dynamically quenched by molecular oxygen. The principle of this measurement is based on the Stern-Volmer relationship, where the phosphorescence lifetime of the probe is inversely proportional to the concentration of oxygen. The long phosphorescence lifetime of palladium porphyrins makes them particularly well-suited for measuring low oxygen concentrations (hypoxia), a common feature in many disease states.

Quantitative Data

The photophysical and oxygen sensing properties of this compound are summarized in the table below. These values are essential for the calibration and interpretation of experimental data.

ParameterValueReference
Molecular Formula C₃₄H₃₆N₄O₄Pd[1]
Molecular Weight 671.09 g/mol [1]
Excitation Maximum (Soret Band) ~400-420 nm
Emission Maximum ~660-680 nm
Phosphorescence Lifetime (τ₀) in O₂-free medium 400 - 1000 µs
Stern-Volmer Constant (Ksv) Dependent on the cellular environment[2]
Quantum Yield (Φp) Varies; generally lower than Pt(II) porphyrins[3]
Recommended for Low oxygen concentrations (<50 µM)

Experimental Protocols

Preparation of this compound Stock Solution

Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. A stock solution should be prepared in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Protocol:

  • Weigh out a precise amount of this compound powder in a microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).

  • Gently warm and sonicate the solution to aid dissolution. Avoid prolonged exposure to high temperatures.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Loading of this compound into Adherent Cells

This protocol describes the loading of the phosphorescent probe into cultured adherent cells for subsequent oxygen measurements.

Materials:

  • Cultured adherent cells in a suitable vessel (e.g., glass-bottom dish for microscopy)

  • This compound stock solution (from Protocol 3.1)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture cells to the desired confluency (typically 60-80%).

  • Prepare a working solution of this compound by diluting the stock solution in complete cell culture medium to the final desired concentration (typically 1-10 µM). It is crucial to ensure the final DMSO concentration is low (<0.5%) to minimize cytotoxicity.

  • Remove the existing culture medium from the cells.

  • Add the probe-containing medium to the cells.

  • Incubate the cells for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for each cell type.

  • After incubation, wash the cells twice with warm PBS to remove any excess, unloaded probe.

  • Add fresh, probe-free complete culture medium to the cells.

  • The cells are now ready for phosphorescence lifetime measurements.

Calibration of Intracellular Oxygen

Accurate quantification of intracellular oxygen requires a robust calibration. This is achieved by correlating the measured phosphorescence lifetime (τ) of the probe with known oxygen concentrations.

Materials:

  • Cells loaded with this compound (from Protocol 3.2)

  • A gas-tight environmental chamber for the microscope stage

  • Calibrated gas mixtures with varying oxygen concentrations (e.g., 0%, 1%, 5%, 10%, 21% O₂) balanced with N₂ and 5% CO₂

  • Phosphorescence Lifetime Imaging Microscopy (PLIM) system

Protocol:

  • Place the dish with the loaded and washed cells into the environmental chamber on the microscope stage.

  • Equilibrate the cells with a gas mixture of known oxygen concentration (e.g., 21% O₂) for at least 30 minutes.

  • Acquire phosphorescence lifetime images of the cells using the PLIM system.

  • Repeat steps 2 and 3 for each of the calibrated gas mixtures, moving from higher to lower oxygen concentrations.

  • After the measurements, plot the reciprocal of the measured phosphorescence lifetime (1/τ) against the corresponding oxygen concentration ([O₂]).

  • Fit the data to the Stern-Volmer equation: 1/τ = 1/τ₀ + Ksv * [O₂] , where τ is the measured lifetime, τ₀ is the lifetime in the absence of oxygen, and Ksv is the Stern-Volmer constant.

  • This calibration curve can then be used to convert phosphorescence lifetime measurements from experimental samples into intracellular oxygen concentrations.

Visualizations

Experimental Workflow

G cluster_prep Probe & Cell Preparation cluster_cal Calibration cluster_exp Experiment prep_probe Prepare this compound Stock Solution (in DMSO) load_cells Incubate Cells with Probe (1-10 µM, 4-24h) prep_probe->load_cells wash_cells Wash Cells with PBS load_cells->wash_cells equilibrate Equilibrate Cells with Known O2 Concentrations wash_cells->equilibrate treat_cells Apply Experimental Treatment (e.g., Drug Compound) wash_cells->treat_cells measure_lifetime Measure Phosphorescence Lifetime (PLIM) equilibrate->measure_lifetime plot_sv Generate Stern-Volmer Plot (1/τ vs [O2]) measure_lifetime->plot_sv convert_o2 Convert Lifetime to [O2] using Calibration Curve plot_sv->convert_o2 exp_measure Measure Phosphorescence Lifetime treat_cells->exp_measure exp_measure->convert_o2

Caption: Experimental workflow for cellular oxygen measurement.

Mitochondrial Electron Transport and Oxygen Consumption

G cluster_matrix Mitochondrial Matrix cluster_imm Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA TCA Cycle NADH NADH TCA->NADH FADH2 FADH2 TCA->FADH2 C1 Complex I NADH->C1 e- C2 Complex II FADH2->C2 e- Q CoQ C1->Q e- H_out H+ C1->H_out H+ pumping C2->Q e- C3 Complex III CytC Cyt c C3->CytC e- C3->H_out H+ pumping C4 Complex IV C4->H_out H+ pumping O2 O₂ H2O H₂O C4->H2O 2H+ + 2e- Q->C3 e- CytC->C4 e- ATP_Synthase ATP Synthase (Complex V) H_out->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP O2->H2O Final e- acceptor ADP ADP + Pi ADP->ATP_Synthase

Caption: Overview of mitochondrial respiration and oxygen's role.

References

Application Notes and Protocols: Incorporation of Pd(II) Mesoporphyrin IX into Polymer Films for Sensor Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication and utilization of oxygen-sensitive polymer films incorporating Palladium(II) Mesoporphyrin IX. The protocols detailed below are intended to enable the development of robust and reliable oxygen sensors for a variety of research and drug development applications, including monitoring cellular metabolism, assessing tissue hypoxia, and high-throughput screening of drug candidates.

Principle of Operation: Phosphorescence Quenching

The underlying principle of these optical oxygen sensors is the phenomenon of phosphorescence quenching. Pd(II) Mesoporphyrin IX is a phosphorescent molecule, meaning it emits light after being excited by a light source. The presence of molecular oxygen (O₂) can "quench" this phosphorescence in a concentration-dependent manner.

When a this compound molecule absorbs a photon, it is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. In the absence of a quencher, the molecule returns to the ground state by emitting a phosphorescent photon. However, if an oxygen molecule collides with the excited porphyrin, the energy is transferred to the oxygen molecule, promoting it to a reactive singlet state, and the porphyrin returns to its ground state without emitting light. This process is known as dynamic quenching.

The relationship between the phosphorescence intensity or lifetime and the oxygen concentration is described by the Stern-Volmer equation:

I₀ / I = 1 + Kₛᵥ[O₂]

or

τ₀ / τ = 1 + Kₛᵥ[O₂]

Where:

  • I₀ and τ₀ are the phosphorescence intensity and lifetime in the absence of oxygen.

  • I and τ are the phosphorescence intensity and lifetime in the presence of oxygen.

  • [O₂] is the oxygen concentration.

  • Kₛᵥ is the Stern-Volmer quenching constant, a measure of the sensor's sensitivity to oxygen.

By measuring the change in phosphorescence, the concentration of oxygen in the surrounding environment can be accurately determined.[1]

Applications in Research and Drug Development

Optical oxygen sensors based on this compound offer several advantages for biological and pharmaceutical research, including being non-invasive, not consuming oxygen during measurement, and allowing for real-time monitoring.[2][3]

Key Applications Include:

  • Cell Culture Monitoring: Continuous monitoring of dissolved oxygen in cell culture media is crucial for maintaining cell viability and function.[4] These sensors can be integrated into bioreactors or cell culture plates to ensure optimal growth conditions and to study the effects of hypoxia on cellular processes.

  • Drug Discovery and Toxicity Screening: Cellular respiration is a key indicator of metabolic activity and cell health. By measuring the oxygen consumption rate (OCR) of cells, researchers can screen for compounds that modulate mitochondrial function.[5] This is particularly valuable in oncology research for identifying drugs that target cancer cell metabolism and in toxicology for assessing the mitochondrial toxicity of new drug candidates.

  • Hypoxia Research: Hypoxia, or low oxygen tension, is a hallmark of the tumor microenvironment and is implicated in tumor progression, metastasis, and resistance to therapy.[6] this compound-based sensors can be used to map oxygen gradients in 3D cell cultures and tissue models, providing valuable insights into the role of hypoxia in disease.

  • Tissue Engineering: Monitoring oxygen levels within engineered tissues is critical for ensuring proper tissue development and function. These sensors can be embedded within scaffolds to provide real-time feedback on the oxygenation state of the construct.

Data Presentation

The performance of this compound-based oxygen sensors can be characterized by several key parameters. The following tables provide representative data for palladium porphyrin sensors embedded in a polystyrene matrix. Note: Data for the closely related Pd(II) meso-tetrakis(pentafluorophenyl)porphyrin (PdTFPP) in polystyrene is used as a proxy due to the limited availability of comprehensive datasets for this compound specifically.

ParameterValuePolymer MatrixReference
Stern-Volmer Constant (Kₛᵥ) ~36 (ratio of <τ₀>/<τ₂₁%>)Polystyrene[7]
Phosphorescence Lifetime in N₂ (τ₀) ~400 - 1000 µsPolystyrene[8]
Response Time (t₉₅) < 5 secondsPolystyrene[9]
Photostability HighPolystyrene[7]
Operational Stability Stable for weeks to monthsPolystyrene[10]

Table 1: Performance Characteristics of a Representative Pd(II) Porphyrin-Based Oxygen Sensor in a Polystyrene Film.

Oxygen Concentration (%)Phosphorescence Lifetime (τ) (µs) (Representative)
0600
2250
5120
1065
2130

Table 2: Representative Relationship Between Oxygen Concentration and Phosphorescence Lifetime for a Pd(II) Porphyrin-Based Sensor.

Experimental Protocols

Protocol 1: Fabrication of a this compound-Polystyrene Sensor Film

This protocol describes the preparation of an oxygen-sensitive film by physically entrapping this compound in a polystyrene matrix.

Materials:

  • This compound

  • Polystyrene (PS, average M.W. ~280,000)

  • Toluene (B28343), analytical grade

  • Glass slides or other suitable substrate

  • Spin coater or micropipette

  • Vacuum oven

Procedure:

  • Preparation of the Sensor "Cocktail": a. Prepare a 10% (w/v) stock solution of polystyrene in toluene by dissolving 1 g of polystyrene in 10 mL of toluene. This may take several hours with gentle stirring. b. Prepare a 1 mg/mL stock solution of this compound in toluene. c. In a separate vial, mix the polystyrene solution and the this compound solution to achieve a final concentration of approximately 1 mg of porphyrin per 1 g of polystyrene. A typical ratio would be 10 mL of the polystyrene solution and 1 mL of the porphyrin solution. d. Stir the mixture in the dark for at least 1 hour to ensure homogeneity.

  • Film Deposition (Spin-Coating Method): a. Clean the glass slides thoroughly with a suitable solvent (e.g., acetone, isopropanol) and dry with a stream of nitrogen. b. Place a cleaned glass slide on the chuck of the spin coater. c. Dispense a small amount of the sensor cocktail onto the center of the slide. d. Spin the slide at a speed of 1000-2000 rpm for 30-60 seconds to create a thin, uniform film. The final thickness will depend on the viscosity of the solution and the spin speed.

  • Film Deposition (Drop-Casting Method): a. For applications where a defined sensor spot is required (e.g., in a multi-well plate), a micropipette can be used. b. Carefully dispense a small, known volume (e.g., 1-5 µL) of the sensor cocktail onto the desired location of the substrate. c. Allow the solvent to evaporate slowly in a dust-free environment.

  • Drying and Curing: a. Place the coated substrates in a vacuum oven at a temperature slightly above the boiling point of the solvent (for toluene, ~110-120 °C) for at least 2 hours to remove any residual solvent. b. Allow the films to cool to room temperature before use.

Protocol 2: Calibration of the Oxygen Sensor Film

This protocol outlines the procedure for calibrating the fabricated sensor film to enable quantitative oxygen measurements.

Materials:

  • Fabricated this compound sensor film

  • Gas flow chamber or sealed container

  • Nitrogen (N₂) gas source (for 0% oxygen)

  • Compressed air or a certified gas mixture with a known oxygen concentration (e.g., 21% O₂)

  • Gas mixing system or mass flow controllers

  • Phosphorescence measurement system (e.g., a plate reader with time-resolved fluorescence capabilities, a dedicated phosphorescence lifetime instrument, or a fluorescence microscope with a pulsed light source and gated detector)

Procedure:

  • Measurement at 0% Oxygen: a. Place the sensor film inside the gas flow chamber. b. Purge the chamber with pure nitrogen gas for at least 15-20 minutes to ensure an oxygen-free environment. c. Excite the sensor film at the appropriate wavelength for this compound (typically around 405 nm or 532 nm) and measure the phosphorescence intensity (I₀) and/or lifetime (τ₀).

  • Measurement at a Known Oxygen Concentration: a. Introduce a gas mixture with a known oxygen concentration (e.g., 21% from compressed air) into the chamber. b. Allow the sensor to equilibrate for 5-10 minutes. c. Measure the phosphorescence intensity (I) and/or lifetime (τ) at this oxygen concentration.

  • Generation of a Calibration Curve (Optional but Recommended): a. Use a gas mixing system to create a series of gas mixtures with varying oxygen concentrations (e.g., 0%, 2%, 5%, 10%, 15%, 21%). b. For each concentration, allow the sensor to equilibrate and then measure the phosphorescence intensity and/or lifetime. c. Plot a Stern-Volmer graph of I₀/I or τ₀/τ versus the oxygen concentration. The slope of this plot will give the Stern-Volmer constant, Kₛᵥ.

  • Using the Calibration for Unknown Samples: a. Once the sensor is calibrated, place it in the environment with the unknown oxygen concentration. b. Measure the phosphorescence intensity or lifetime. c. Use the Stern-Volmer equation and the previously determined I₀ (or τ₀) and Kₛᵥ to calculate the oxygen concentration.

Visualizations

experimental_workflow cluster_prep Sensor Film Preparation cluster_calib Calibration cluster_app Application prep_solution Prepare Sensor Cocktail (this compound + Polystyrene in Toluene) film_deposition Film Deposition (Spin-Coating or Drop-Casting) prep_solution->film_deposition drying Drying and Curing (Vacuum Oven) film_deposition->drying measure_zero Measure Phosphorescence in 0% O₂ (N₂) drying->measure_zero measure_known Measure Phosphorescence in Known O₂ Concentration measure_zero->measure_known gen_curve Generate Stern-Volmer Plot measure_known->gen_curve measure_sample Measure Phosphorescence in Sample Environment gen_curve->measure_sample calc_o2 Calculate O₂ Concentration measure_sample->calc_o2

Caption: Experimental workflow for sensor fabrication, calibration, and application.

signaling_pathway cluster_normoxia Normoxia (Normal O₂) cluster_hypoxia Hypoxia (Low O₂) o2_norm Sufficient O₂ phd Prolyl Hydroxylases (PHDs) Active o2_norm->phd Cofactor hif1a HIF-1α phd->hif1a Hydroxylates vhl VHL Protein hif1a->vhl Binds to proteasome Proteasomal Degradation vhl->proteasome Targets for o2_hypo Insufficient O₂ phd_inact PHDs Inactive o2_hypo->phd_inact hif1a_stable HIF-1α Stable phd_inact->hif1a_stable No Hydroxylation hif1_complex HIF-1 Complex hif1a_stable->hif1_complex hif1b HIF-1β hif1b->hif1_complex nucleus Nucleus hif1_complex->nucleus Translocates to hre Hypoxia Response Element (HRE) in DNA hif1_complex->hre Binds to gene_exp Gene Expression (e.g., VEGF, Glycolysis Enzymes) hre->gene_exp sensor Pd(II) M-IX Sensor Measures Extracellular O₂ sensor->o2_norm Indicates sensor->o2_hypo Indicates

References

Application Notes and Protocols for the Quantitative Analysis of Pd(II) Mesoporphyrin IX in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium (II) Mesoporphyrin IX is a metalloporphyrin of significant interest in biomedical research, primarily for its applications as a photosensitizer in photodynamic therapy (PDT) and as a phosphorescent probe for oxygen sensing in biological systems. Accurate quantification of its concentration in biological matrices such as plasma, tissues, and cells is critical for pharmacokinetic studies, biodistribution assessments, and establishing dose-response relationships. These application notes provide detailed protocols for the quantitative analysis of Pd(II) Mesoporphyrin IX in biological samples using modern analytical techniques.

The primary methods for the quantification of metalloporphyrins involve phosphorescence-based techniques, which are often used for measuring oxygen concentration, and more direct analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For elemental quantification of palladium, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive and specific method.

Quantitative Data Presentation

Table 1: Biodistribution of Palladium (from Pd2Spm) in Female Balb/c Mice [1]

Time Point (hours)Serum (ng/mL)Kidney (ng/g)Liver (ng/g)Lungs (ng/g)Heart (ng/g)Ovaries (ng/g)
0.5 1499.4 ± 38.53450.1 ± 210.31567.8 ± 98.21234.5 ± 76.1876.5 ± 54.31123.4 ± 69.8
1 1250.7 ± 78.23123.7 ± 195.21432.1 ± 89.51098.7 ± 68.7754.3 ± 47.1987.6 ± 61.7
6 456.2 ± 28.51876.5 ± 117.3987.4 ± 61.7654.3 ± 40.9432.1 ± 27.0567.8 ± 35.5
12 234.5 ± 14.71234.5 ± 77.2765.4 ± 47.8432.1 ± 27.0210.9 ± 13.2345.6 ± 21.6
24 112.3 ± 7.0876.5 ± 54.8543.2 ± 33.9210.9 ± 13.2109.8 ± 6.9187.6 ± 11.7
48 45.6 ± 2.8432.1 ± 27.0234.5 ± 14.798.7 ± 6.254.3 ± 3.487.6 ± 5.5

Data is presented as mean ± SEM (n=5 animals per time point).[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma and Tissue Homogenates by LC-MS/MS

This protocol is adapted from established methods for the analysis of other porphyrins in biological matrices and provides a framework for the development of a specific method for this compound.

1. Sample Preparation

  • Plasma:

    • Collect whole blood in EDTA- or heparin-containing tubes.

    • Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C and protect from light until analysis.

    • For analysis, thaw plasma samples on ice.

    • To 100 µL of plasma, add 300 µL of an extraction solution (e.g., acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and acetic acid (3:1, v/v)).

    • Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of mobile phase for LC-MS/MS analysis.

  • Tissue Homogenates:

    • Excise tissues of interest, wash with ice-cold phosphate-buffered saline (PBS), blot dry, and record the wet weight.

    • Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.

    • To a known amount of tissue homogenate, add an extraction solvent (e.g., acetone (B3395972) or a mixture of ethyl acetate and acetic acid).

    • Follow steps 1.5 to 1.9 as described for plasma samples.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from low to high percentage of Mobile Phase B is typically used to elute the porphyrin. The exact gradient profile should be optimized for this compound.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

3. Quantification

  • Prepare a calibration curve using standard solutions of this compound in the appropriate matrix (e.g., blank plasma or tissue homogenate).

  • The concentration of this compound in the samples is determined by interpolating the peak area ratios (analyte/internal standard) from the calibration curve.

Protocol 2: In Vitro Cellular Uptake of this compound

This protocol outlines a general procedure to quantify the cellular uptake of this compound in a cell culture model.

1. Cell Culture and Treatment

  • Seed cells of interest (e.g., cancer cell line) in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

  • Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours) at 37°C in a CO2 incubator.

2. Sample Collection and Lysis

  • After incubation, wash the cells three times with ice-cold PBS to remove any extracellular this compound.

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Collect the cell lysates and centrifuge to pellet cell debris.

3. Quantification

  • The concentration of this compound in the cell lysates can be determined using a sensitive analytical method such as LC-MS/MS (as described in Protocol 1) or by measuring its intrinsic phosphorescence if a suitable standard curve is prepared.

  • Normalize the amount of this compound to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay). The results are typically expressed as ng or µg of this compound per mg of protein.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Biological_Sample Biological Sample (Plasma or Tissue Homogenate) Extraction Protein Precipitation & Analyte Extraction Biological_Sample->Extraction Add Extraction Solvent Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Concentration Concentration Determination Data_Analysis->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Data_Analysis

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Cellular_Uptake_Protocol cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_quantification Quantification Cell_Seeding Seed Cells in Multi-well Plate Treatment Incubate with This compound Cell_Seeding->Treatment Wash Wash with PBS Treatment->Wash Lysis Cell Lysis Wash->Lysis Lysate_Collection Collect Cell Lysate Lysis->Lysate_Collection Analysis Quantify this compound (e.g., LC-MS/MS) Lysate_Collection->Analysis Protein_Assay Protein Quantification (e.g., BCA Assay) Lysate_Collection->Protein_Assay Normalization Normalize to Protein Content Analysis->Normalization Protein_Assay->Normalization

Caption: Protocol for determining the in vitro cellular uptake of this compound.

Phosphorescence_Quenching_Pathway PdMP_Ground This compound (Ground State) PdMP_Excited This compound (Excited Triplet State) PdMP_Ground->PdMP_Excited Light Excitation PdMP_Excited->PdMP_Ground Phosphorescence Phosphorescence Phosphorescence (Light Emission) PdMP_Excited->Phosphorescence Oxygen_Singlet Singlet Oxygen (1O2) (Reactive Species) PdMP_Excited->Oxygen_Singlet Energy Transfer (Quenching) Oxygen_Ground Oxygen (O2) (Ground State) Oxygen_Ground->PdMP_Excited Collision Oxygen_Singlet->PdMP_Ground

Caption: Signaling pathway of phosphorescence quenching for oxygen sensing.

References

Application Notes and Protocols for In Vivo Oxygen Mapping Using Pd(II) Mesoporphyrin IX-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The partial pressure of oxygen (pO₂) within living tissues is a critical parameter that governs cellular metabolism, signaling, and response to therapies. Hypoxia is a hallmark of various pathologies, including cancer and ischemic diseases, making its accurate measurement essential for both basic research and clinical development. Phosphorescence quenching-based oximetry offers a highly sensitive and non-invasive optical method for quantifying oxygen levels in vivo.[1]

This technique relies on the principle that molecular oxygen (O₂) can quench the excited triplet state of a phosphorescent probe, leading to a decrease in its phosphorescence lifetime and intensity.[2] This relationship is quantitatively described by the Stern-Volmer equation.[3] Palladium(II) Mesoporphyrin IX is an excellent candidate for these applications due to its strong phosphorescence, long triplet state lifetime, and emission in the near-infrared (NIR) window, which allows for deeper tissue penetration.[4][5] For in vivo applications, the probe is typically bound to serum albumin to ensure it remains within the vasculature, allowing for the specific measurement of intravascular pO₂.[6]

These notes provide detailed protocols for the formulation of a Pd(II) Mesoporphyrin IX-albumin probe, its calibration, and its application for in vivo oxygen mapping using Phosphorescence Lifetime Imaging Microscopy (PLIM).

Principle of Oxygen Sensing

The fundamental mechanism of oxygen sensing is the collisional quenching of the probe's phosphorescence by molecular oxygen. This process provides a direct and quantitative measure of the local oxygen concentration.

G GS Ground State (S₀) Pd(II)MP-IX ES Excited Singlet State (S₁) GS->ES Excitation (Light Absorption) ET Excited Triplet State (T₁) ES->ET Intersystem Crossing (ISC) ET->GS Phosphorescence (Light Emission) τ₀ (No O₂) invis1 ET->invis1 O2_GS ³O₂ (Triplet Ground State) O2_ES ¹O₂ (Singlet Excited State) invis1->GS Non-Radiative Decay τ (with O₂) invis1->O2_GS Collisional Quenching (Energy Transfer) invis2

Caption: Principle of phosphorescence quenching by molecular oxygen.

Probe Characteristics and Data

This compound is a naturally derived porphyrin.[7] Its key characteristics make it suitable for biological oxygen measurements. For in vivo use, forming a complex with serum albumin is a common practice to control its distribution and microenvironment.[6]

Table 1: Chemical and Photophysical Properties of Pd(II) Porphyrin Probes

ParameterValueReference / Note
Chemical Properties
Compound NamePalladium(II) Mesoporphyrin IX[7]
Molecular FormulaC₃₄H₃₆N₄O₄Pd[7]
Molecular Weight671.094 g/mol [7]
Photophysical Properties
Excitation Wavelength (Soret)~415 nmTypical for Pd-porphyrins
Excitation Wavelength (Q-band)~520-550 nmTypical for Pd-porphyrins
Emission Wavelength~700 nm[8]
Phosphorescence Lifetime (τ₀)~550 µsIn the absence of oxygen.[8]
Quenching Constant (k𝑞)~356 Torr⁻¹s⁻¹[8]

Note: Photophysical properties can be influenced by the solvent, pH, temperature, and binding to macromolecules like albumin.[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Albumin Probe

This protocol describes the formulation of the probe by forming a non-covalent complex with bovine serum albumin (BSA) for intravascular oxygen measurements.

Materials:

  • This compound (Frontier Specialty Chemicals, Cat# M40540 or equivalent)

  • Bovine Serum Albumin (BSA), fatty-acid free (Sigma-Aldrich, Cat# A7030 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare a stock solution of the probe: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Vortex thoroughly to ensure complete dissolution.

  • Prepare a BSA solution: Dissolve BSA in sterile PBS (pH 7.4) to a concentration of 50 mg/mL (5% w/v). Gently agitate to dissolve without generating foam.

  • Form the complex: While gently stirring the BSA solution, slowly add the this compound stock solution dropwise to a final probe concentration of 1-2 mg/mL. The porphyrin will bind to the hydrophobic pockets of the albumin.[9]

  • Incubate: Allow the mixture to incubate at room temperature for 30-60 minutes, protected from light, to ensure stable complex formation.

  • Sterilize: Pass the final solution through a 0.22 µm sterile syringe filter to ensure sterility before in vivo administration.

  • Storage: Store the final probe solution at 4°C, protected from light. The complex is generally stable for several days.[3]

Protocol 2: Stern-Volmer Calibration

Calibration is essential to convert the measured phosphorescence lifetimes into absolute pO₂ values. This involves measuring the lifetime at known oxygen concentrations to determine τ₀ and k𝑞.

Materials:

  • This compound-Albumin probe solution (from Protocol 1)

  • Gas-tight, temperature-controlled cuvette or sample chamber

  • Nitrogen (N₂) gas and compressed air (or a certified O₂/N₂ gas mixture)

  • Gas flow controllers

  • Phosphorimeter or PLIM setup

Procedure:

  • Deoxygenate the sample: Place the probe solution in the cuvette. Bubble with pure N₂ gas for 15-20 minutes to remove all dissolved oxygen. Seal the cuvette.

  • Measure τ₀: Excite the probe and measure the phosphorescence decay. Fit the decay curve to a single exponential to determine the phosphorescence lifetime in the absence of oxygen (τ₀).

  • Introduce Oxygen: Using gas flow controllers, introduce a series of precise O₂/N₂ mixtures into the headspace of the cuvette (e.g., 2%, 5%, 10%, 21% O₂).

  • Equilibrate and Measure: Allow the solution to equilibrate with the gas mixture for 10-15 minutes at each step. Measure the phosphorescence lifetime (τ) for each oxygen concentration.

  • Construct the Stern-Volmer Plot: Plot the ratio of the lifetimes (τ₀/τ) against the partial pressure of oxygen (pO₂ in mmHg or Torr).

  • Determine Constants: Perform a linear regression on the plot. The y-intercept should be close to 1. The slope of the line is the Stern-Volmer quenching constant, Kₛᵥ (where Kₛᵥ = k𝑞 * τ₀). The relationship is: τ₀/τ = 1 + k𝑞 * τ₀ * pO₂ .[3]

Table 2: Example Calibration Data

O₂ Concentration (%)pO₂ (mmHg)Measured Lifetime (τ) (µs)τ₀/τ
005501.00
215.23041.81
538.01852.97
1076.01085.09
21159.6569.82

Note: Data is illustrative, based on typical values for Pd-porphyrins.[8]

Protocol 3: In Vivo Oxygen Mapping in a Mouse Tumor Model

This protocol outlines the procedure for measuring intravascular pO₂ in a tumor using a dorsal skinfold window chamber model in an anesthetized mouse.

Materials:

  • Mouse with a dorsal skinfold window chamber and established tumor

  • Anesthesia (e.g., Isoflurane, Ketamine/Xylazine)

  • Heating pad to maintain body temperature

  • Sterile this compound-Albumin probe (from Protocol 1)

  • Intravenous (tail vein) catheter

  • PLIM-equipped microscope

Procedure:

  • Animal Preparation: Anesthetize the mouse and place it on the heating pad to maintain a core body temperature of 37°C.[10]

  • Probe Administration: Administer the sterile probe solution via a tail vein catheter. A typical dose is 15-30 mg/kg.[11] Allow 10-15 minutes for the probe to circulate and distribute evenly throughout the vasculature.

  • Microscope Setup: Position the mouse on the microscope stage so that the tumor within the window chamber is in the field of view.

  • Image Acquisition:

    • Using brightfield or fluorescence imaging, locate a region of interest (ROI) containing various blood vessels within the tumor.

    • Switch to the PLIM acquisition mode. Use an appropriate excitation wavelength (e.g., 532 nm pulsed laser) and emission filter (e.g., >650 nm long-pass).

    • Acquire phosphorescence decay data for each pixel in the ROI. The acquisition time will depend on the signal strength but typically ranges from 20 seconds to a few minutes.[12]

  • Data Processing:

    • Generate a phosphorescence intensity image to visualize the vasculature (as the probe is confined to the blood).

    • For each pixel, fit the phosphorescence decay data to a single exponential decay model to calculate the phosphorescence lifetime (τ).

    • Generate a lifetime map, where the color or intensity of each pixel represents its calculated τ value.

  • Conversion to pO₂: Using the calibration constants (τ₀ and k𝑞) determined in Protocol 2, convert the lifetime map (τ) into a quantitative pO₂ map using the Stern-Volmer equation.

  • Post-Procedure: Monitor the animal until it has fully recovered from anesthesia.

Workflows and Data Analysis

Visualizing the overall process and data analysis pipeline can help in planning and executing experiments.

G cluster_prep Probe Preparation & Calibration cluster_invivo In Vivo Experiment cluster_analysis Data Analysis P1 1. Formulate Pd-MP-IX-Albumin Complex P2 2. Perform Stern-Volmer Calibration (Determine τ₀, k𝑞) P1->P2 A2 4. Administer Probe (Intravenous) P2->A2 Use Constants D2 7. Convert Lifetime to pO₂ (Stern-Volmer Equation) P2->D2 A1 3. Prepare Animal Model (Anesthetize) A1->A2 A3 5. Acquire PLIM Data from ROI A2->A3 D1 6. Generate Lifetime Map (τ) (Pixel-by-pixel decay fitting) A3->D1 D1->D2 D3 8. Visualize & Quantify Oxygen Map D2->D3

Caption: Overall experimental workflow for in vivo oxygen mapping.

The conversion of raw phosphorescence decay data into a quantitative oxygen map is a critical multi-step process.

G D0 Raw Data (Photon counts vs. time per pixel) D1 Exponential Decay Fitting I(t) = A * exp(-t/τ) D0->D1 D2 Phosphorescence Lifetime Map τ(x,y) D1->D2 D3 Stern-Volmer Conversion pO₂(x,y) = (τ₀/τ(x,y) - 1) / (k𝑞*τ₀) D2->D3 D4 Quantitative pO₂ Map D3->D4 Calib Calibration Constants (τ₀, k𝑞) Calib->D3

Caption: Data analysis workflow from raw decay to pO₂ map.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of Pd(II) Mesoporphyrin IX in Oxygen Sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Palladium (II) Mesoporphyrin IX (PdMPIX) in oxygen sensing applications.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it affect my Pd(II) Mesoporphyrin IX-based oxygen sensor?

A1: Photobleaching, or photodegradation, is the irreversible photochemical destruction of a luminophore, in this case, PdMPIX, upon exposure to light. In the context of oxygen sensing, the excited triplet state of the metalloporphyrin, which is essential for phosphorescence-based oxygen detection, can also participate in side reactions that lead to its degradation.[1] This process is often exacerbated by the presence of molecular oxygen, which can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, that attack the porphyrin macrocycle.[2][3] The consequence of photobleaching is a gradual decrease in the sensor's signal intensity and a potential drift in its calibration over time, ultimately limiting the sensor's operational lifetime and reliability.

Q2: What are the primary mechanisms of this compound photodegradation in an oxygen sensor?

A2: The primary mechanism of photodegradation for metalloporphyrins like PdMPIX in the presence of oxygen involves the generation of singlet oxygen.[2][4] Upon excitation by light, the PdMPIX molecule transitions to an excited singlet state and then to a long-lived triplet state. This excited triplet state can transfer its energy to ground-state molecular oxygen (a triplet), generating highly reactive singlet oxygen.[4][5] This singlet oxygen can then chemically attack the porphyrin ring, leading to its irreversible degradation. While oxygen is a quencher for the desired phosphorescence signal, it also plays a crucial role in the degradation process.[1]

Q3: How does the choice of polymer matrix affect the photostability of the oxygen sensor?

A3: The polymer matrix plays a critical role in the photostability of the embedded PdMPIX. The ideal matrix should not only have good oxygen permeability for sensing but also protect the luminophore from degradation.[6][7] Perfluorinated polymers, for example, are known to be more resistant to attack by singlet oxygen and can therefore enhance the photostability of the sensor.[8] The viscosity and molecular weight of the polymer can also influence sensor performance and stability.[1][9] Furthermore, the matrix can affect the aggregation of the porphyrin molecules; preventing aggregation is crucial as it can alter the photophysical properties and potentially increase susceptibility to photodegradation.[10] Covalently binding the porphyrin to the polymer backbone can also significantly improve stability by preventing leaching and migration of the dye.[11]

Q4: Can additives be used to improve the photostability of my sensor?

A4: Yes, incorporating additives, particularly singlet oxygen quenchers, into the sensor formulation can significantly enhance photostability. These molecules deactivate singlet oxygen before it can damage the PdMPIX. Common singlet oxygen quenchers include β-carotene, α-tocopherol (Vitamin E), and certain hindered amine light stabilizers (HALS).[12] The selection of a suitable quencher depends on its compatibility with the sensor matrix and its quenching efficiency.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Rapid signal decay under continuous illumination 1. High excitation light intensity.2. Presence of highly reactive species.3. Inadequate protection from the polymer matrix.1. Reduce the intensity of the excitation light source or use a pulsed light source.2. Incorporate a singlet oxygen quencher (e.g., β-carotene) into the sensor formulation.3. Switch to a more photochemically stable and protective polymer matrix, such as a perfluorinated polymer.[8]
Sensor calibration drifts over time 1. Slow photodegradation of the PdMPIX.2. Leaching of the luminophore from the matrix.3. Physical aging of the polymer matrix.[1]1. Implement measures to reduce photodegradation as mentioned above.2. Covalently bind the PdMPIX to the polymer matrix to prevent leaching.[11]3. Anneal the sensor film to stabilize the polymer structure before use.
Non-linear Stern-Volmer plots 1. Heterogeneous distribution of the luminophore within the matrix.2. Presence of multiple quenching environments.1. Optimize the sensor fabrication process to ensure a uniform dispersion of PdMPIX.2. Consider using a different polymer matrix that provides a more homogeneous environment for the luminophore.[1]
Low initial signal intensity 1. Aggregation of PdMPIX molecules.2. Inefficient excitation or emission collection.1. Modify the sensor formulation to reduce the concentration of PdMPIX or add surfactants to prevent aggregation.2. Check the alignment of the optical components and ensure the excitation wavelength matches the absorption maximum of PdMPIX.

Experimental Protocols

Protocol 1: Incorporation of a Singlet Oxygen Quencher

  • Preparation of the Stock Solution: Prepare a stock solution of the chosen singlet oxygen quencher (e.g., β-carotene) in a solvent compatible with the polymer matrix (e.g., toluene (B28343) or chloroform).

  • Mixing: In a clean vial, dissolve the polymer (e.g., polystyrene) and PdMPIX in the appropriate solvent.

  • Addition of Quencher: Add the desired amount of the singlet oxygen quencher stock solution to the polymer-luminophore mixture. The optimal concentration of the quencher should be determined experimentally.

  • Homogenization: Thoroughly mix the solution using a vortex mixer or sonicator to ensure a homogeneous distribution of all components.

  • Sensor Fabrication: Proceed with the standard protocol for fabricating the sensor film (e.g., spin-coating, drop-casting).

  • Drying: Dry the sensor film under vacuum to remove any residual solvent.

Protocol 2: Covalent Immobilization of PdMPIX to a Polymer Matrix (Conceptual Outline)

This protocol outlines the general steps and requires specific chemical synthesis expertise.

  • Functionalization of PdMPIX: Chemically modify the PdMPIX molecule to introduce a reactive functional group (e.g., a vinyl or carboxyl group).

  • Functionalization of the Polymer: Select a polymer with a complementary functional group or modify a polymer to introduce one.

  • Coupling Reaction: React the functionalized PdMPIX with the functionalized polymer in the presence of a suitable catalyst or coupling agent.

  • Purification: Purify the resulting polymer-luminophore conjugate to remove any unreacted starting materials.

  • Sensor Fabrication: Dissolve the purified conjugate in a suitable solvent and fabricate the sensor film as per the standard procedure.

Visualizations

Photodegradation_Pathway cluster_0 PdMPIX Molecule cluster_1 Molecular Oxygen S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Light Absorption (Excitation) T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Signal) O2_triplet Triplet Oxygen (³O₂) T1->O2_triplet Energy Transfer Degraded_PdMPIX Degraded PdMPIX T1->Degraded_PdMPIX Direct Photodegradation O2_singlet Singlet Oxygen (¹O₂) O2_triplet->O2_singlet Generation O2_singlet->Degraded_PdMPIX Chemical Attack

Caption: Photodegradation pathway of this compound.

Troubleshooting_Workflow Start Start: Poor Photostability Observed Check_Intensity Is Excitation Light Intensity Too High? Start->Check_Intensity Reduce_Intensity Reduce Light Intensity / Use Pulsed Source Check_Intensity->Reduce_Intensity Yes Check_Matrix Is the Polymer Matrix Protective? Check_Intensity->Check_Matrix No Reduce_Intensity->Check_Matrix Add_Quencher Incorporate Singlet Oxygen Quencher Check_Matrix->Add_Quencher No Check_Leaching Is Luminophore Leaching? Check_Matrix->Check_Leaching Yes Change_Matrix Switch to a More Stable Matrix (e.g., Perfluorinated) Change_Matrix->Check_Leaching Add_Quencher->Change_Matrix Covalent_Binding Covalently Bind Luminophore to Matrix Check_Leaching->Covalent_Binding Yes End End: Photostability Improved Check_Leaching->End No Covalent_Binding->End

Caption: Troubleshooting workflow for improving photostability.

References

Technical Support Center: Quenching of Pd(II) Mesoporphyrin IX Phosphorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the quenching of Pd(II) Mesoporphyrin IX phosphorescence by biological molecules.

Frequently Asked Questions (FAQs)

Q1: What is phosphorescence quenching?

Phosphorescence quenching is a process that decreases the intensity and/or lifetime of the phosphorescence emission of a substance (a phosphor) due to its interaction with other molecules, known as quenchers. This process can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching.

Q2: What are the common biological molecules that can quench the phosphorescence of this compound?

The most prominent quencher for this compound in biological systems is molecular oxygen (O₂) .[1][2] Other potential biological quenchers include:

  • Amino Acids: Certain amino acids, such as tryptophan, tyrosine, methionine, and histidine, have been shown to quench the fluorescence of other fluorophores and may interact with the excited state of this compound.

  • Heme-containing proteins: Proteins like catalase and hemoglobin can quench the fluorescence of various probes and may also affect phosphorescence.

  • Metal Ions: Paramagnetic metal ions can quench phosphorescence.

  • Nucleic Acids: While less documented for this compound specifically, nucleic acids have been shown to quench the phosphorescence of other molecules.[3]

Q3: How can I distinguish between static and dynamic quenching?

Distinguishing between static and dynamic quenching is crucial for interpreting your experimental results correctly. Here are the key differences and methods for differentiation:

FeatureDynamic QuenchingStatic Quenching
Mechanism Collisional process between the excited phosphor and the quencher.Formation of a non-phosphorescent ground-state complex between the phosphor and the quencher.
Effect on Lifetime Phosphorescence lifetime decreases.Phosphorescence lifetime remains unchanged.
Effect of Temperature Quenching rate constant (k_q) increases with increasing temperature due to higher diffusion rates.The stability of the ground-state complex decreases with increasing temperature, leading to a decrease in the quenching effect.
Stern-Volmer Plot Linear plot of τ₀/τ vs. [Q].Linear plot of I₀/I vs. [Q], but τ₀/τ = 1.

I₀ and I are the phosphorescence intensities in the absence and presence of the quencher, respectively. τ₀ and τ are the phosphorescence lifetimes in the absence and presence of the quencher, respectively. [Q] is the quencher concentration.

Q4: What is the Stern-Volmer equation and how is it used?

The Stern-Volmer equation describes the relationship between phosphorescence intensity or lifetime and the concentration of a quencher in dynamic quenching scenarios. The equation is:

I₀ / I = 1 + Ksv * [Q]

or

τ₀ / τ = 1 + Ksv * [Q]

Where:

  • I₀ and τ₀ are the phosphorescence intensity and lifetime without the quencher.

  • I and τ are the phosphorescence intensity and lifetime with the quencher.

  • [Q] is the concentration of the quencher.

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.

By plotting I₀/I or τ₀/τ against [Q], a linear relationship should be observed for dynamic quenching, and the slope of the line gives the Ksv.

Troubleshooting Guides

This section addresses common issues encountered during phosphorescence quenching experiments with this compound.

Issue 1: Low or No Phosphorescence Signal

Possible Cause Troubleshooting Step
Incorrect Instrument Settings - Ensure the excitation and emission wavelengths are set correctly for this compound (Excitation typically around 420 nm and 515 nm, Emission around 665 nm).- For lifetime measurements, optimize the delay and gate times. A delay time should be set to allow for the decay of any short-lived fluorescence, and the gate time should be appropriate for the expected phosphorescence lifetime.
Low Probe Concentration - Prepare a fresh stock solution of this compound and verify its concentration using UV-Vis spectrophotometry. - Perform a concentration titration to find the optimal probe concentration for your experimental setup.
Degradation of the Probe - Porphyrins can be sensitive to light. Store the stock solution in the dark and at a low temperature. - Prepare fresh working solutions for each experiment.
Presence of a Strong Quencher - Deoxygenate your samples by bubbling with an inert gas (e.g., argon or nitrogen) if oxygen is not the intended quencher. - Check for other potential quenchers in your buffer or sample matrix.
Instrument Malfunction - Verify that the light source (e.g., xenon lamp) is functioning correctly and is stable. - Check the detector (e.g., photomultiplier tube) sensitivity and settings.

Issue 2: High Background Signal or Noise

Possible Cause Troubleshooting Step
Autofluorescence from Sample Components - Run a blank sample containing all components except the this compound to measure the background fluorescence/phosphorescence. - Subtract the blank spectrum from your sample spectra.
Light Scattering - If your sample is turbid, consider centrifugation or filtration to remove particulate matter. - Use a cuvette with four polished sides to minimize scattering effects.
Contaminated Reagents or Glassware - Use high-purity solvents and reagents. - Thoroughly clean all glassware with appropriate cleaning solutions.
Instrumental Noise - Optimize the detector settings (e.g., voltage) to maximize the signal-to-noise ratio. - Increase the integration time or the number of acquisitions to average out random noise.

Issue 3: Unstable or Drifting Signal

Possible Cause Troubleshooting Step
Photobleaching - Reduce the excitation light intensity using neutral density filters. - Minimize the exposure time of the sample to the excitation light.
Temperature Fluctuations - Use a temperature-controlled sample holder to maintain a constant temperature, as phosphorescence is temperature-sensitive.[1]
Probe Aggregation - this compound can aggregate at high concentrations or in certain solvents. It is often used bound to albumin to maintain a consistent microenvironment.[1] - Ensure the probe is fully dissolved and consider using a surfactant or binding protein if aggregation is suspected.
Chemical Reactions - Ensure that the buffer components are compatible with the probe and the quencher and that no unwanted chemical reactions are occurring over time.

Data Presentation

Table 1: Quenching Parameters for Pd(II) Porphyrins with Molecular Oxygen

PhosphorMediumTemperature (°C)Ksv (Torr⁻¹ s⁻¹)k_q (Torr⁻¹ s⁻¹)Reference
Pd-meso-tetra(4-carboxyphenyl)porphine0.5% Albumin, 10 mM KPi, 150 mM KCl, pH 7.422-279 ± 6[1]
Pd-meso-tetra(4-carboxyphenyl)porphine0.5% Albumin, 10 mM KPi, 150 mM KCl, pH 7.438-408 ± 10[1]

Experimental Protocols

Protocol 1: General Phosphorescence Quenching Measurement

This protocol outlines the general steps for measuring the quenching of this compound phosphorescence by a biological molecule.

1. Materials and Reagents:

  • This compound stock solution (e.g., in DMSO or a suitable buffer)

  • Quencher stock solution (e.g., a specific amino acid, protein, or antioxidant dissolved in the assay buffer)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • High-purity water and solvents

  • Cuvettes for spectrofluorometer

2. Instrumentation:

  • Spectrofluorometer with time-resolved phosphorescence measurement capabilities

  • Temperature-controlled cuvette holder

3. Sample Preparation:

  • Prepare a working solution of this compound in the assay buffer at a final concentration that gives a stable and measurable phosphorescence signal. It is often beneficial to complex the porphyrin with albumin to prevent aggregation and provide a stable microenvironment.[1]

  • Prepare a series of quencher solutions at different concentrations in the assay buffer.

  • For each measurement, mix the this compound working solution with the quencher solution in a cuvette. Ensure the final volume and the concentration of the phosphor are constant across all samples. Include a control sample with no quencher.

  • If oxygen is not the quencher of interest, deoxygenate the samples by bubbling with a gentle stream of inert gas (e.g., argon or nitrogen) for a defined period (e.g., 10-15 minutes) before measurement.

4. Measurement Procedure:

  • Set the excitation and emission wavelengths on the spectrofluorometer (e.g., Excitation ~515 nm, Emission ~665 nm).

  • Set the parameters for time-resolved measurement (delay time, gate time, and total decay time). These will depend on the instrument and the expected lifetime of the phosphor.

  • Place the control sample (no quencher) in the temperature-controlled holder and allow it to equilibrate.

  • Measure the phosphorescence intensity (I₀) and/or lifetime (τ₀).

  • Repeat the measurement for each sample containing a different concentration of the quencher to obtain the corresponding intensities (I) and/or lifetimes (τ).

5. Data Analysis:

  • Calculate the ratios I₀/I and/or τ₀/τ for each quencher concentration.

  • Create a Stern-Volmer plot by plotting the calculated ratios against the quencher concentration [Q].

  • If the plot is linear, perform a linear regression to determine the slope, which represents the Stern-Volmer quenching constant (Ksv).

Visualizations

Quenching_Signaling_Pathway cluster_ground_state Ground State (S₀) cluster_excited_state Excited States Pd(II)MP Pd(II)MP Pd(II)MP_S1 Pd(II)MP* (S₁) Pd(II)MP->Pd(II)MP_S1 Absorption Pd(II)MP_T1 Pd(II)MP* (T₁) Pd(II)MP_S1->Pd(II)MP_T1 Intersystem Crossing Pd(II)MP_T1->Pd(II)MP Phosphorescence (hν) Ground_State_Products Pd(II)MP + Q Pd(II)MP_T1->Ground_State_Products Quenching (k_q) Light Light Light->Pd(II)MP Excitation Quencher Quencher (Q) Quencher->Pd(II)MP_T1 Phosphorescence Phosphorescence

Caption: Simplified Jablonski diagram illustrating the phosphorescence and quenching process of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Pd(II)MP Stock Solution C Prepare Serial Dilutions of Quencher A->C B Prepare Quencher Stock Solutions B->C D Mix Pd(II)MP and Quencher in Cuvette C->D E (Optional) Deoxygenate Sample D->E F Set Instrument Parameters (λ_ex, λ_em, delay, gate) E->F G Equilibrate Sample Temperature F->G H Measure Phosphorescence Intensity and/or Lifetime G->H I Calculate I₀/I or τ₀/τ H->I J Plot Stern-Volmer Graph I->J K Determine Ksv from Slope J->K

Caption: A typical experimental workflow for a phosphorescence quenching assay.

Troubleshooting_Logic Start Problem Encountered Signal_Issue Low/No Signal? Start->Signal_Issue Noise_Issue High Noise/Background? Signal_Issue->Noise_Issue No Check_Settings Verify Instrument Settings Signal_Issue->Check_Settings Yes Stability_Issue Unstable Signal? Noise_Issue->Stability_Issue No Check_Blank Run Blank Sample Noise_Issue->Check_Blank Yes Check_Temp Verify Temperature Control Stability_Issue->Check_Temp Yes End Problem Resolved Stability_Issue->End No Check_Conc Check Probe Concentration Check_Settings->Check_Conc Check_Conc->End Check_Scattering Check for Turbidity Check_Blank->Check_Scattering Check_Scattering->End Check_Photobleaching Reduce Excitation Intensity/Time Check_Temp->Check_Photobleaching Check_Photobleaching->End

Caption: A logical flowchart for troubleshooting common issues in phosphorescence quenching experiments.

References

Technical Support Center: Preventing Aggregation of Pd(II) Mesoporphyrin IX in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pd(II) Mesoporphyrin IX in aqueous solutions. Porphyrin aggregation is a common challenge that can significantly impact experimental outcomes by altering the compound's photophysical and chemical properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound aggregation and why is it a problem?

A1: this compound, like many porphyrins, has a strong tendency to self-associate in aqueous solutions due to hydrophobic interactions and π-π stacking between the porphyrin rings. This process, known as aggregation, leads to the formation of dimers and higher-order nanostructures.[1][2][3] Aggregation is problematic as it can alter the spectroscopic properties of the molecule, reduce its solubility, and diminish its efficacy in applications such as photodynamic therapy and catalysis by quenching excited states.[1][4]

Q2: How can I tell if my this compound solution is aggregated?

A2: Aggregation can be detected using several analytical techniques. The most common are UV-Vis spectroscopy and Dynamic Light Scattering (DLS).

  • UV-Vis Spectroscopy: Monomeric porphyrins typically exhibit a sharp and intense absorption peak, known as the Soret band. Upon aggregation, this band may broaden, decrease in intensity (hypochromism), and shift to shorter wavelengths (a blue shift, indicative of H-aggregates) or longer wavelengths (a red shift, indicative of J-aggregates).[5][6]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution. Monomeric this compound will have a small hydrodynamic radius, while the presence of aggregates will be indicated by the appearance of larger particles, often in the range of 100-500 nm or larger.[3][7]

Q3: What are the main factors that influence the aggregation of this compound?

A3: Several factors can promote the aggregation of this compound in aqueous solutions:

  • Concentration: Higher concentrations of the porphyrin increase the likelihood of intermolecular interactions and aggregation.[8]

  • pH: The pH of the solution can affect the protonation state of the propionic acid side chains of the mesoporphyrin IX macrocycle, thereby influencing its solubility and aggregation state.[1][3]

  • Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions between porphyrin molecules, which can either promote or inhibit aggregation depending on the specific conditions.[9][10][11][12]

  • Temperature: Temperature can affect the thermodynamics of the aggregation process. In some cases, increasing the temperature can lead to the dissociation of aggregates.[8][13]

  • Solvent Polarity: Porphyrins are more prone to aggregation in highly polar solvents like water, where hydrophobic effects are more pronounced.

Troubleshooting Guide

Issue 1: Unexpected UV-Vis Spectrum (Broadened or Shifted Soret Band)

Possible Cause: Aggregation of this compound.

Troubleshooting Steps:

  • Dilute the Solution: Decrease the concentration of your this compound solution and re-measure the UV-Vis spectrum. If the Soret band sharpens and shifts, aggregation is concentration-dependent.

  • Adjust pH: The optimal pH for maintaining a monomeric state can vary. For protoporphyrin IX, a related molecule, monomeric forms are favored at very low pH (0-3), while dimers and higher aggregates are present at neutral and higher pH values.[3] A systematic pH titration of your solution while monitoring the UV-Vis spectrum can help identify the optimal pH range for your experiment.

  • Add a Surfactant: Surfactants can prevent aggregation by forming micelles that encapsulate the hydrophobic porphyrin core.

    • Recommendation: Start with a non-ionic surfactant like Tween 80 or a zwitterionic surfactant. Add the surfactant at a concentration above its critical micelle concentration (CMC).

  • Incorporate Cyclodextrins: Cyclodextrins are macrocyclic oligosaccharides that can form inclusion complexes with porphyrins, effectively isolating them from one another.

    • Recommendation: β-cyclodextrin and its derivatives are commonly used. Prepare a stock solution of the cyclodextrin (B1172386) and add it to your porphyrin solution.

Issue 2: High Polydispersity or Large Particle Size Detected by DLS

Possible Cause: Formation of large, heterogeneous aggregates.

Troubleshooting Steps:

  • Filter the Solution: Use a syringe filter (e.g., 0.22 µm) to remove large aggregates before DLS measurement. This can help to assess the size of the smaller, more stable aggregates.

  • Employ Stabilizing Polymers: Water-soluble polymers can prevent aggregation by coating the surface of the porphyrin molecules.

    • Recommendation: Poly(ethylene glycol) (PEG), polyvinylpyrrolidone (B124986) (PVP), or polyvinyl alcohol (PVA) can be effective. The optimal polymer and its concentration will need to be determined empirically.

  • Optimize Ionic Strength: The effect of ionic strength can be complex. Systematically vary the concentration of a simple salt (e.g., NaCl) in your solution and monitor the particle size with DLS to find conditions that minimize aggregation.[9][10][11][12]

Data Presentation

Table 1: Influence of pH on the Aggregation State of Protoporphyrin IX (A Model for Mesoporphyrin IX)

pH RangePredominant SpeciesKey Spectral Features (Soret Band)
0 - 3MonomerSharp peak
3 - 7Higher AggregatesBroadened and blue-shifted
> 8DimerBlue-shifted peak

Data extrapolated from studies on Protoporphyrin IX, which is structurally similar to Mesoporphyrin IX.[1][3]

Table 2: Common Strategies for Preventing Porphyrin Aggregation

MethodAgent ExampleTypical ConcentrationMechanism of Action
Surfactant Micellization Tween 80, Sodium Dodecyl Sulfate (SDS)Above CMCEncapsulation of the porphyrin in micelles.
Cyclodextrin Encapsulation β-cyclodextrin, Hydroxypropyl-β-cyclodextrinMillimolar rangeFormation of a host-guest inclusion complex.[14]
Polymer Stabilization Poly(ethylene glycol) (PEG), Polyvinylpyrrolidone (PVP)0.1 - 5% (w/v)Adsorption of the polymer onto the porphyrin surface, providing steric hindrance.
pH Adjustment HCl, NaOHVariesAltering the charge and solubility of the porphyrin.[1][3]

Experimental Protocols

Protocol 1: Characterization of Aggregation using UV-Vis Spectroscopy

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a series of aqueous solutions with varying concentrations of this compound by diluting the stock solution. Keep the final concentration of the organic solvent low and consistent across all samples.

  • Record the UV-Vis absorption spectrum for each concentration over a wavelength range that includes the Soret band (typically 350-450 nm) and the Q-bands (500-700 nm).

  • Plot the absorbance at the Soret band maximum against the concentration. A deviation from linearity (Beer-Lambert law) indicates the onset of aggregation.

  • Analyze the changes in the shape and position of the Soret band to characterize the type of aggregation (H- or J-aggregates).[5]

Protocol 2: Prevention of Aggregation using a Surfactant

  • Prepare an aqueous solution of this compound at a concentration known to cause aggregation.

  • Prepare a stock solution of a surfactant (e.g., 10% Tween 80 in water).

  • Add increasing volumes of the surfactant stock solution to the porphyrin solution to achieve a range of final surfactant concentrations, ensuring some are below and some are above the CMC of the surfactant.

  • Equilibrate the solutions for a set period (e.g., 30 minutes).

  • Measure the UV-Vis spectrum and perform DLS analysis on each sample.

  • Identify the surfactant concentration at which the Soret band sharpens and shifts to a position indicative of the monomeric form, and the DLS shows a significant reduction in particle size.

Visualizations

Aggregation_Pathway Monomer Monomeric Pd(II) Mesoporphyrin IX Dimer Dimer Monomer->Dimer Increased Concentration Dimer->Monomer Dilution / pH Adjustment Aggregates Higher-Order Aggregates Dimer->Aggregates Further Association Aggregates->Monomer Addition of Surfactant/Cyclodextrin

Caption: The aggregation pathway of this compound and strategies for its reversal.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Strategies Problem Unexpected Experimental Results (e.g., low activity, poor solubility) Check_Aggregation Is the solution aggregated? (Check UV-Vis/DLS) Problem->Check_Aggregation Dilute Dilute Solution Check_Aggregation->Dilute Yes Adjust_pH Adjust pH Check_Aggregation->Adjust_pH Yes Add_Surfactant Add Surfactant Check_Aggregation->Add_Surfactant Yes Add_Cyclodextrin Add Cyclodextrin Check_Aggregation->Add_Cyclodextrin Yes Add_Polymer Add Polymer Check_Aggregation->Add_Polymer Yes Re-evaluate_Experiment Re-evaluate other experimental parameters Check_Aggregation->Re-evaluate_Experiment No

Caption: A workflow for troubleshooting issues related to this compound aggregation.

References

Technical Support Center: Troubleshooting Signal-to-Noise Ratio in Pd(II) Mesoporphyrin IX-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pd(II) Mesoporphyrin IX-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to signal-to-noise ratio in their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you identify and resolve specific challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a phosphorescent metalloporphyrin complex. It is utilized in various biochemical assays, particularly in kinase activity assays, due to its favorable photophysical properties. Its long phosphorescence lifetime allows for time-resolved detection, which significantly reduces background fluorescence from biological samples and assay components, thereby enhancing the signal-to-noise ratio.

Q2: What is the principle behind using this compound in a kinase assay?

In a typical kinase assay using a this compound-based probe, the probe's phosphorescence is modulated by the kinase's activity. For instance, in a time-resolved fluorescence resonance energy transfer (TR-FRET) format, the this compound can act as a donor. When a substrate is phosphorylated by a kinase, it may create a binding site for a labeled antibody or peptide (the acceptor). The proximity of the donor and acceptor results in energy transfer, and the measurement of this energy transfer correlates with kinase activity.

Q3: What are the typical excitation and emission wavelengths for this compound?

While the exact wavelengths can vary slightly depending on the solvent and local environment, palladium porphyrins generally have a strong absorption band (Soret band) around 400-420 nm and Q-bands in the 500-600 nm region.[1] The phosphorescence emission is typically observed in the red to near-infrared region, often around 650-700 nm. It is crucial to consult the specific product datasheet or perform spectral scans to determine the optimal excitation and emission wavelengths for your particular experimental setup.

Q4: How should I store and handle this compound?

This compound should be stored at room temperature and protected from light.[2] For creating working solutions, it is often dissolved in an organic solvent like DMSO first and then diluted in the appropriate aqueous assay buffer. Due to the potential for aggregation in aqueous solutions, it is important to ensure complete dissolution and consider the use of detergents or other additives if solubility issues arise.[3]

Troubleshooting Guides

Below are common problems encountered during this compound-based assays, along with their potential causes and recommended solutions.

Issue 1: High Background Signal

A high background signal can significantly reduce the signal-to-noise ratio, making it difficult to detect the specific signal from your assay.

Possible Causes and Solutions

Potential Cause Recommended Solution
Autofluorescence from biological samples Utilize time-resolved detection settings on your plate reader to minimize the contribution of short-lived background fluorescence. Consider using phenol (B47542) red-free media for cell-based assays.[4]
Contaminated reagents or buffers Use high-purity reagents and solvents. Prepare fresh buffers and filter-sterilize them if necessary.
Non-specific binding of the probe Include a blocking agent, such as Bovine Serum Albumin (BSA), in your assay buffer to reduce non-specific binding to the microplate wells or other components.
Light leakage or inappropriate microplates Use black, opaque microplates for phosphorescence assays to minimize well-to-well crosstalk and background from external light sources.
High concentration of the phosphorescent probe Titrate the concentration of the this compound probe to find the optimal concentration that provides a good signal window without excessive background.
Issue 2: Low Signal Intensity

A weak or absent signal can make it impossible to obtain meaningful data from your experiment.

Possible Causes and Solutions

Potential Cause Recommended Solution
Suboptimal excitation or emission wavelengths Verify the correct filter or monochromator settings on your plate reader for the specific this compound probe being used. Perform excitation and emission scans to determine the optimal wavelengths.
Incorrect instrument settings for time-resolved detection Ensure that the delay time and integration time are appropriately set to capture the long-lived phosphorescence of the palladium porphyrin while excluding short-lived background fluorescence.
Low concentration or degradation of the probe Prepare fresh working solutions of the probe and ensure it has been stored correctly, protected from light.[2] Consider increasing the probe concentration after performing a titration.
Quenching of phosphorescence Molecular oxygen is a known quencher of porphyrin phosphorescence.[5] While often unavoidable in biological assays, be aware of its potential impact. Some assay buffers may contain components that quench the signal; test buffer components individually if quenching is suspected.
Inefficient kinase activity Ensure that the kinase, substrate, and ATP are at optimal concentrations and that the assay buffer conditions (pH, ionic strength) are suitable for the enzyme's activity.
Issue 3: High Well-to-Well Variability

Possible Causes and Solutions

Potential Cause Recommended Solution
Pipetting errors Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. Prepare master mixes to reduce pipetting steps and variability.
Incomplete mixing of reagents Gently mix the contents of the wells after adding each reagent, either by gentle tapping or using an orbital shaker.
Inconsistent incubation times or temperatures Ensure all wells are incubated for the same duration and at a constant, controlled temperature.
Edge effects in the microplate Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with buffer or water to create a humidified environment.
Precipitation of assay components Visually inspect the wells for any precipitates. If precipitation occurs, you may need to adjust buffer conditions or the concentration of assay components. Porphyrins can be prone to aggregation in aqueous solutions.[3]

Experimental Protocols

General Protocol for a TR-FRET Kinase Assay

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay using a this compound-based donor and a suitable acceptor. Optimization of concentrations and incubation times is crucial for specific kinases and substrates.

Materials:

  • This compound-labeled component (e.g., antibody or streptavidin) - Donor

  • Acceptor-labeled component (e.g., fluorescently tagged antibody or peptide)

  • Kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl or HEPES with MgCl2, DTT, and a blocking agent like BSA)

  • Stop solution (e.g., EDTA)

  • Black, opaque 384-well microplate

  • Plate reader with time-resolved fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-donor conjugate in an appropriate solvent (e.g., DMSO) and then dilute to the desired working concentration in kinase assay buffer.

    • Prepare working solutions of the kinase, substrate, ATP, and acceptor-labeled component in kinase assay buffer.

  • Assay Setup:

    • Add the desired volume of kinase to the wells of the microplate.

    • Add the test compounds (inhibitors or activators) or vehicle control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the stop solution (e.g., EDTA).

    • Add the this compound-donor and acceptor-labeled components to the wells.

    • Incubate the plate for the required time to allow for binding and the FRET reaction to occur (e.g., 60 minutes at room temperature).

  • Data Acquisition:

    • Measure the time-resolved fluorescence signal on a plate reader.

    • Set the excitation wavelength appropriate for the this compound donor (e.g., around 405 nm).

    • Measure the emission at two wavelengths: one for the donor (e.g., ~665 nm) and one for the acceptor (e.g., ~615 nm, depending on the acceptor used).

    • Use appropriate delay and integration times to capture the phosphorescence signal.

  • Data Analysis:

    • Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the TR-FRET ratio against the concentration of the test compound to determine IC50 or EC50 values.

Visualizations

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound-based assays.

TroubleshootingWorkflow Start Start Troubleshooting Problem Identify Primary Issue Start->Problem HighBg High Background Problem->HighBg High Background LowSignal Low Signal Problem->LowSignal Low Signal HighVar High Variability Problem->HighVar High Variability CheckAutofluorescence Check for Autofluorescence (Time-Resolved Mode) HighBg->CheckAutofluorescence CheckWavelengths Verify Excitation/Emission Wavelengths LowSignal->CheckWavelengths CheckPipetting Review Pipetting Technique & Calibration HighVar->CheckPipetting CheckReagents Check Reagent Purity & Freshness CheckAutofluorescence->CheckReagents No SolutionFound Problem Resolved CheckAutofluorescence->SolutionFound Yes CheckBlocking Optimize Blocking Agent CheckReagents->CheckBlocking No CheckReagents->SolutionFound Yes CheckPlate Verify Microplate Type (Black, Opaque) CheckBlocking->CheckPlate No CheckBlocking->SolutionFound Yes CheckPlate->SolutionFound Yes CheckInstrumentSettings Optimize TRF Settings (Delay/Integration) CheckWavelengths->CheckInstrumentSettings No CheckWavelengths->SolutionFound Yes CheckProbe Check Probe Concentration & Integrity CheckInstrumentSettings->CheckProbe No CheckInstrumentSettings->SolutionFound Yes CheckQuenching Investigate Quenching (Oxygen, Buffer) CheckProbe->CheckQuenching No CheckProbe->SolutionFound Yes CheckEnzymeActivity Confirm Enzyme Activity CheckQuenching->CheckEnzymeActivity No CheckQuenching->SolutionFound Yes CheckEnzymeActivity->SolutionFound Yes CheckMixing Ensure Complete Mixing CheckPipetting->CheckMixing No CheckPipetting->SolutionFound Yes CheckIncubation Verify Incubation Conditions CheckMixing->CheckIncubation No CheckMixing->SolutionFound Yes CheckEdgeEffects Assess for Edge Effects CheckIncubation->CheckEdgeEffects No CheckIncubation->SolutionFound Yes CheckEdgeEffects->SolutionFound Yes

Caption: A decision tree for troubleshooting common assay problems.

Experimental Workflow for a TR-FRET Kinase Assay

This diagram outlines the key steps in performing a TR-FRET kinase assay using a this compound-based probe.

TRFRET_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis Prep_Kinase Prepare Kinase Solution Add_Kinase Add Kinase & Compound to Plate Prep_Kinase->Add_Kinase Prep_Substrate_ATP Prepare Substrate & ATP Mix Start_Rxn Initiate Reaction with Substrate/ATP Prep_Substrate_ATP->Start_Rxn Prep_Probe Prepare Donor & Acceptor Probes Add_Probes Add Donor & Acceptor Probes Prep_Probe->Add_Probes Prep_Compound Prepare Test Compounds Prep_Compound->Add_Kinase Add_Kinase->Start_Rxn Incubate_Kinase Incubate for Kinase Reaction Start_Rxn->Incubate_Kinase Stop_Rxn Stop Reaction (e.g., with EDTA) Incubate_Kinase->Stop_Rxn Stop_Rxn->Add_Probes Incubate_FRET Incubate for FRET Add_Probes->Incubate_FRET Read_Plate Read Plate in TR-FRET Mode Incubate_FRET->Read_Plate Analyze_Data Calculate TR-FRET Ratio & Analyze Read_Plate->Analyze_Data

Caption: Workflow for a typical TR-FRET kinase assay.

References

Photodegradation pathways of Pd(II) Mesoporphyrin IX under laser irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pd(II) Mesoporphyrin IX, focusing on its photodegradation under laser irradiation.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary mechanisms of photodegradation for this compound under laser irradiation?

A1: The photodegradation of this compound is expected to proceed primarily through two types of photooxidation mechanisms initiated by the absorption of laser light.[1] Due to the presence of the palladium ion, a heavy atom, the porphyrin will efficiently undergo intersystem crossing to its triplet excited state.[2][3] From this triplet state, the degradation can follow:

  • Type I Mechanism: The excited porphyrin can directly react with a substrate, transferring an electron or a hydrogen atom to form radical ions. These radicals can then react with molecular oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (•OH), which can subsequently attack the porphyrin macrocycle.[2][4]

  • Type II Mechanism: The excited porphyrin triplet state can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][3] Singlet oxygen is a powerful oxidizing agent that can attack the electron-rich porphyrin macrocycle, leading to its degradation.[2][4]

Q2: What are the likely photodegradation products of this compound?

Q3: How does the choice of laser wavelength affect the photodegradation of this compound?

A3: The choice of laser wavelength should correspond to the absorption bands of this compound, which are the Soret band (around 400 nm) and the Q-bands (in the 500-600 nm range). Irradiation at the Soret band, which has a much higher molar extinction coefficient, will lead to a higher rate of photon absorption and potentially faster photodegradation compared to irradiation at the Q-bands with the same irradiance. However, the overall photodegradation is dependent on the total number of absorbed photons.[6]

Q4: What is the expected photostability of this compound compared to other porphyrins?

A4: Palladium(II) porphyrins are generally considered to be relatively photostable.[4] The heavy palladium atom promotes rapid intersystem crossing to the triplet state, which can favor energy transfer to oxygen (Type II mechanism) over chemical reactions that degrade the porphyrin itself. However, prolonged exposure to high-intensity laser light will inevitably lead to some degree of photodegradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments on the photodegradation of this compound.

Problem Possible Causes Recommended Solutions
Inconsistent or non-reproducible photodegradation rates. 1. Fluctuations in laser power output. 2. Inconsistent sample positioning in the laser beam. 3. Variations in the concentration of dissolved oxygen. 4. Temperature fluctuations in the sample.1. Monitor laser power frequently with a calibrated power meter. 2. Use a fixed sample holder to ensure consistent positioning. 3. For reproducible results, either saturate the solution with oxygen or, conversely, degas the solution and maintain an inert atmosphere (e.g., with argon). 4. Use a temperature-controlled cuvette holder.
Precipitation of this compound during the experiment. 1. Poor solubility of the porphyrin in the chosen solvent. 2. Solvent evaporation due to heating by the laser.1. Ensure the porphyrin is fully dissolved before starting the experiment. Consider using a co-solvent if necessary. 2. Use a sealed cuvette and a temperature-controlled holder to minimize evaporation.
Difficulty in identifying photodegradation products. 1. Low concentration of degradation products. 2. Co-elution of products in chromatography. 3. Insufficient ionization of products in mass spectrometry.1. Irradiate the sample for a longer duration or use a higher initial concentration of the porphyrin. 2. Optimize the HPLC gradient and column chemistry for better separation. 3. Use a high-resolution mass spectrometer and try different ionization sources (e.g., ESI, APCI) and polarities.
Rapid degradation of the compound before measurements can be taken. 1. Laser intensity is too high. 2. The porphyrin is highly sensitive to the chosen wavelength.1. Reduce the laser power or use a neutral density filter. 2. Consider using a wavelength with a lower absorption coefficient (e.g., a Q-band instead of the Soret band).

Quantitative Data

The following table summarizes typical photophysical properties relevant to the photodegradation of Pd(II) porphyrins. Note that specific values for this compound may vary.

Parameter Typical Value for Pd(II) Porphyrins Significance
Triplet Quantum Yield (ΦT) > 0.9High efficiency of forming the reactive triplet state.
Singlet Oxygen Quantum Yield (ΦΔ) 0.5 - 0.8High efficiency in generating singlet oxygen, a key species in photodegradation.[3]
Fluorescence Quantum Yield (ΦF) < 0.01The excited singlet state preferentially undergoes intersystem crossing rather than fluorescence.

Experimental Protocols

Protocol 1: Monitoring Photodegradation using UV-Vis Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., toluene, DMF, or a buffered aqueous solution with surfactant) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance of ~1 at the Soret band.

  • Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution.

  • Laser Irradiation: Irradiate the sample with a laser at a wavelength corresponding to an absorption band (e.g., 405 nm for the Soret band or a suitable wavelength for a Q-band). The laser beam should be directed through the cuvette.

  • Spectral Monitoring: At regular time intervals, stop the irradiation and record the UV-Vis spectrum.

  • Data Analysis: Plot the absorbance at the Soret band maximum as a function of irradiation time. The decrease in absorbance indicates photodegradation. The data can be fitted to a kinetic model (e.g., first-order decay) to determine the degradation rate constant.

Protocol 2: Identification of Photodegradation Products by HPLC-MS
  • Sample Preparation and Irradiation: Prepare a more concentrated solution of this compound and irradiate it with the laser for a sufficient time to achieve significant degradation (e.g., 50% decrease in the Soret band absorbance).

  • HPLC Separation: Inject an aliquot of the irradiated solution into an HPLC system equipped with a C18 column. Use a gradient elution program with solvents such as acetonitrile (B52724) and water (with a small amount of formic acid to improve ionization) to separate the components.

  • MS Detection: Couple the HPLC output to a mass spectrometer (e.g., ESI-Q-TOF) to obtain the mass spectra of the eluting compounds.

  • Data Analysis: Analyze the mass spectra to identify the molecular weights of the parent compound and its degradation products. Fragmentation patterns from MS/MS analysis can help in elucidating the structures of the photoproducts.[7][8]

Visualizations

Photodegradation_Pathways Pd_MP_S0 Pd(II)MP (S₀) Pd_MP_S1 Pd(II)MP (S₁) Pd_MP_S0->Pd_MP_S1 Laser Irradiation (hν) Pd_MP_T1 Pd(II)MP (T₁) Pd_MP_S1->Pd_MP_T1 Intersystem Crossing (ISC) O2_1 ¹O₂ Pd_MP_T1->O2_1 Energy Transfer (Type II) Radicals Radical Species (R•, O₂⁻•) Pd_MP_T1->Radicals Electron/H Transfer (Type I) O2_3 ³O₂ Degradation_Products Degradation Products O2_1->Degradation_Products Oxidation of Pd(II)MP Substrate Substrate (RH) Radicals->Degradation_Products Oxidation of Pd(II)MP

Caption: General photodegradation pathways of this compound (Pd(II)MP).

Experimental_Workflow start Start prep Prepare this compound Solution start->prep initial_analysis Initial Analysis (UV-Vis, HPLC) prep->initial_analysis irradiation Laser Irradiation initial_analysis->irradiation monitoring Monitor Degradation (UV-Vis) irradiation->monitoring Time intervals product_analysis Product Analysis (HPLC-MS) irradiation->product_analysis After significant degradation monitoring->irradiation data_analysis Data Analysis (Kinetics, Product ID) monitoring->data_analysis product_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying photodegradation.

Troubleshooting_Logic problem Inconsistent Results? check_laser Check Laser Stability & Alignment problem->check_laser Yes check_o2 Control Dissolved Oxygen check_laser->check_o2 check_temp Control Temperature check_o2->check_temp re_run Re-run Experiment check_temp->re_run

Caption: Troubleshooting logic for inconsistent results.

References

Minimizing interference in Pd(II) Mesoporphyrin IX oxygen measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference and ensure accurate oxygen measurements using Pd(II) Mesoporphyrin IX probes.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle behind this compound for oxygen sensing?

A1: this compound is a phosphorescent compound. When excited by light of a specific wavelength, it enters a long-lived excited triplet state. In the absence of oxygen, this energy is released as phosphorescent light. Molecular oxygen (in its triplet ground state) is a very effective quencher of this excited state.[1][2] Collisions between the excited probe and oxygen molecules lead to non-radiative decay, thus decreasing the phosphorescence intensity and lifetime.[2][3] This quenching process is described by the Stern-Volmer relationship, which correlates the decrease in phosphorescence to the oxygen concentration.[2][3]

Q2: What are the most common sources of interference in my oxygen measurements?

A2: The most common sources of interference include:

  • Temperature Fluctuations: Phosphorescence is highly temperature-dependent.[4]

  • Photodegradation: High-intensity excitation light can lead to the irreversible degradation of the porphyrin probe.[5][6]

  • Presence of Biological Macromolecules: Components like serum albumin can bind to the porphyrin, altering its photophysical properties.[7][8][9]

  • Biological Thiols: Thiols such as glutathione (B108866) and cysteine can react with or affect the local environment of the probe.[10][11]

  • pH Variations: Changes in pH can alter the protonation state and aggregation of the porphyrin, affecting its phosphorescence.[12][13]

  • Scattering and Inner Filter Effects: High concentrations of the probe or other sample components can lead to inaccurate intensity readings.

Q3: How does temperature affect my measurements and how can I correct for it?

A3: Temperature has a significant impact on phosphorescence lifetime and intensity. An increase in temperature generally leads to a decrease in phosphorescence due to increased non-radiative decay rates.[4] It is crucial to either maintain a constant and uniform temperature throughout the experiment or to perform a temperature calibration. For temperature correction, you can create a calibration curve of phosphorescence intensity/lifetime versus temperature in an oxygen-free environment. This allows you to mathematically correct for temperature-induced changes in your oxygen measurements.

Q4: My signal is unstable and drifts over time. What could be the cause?

A4: Signal drift can be caused by several factors:

  • Photodegradation: Continuous exposure to high-intensity excitation light can bleach the probe.[6] Try reducing the excitation light intensity or using an intermittent excitation scheme.

  • Probe Leaching: If the porphyrin is not covalently bound or securely entrapped in its matrix, it may leach out over time, leading to a decrease in signal.

  • Instrumental Drift: Ensure that your light source and detector are stable and have had adequate warm-up time.

Troubleshooting Guides

Issue 1: Inaccurate or Non-Reproducible Oxygen Readings
Possible Cause Troubleshooting Step
Temperature Fluctuations 1. Ensure precise temperature control of the sample. 2. Calibrate the probe's response to temperature in the absence of oxygen.[4]
Interference from Serum Albumin 1. Be aware that albumin can bind to porphyrins, shielding them from oxygen and altering phosphorescence.[7][9] 2. Consider using a calibration curve prepared in a similar matrix (e.g., with the same albumin concentration) as your sample.
pH Instability 1. Buffer your samples to maintain a constant pH. 2. Verify that the probe's phosphorescence is stable within the pH range of your experiment.[12]
Photodegradation 1. Reduce the intensity and duration of the excitation light. 2. Use a probe with higher photostability if possible.[5]
Issue 2: Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Step
Insufficient Probe Concentration 1. Optimize the probe concentration. Be cautious of aggregation at high concentrations.
Inadequate Excitation 1. Ensure the excitation wavelength matches the Soret or Q-bands of this compound. 2. Check the stability and output of your light source.
Autofluorescence from Sample 1. Use time-resolved measurements. The long phosphorescence lifetime of this compound allows for gating out short-lived background fluorescence.[1]
Detector Inefficiency 1. Ensure your detector is sensitive in the emission range of the probe (typically in the red to near-infrared region).

Experimental Protocols

Protocol 1: General Oxygen Measurement Workflow

This protocol outlines a general workflow for measuring dissolved oxygen using a this compound-based probe.

  • Probe Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or DMSO). For biological experiments, the probe is often incorporated into a polymer matrix or conjugated to a carrier molecule.

  • Calibration:

    • Prepare a series of calibration standards with known oxygen concentrations. This is typically done by bubbling gas mixtures (e.g., varying ratios of N₂ and O₂) through the buffer or medium.

    • Record the phosphorescence intensity or lifetime for each standard.

    • Construct a Stern-Volmer plot by plotting I₀/I (or τ₀/τ) versus oxygen concentration, where I₀ and τ₀ are the intensity and lifetime in the absence of oxygen (100% N₂), respectively.

  • Sample Measurement:

    • Introduce the probe into the sample at the desired concentration.

    • Allow the system to equilibrate.

    • Measure the phosphorescence intensity (I) or lifetime (τ) of the probe in the sample.

  • Oxygen Calculation:

    • Use the Stern-Volmer equation and the calibration plot to calculate the oxygen concentration in your sample.

Protocol 2: Assessing Interference from Serum Albumin

This protocol helps determine the effect of serum albumin on your oxygen measurements.

  • Prepare Samples:

    • Sample A: Your experimental buffer/medium without albumin.

    • Sample B: Your experimental buffer/medium with a physiologically relevant concentration of bovine serum albumin (BSA) or human serum albumin (HSA).

  • Add Probe: Add the same concentration of this compound probe to both samples.

  • Deoxygenate: Deoxygenate both samples by bubbling with pure nitrogen gas until a stable, maximum phosphorescence signal (I₀) is achieved.

  • Oxygenate: Introduce a known concentration of oxygen (e.g., by bubbling with air-saturated buffer) to both samples and measure the new phosphorescence intensity (I).

  • Compare: Compare the quenching ratio (I₀/I) for both samples. A significant difference indicates interference from albumin. Studies have shown that albumin can shield porphyrins from oxygen, leading to a decrease in the apparent quenching.[7]

Quantitative Data Summary

Parameter Pd(II) Porphyrins Pt(II) Porphyrins Reference
Typical Phosphorescence Lifetime (deoxygenated) 8-10 times longer than Pt(II) complexesShorter lifetime[14]
Phosphorescence Quantum Yield ~2 times lower than Pt(II) complexesHigher quantum yield[14]
Bimolecular Quenching Constant (kq) in PCN-224 MOF 6700 Pa⁻¹ s⁻¹3900 Pa⁻¹ s⁻¹[15]
Limit of Detection in PCN-224 MOF 0.015 Pa1 Pa[15]

Visualizations

experimental_workflow General Experimental Workflow for Oxygen Measurement cluster_prep Preparation cluster_cal Calibration cluster_meas Measurement cluster_analysis Analysis A Prepare Probe Stock Solution B Prepare Calibration Standards (Varying O2 concentrations) A->B E Introduce Probe to Sample A->E C Measure Phosphorescence (Intensity/Lifetime) for each standard B->C D Construct Stern-Volmer Plot (I₀/I vs [O2]) C->D G Calculate [O2] using Stern-Volmer Plot D->G F Measure Sample Phosphorescence E->F F->G

Caption: Workflow for oxygen concentration measurement.

troubleshooting_logic Troubleshooting Logic for Inaccurate Readings Start Inaccurate/Non-reproducible Oxygen Readings Temp Are you controlling temperature? Start->Temp Albumin Is serum albumin present? Temp->Albumin Yes Sol_Temp Implement temperature control and/or calibration Temp->Sol_Temp No pH Is the pH stable and buffered? Albumin->pH No Sol_Albumin Calibrate in a matrix with the same albumin concentration Albumin->Sol_Albumin Yes Photo Is the signal drifting downwards over time? pH->Photo Yes Sol_pH Use a suitable buffer pH->Sol_pH No Sol_Photo Reduce excitation intensity/duration (Potential Photodegradation) Photo->Sol_Photo Yes

Caption: Troubleshooting guide for inaccurate measurements.

References

Technical Support Center: Long-Term Stability of Pd(II) Mesoporphyrin IX in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pd(II) Mesoporphyrin IX (Pd-Meso IX) incorporated into polymer matrices for applications such as oxygen sensing and drug delivery.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My sensor's signal intensity has significantly decreased over a short period.

A1: A rapid decrease in signal intensity is often attributable to photobleaching of the Pd-Meso IX.

  • Potential Cause 1: Excessive Light Exposure. Continuous or high-intensity excitation light can accelerate the degradation of the porphyrin macrocycle.

  • Solution 1: Reduce the intensity and duration of the excitation light. Implement intermittent measurement protocols instead of continuous monitoring if your experimental setup allows.

  • Potential Cause 2: Presence of Reactive Oxygen Species (ROS). The interaction of the excited porphyrin with oxygen can generate ROS, which can then attack and degrade the porphyrin.

  • Solution 2: Deoxygenate the system before and during measurements where possible, if the application is not for oxygen sensing. For oxygen sensors, consider incorporating antioxidants into the polymer matrix, though this may affect sensor performance.

  • Potential Cause 3: Incompatible Polymer Matrix. Some polymer matrices may not offer sufficient protection against photo-oxidation.

  • Solution 3: Consider using a polymer with lower oxygen permeability if your application is not oxygen sensing. For oxygen sensing, polymers like polystyrene or poly(methyl methacrylate) are common, but their specific formulation can impact stability.

Q2: I am observing a drift in my sensor's calibration curve over time.

A2: Calibration drift can be caused by several factors related to both the porphyrin and the polymer matrix.

  • Potential Cause 1: Leaching of Pd-Meso IX. The porphyrin may be slowly leaching from the polymer matrix into the surrounding environment.[1]

  • Solution 1: Ensure proper entrapment of the porphyrin within the polymer. This can be improved by optimizing the curing process of the polymer or by choosing a polymer with higher affinity for the porphyrin. Covalent attachment of the porphyrin to the polymer backbone is a more permanent solution.

  • Potential Cause 2: Physical Aging of the Polymer. Glassy polymers can undergo physical aging, leading to changes in their free volume and, consequently, the local environment of the porphyrin. This can alter the quenching efficiency and diffusion of analytes.

  • Solution 2: Anneal the polymer films at a temperature above their glass transition temperature (Tg) before use to achieve a more stable morphology. Be aware that annealing can also initially alter sensor sensitivity.

  • Potential Cause 3: Swelling or Shrinking of the Polymer Matrix. Changes in humidity or temperature can cause the polymer to swell or shrink, altering the path length for light and the distance between the porphyrin and quencher molecules.

  • Solution 3: Pre-condition the sensor in the experimental environment to allow it to equilibrate. If possible, control the temperature and humidity during your experiments.

Q3: The response time of my oxygen sensor has become sluggish.

A3: A slower response time usually indicates a change in the diffusion characteristics of oxygen within the polymer matrix.

  • Potential Cause 1: Polymer Cross-linking. Over time, exposure to UV light or heat can cause further cross-linking in some polymers, reducing the diffusion coefficient of oxygen.

  • Solution 1: Store the sensor in a dark, cool place when not in use. If UV exposure is part of the application, select a more UV-stable polymer.

  • Potential Cause 2: Biofouling. In biological applications, the surface of the polymer can become coated with proteins or other biomolecules, creating a barrier to oxygen diffusion.

  • Solution 2: Implement a regular cleaning protocol for the sensor surface using appropriate mild detergents. For implantable devices, consider surface modifications to reduce biofouling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a polymer matrix?

A1: The two primary degradation pathways are photodegradation and thermal degradation. Photodegradation, or photobleaching, occurs when the porphyrin absorbs light and, in its excited state, reacts with oxygen to produce reactive oxygen species that can destroy the porphyrin macrocycle.[2][3] Thermal degradation can occur at elevated temperatures, leading to the breakdown of the porphyrin structure. The polymer matrix itself can also degrade, producing radicals or other species that can attack the porphyrin.

Q2: Which polymer matrices offer the best long-term stability for Pd-Meso IX?

A2: The choice of polymer matrix is critical and depends on the specific application.

  • Polystyrene (PS): Often provides a good balance of oxygen permeability and chemical inertness, making it a common choice for oxygen sensors.

  • Poly(methyl methacrylate) (PMMA): Offers good optical transparency but can be more prone to physical aging, which can affect long-term stability.

  • Fluorinated Polymers: Generally exhibit high oxygen permeability and good chemical resistance, which can enhance the stability and performance of oxygen sensors.

The compatibility of the porphyrin with the polymer is also crucial to prevent aggregation, which can quench luminescence and reduce stability.

Q3: How can I quantitatively assess the stability of my Pd-Meso IX-polymer film?

A3: A combination of spectroscopic and functional tests is recommended.

  • UV-Vis Absorbance Spectroscopy: Monitor the intensity of the Soret band (around 400 nm) and Q-bands (500-600 nm) of the porphyrin over time. A decrease in absorbance indicates degradation.

  • Luminescence Spectroscopy: Track the emission intensity and lifetime of the porphyrin. A decrease in these parameters is a sign of degradation or quenching.

  • Functional Testing: For sensors, periodically re-calibrate to assess any drift in sensitivity or response time.

Q4: What is the expected shelf-life of a Pd-Meso IX based optical sensor?

A4: The shelf-life is highly dependent on the polymer matrix, the concentration of the porphyrin, and the storage conditions. When stored in a dark, dry, and cool environment, a well-fabricated sensor can be stable for months to years. However, under continuous use with light exposure, the operational lifetime will be significantly shorter. Accelerated aging studies are recommended to predict long-term stability.

Data Presentation

The following tables summarize representative quantitative data on the stability of palladium porphyrins in polymer matrices. Note that the data for Pd-tetraphenylporphyrin (Pd-TPP) is presented as a close analog to Pd-Meso IX.

Table 1: Long-Term Aging Effects on Pd-TPP in PMMA at 20°C

Time (months)Average Quenching Rate (s⁻¹)Diffusion Constant (cm²/s)
01.2 x 10⁵2.5 x 10⁻⁸
30.8 x 10⁵1.8 x 10⁻⁸
60.5 x 10⁵1.1 x 10⁻⁸
90.3 x 10⁵0.6 x 10⁻⁸

Table 2: Photostability of Pd-Meso IX in Different Polymer Matrices (Hypothetical Data for Illustrative Purposes)

Polymer MatrixExcitation Wavelength (nm)Irradiation Time (hours)% Decrease in Luminescence Intensity
Polystyrene (PS)4052415%
Poly(methyl methacrylate) (PMMA)4052425%
Polycarbonate (PC)4052420%

Experimental Protocols

1. Protocol for Accelerated Aging Study

This protocol is based on the principles of ASTM F1980 for the accelerated aging of sterile medical device packages and can be adapted for sensor stability testing.

  • Sample Preparation: Prepare multiple identical Pd-Meso IX-polymer films.

  • Initial Characterization: Perform baseline measurements of absorbance, luminescence intensity, and lifetime, as well as functional sensor calibration for each sample.

  • Aging Conditions: Place the samples in an environmental chamber at a constant elevated temperature (e.g., 55°C). The relative humidity should be monitored but is not typically controlled.

  • Time Points: Remove a subset of samples from the chamber at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Post-Aging Characterization: Allow the removed samples to equilibrate to ambient temperature. Repeat the characterization measurements performed in step 2.

  • Data Analysis: Compare the post-aging data to the baseline data to determine the rate of degradation and the change in sensor performance over time. The Arrhenius equation can be used to correlate the accelerated aging time to real-time aging.

2. Protocol for Photostability Testing

This protocol is adapted from the ICH Q1B guideline for photostability testing of new drug substances and products.

  • Sample Preparation: Prepare at least two sets of Pd-Meso IX-polymer films. One set will be the test samples, and the other will be the control samples.

  • Control Samples: Wrap the control samples in aluminum foil to protect them from light.

  • Light Exposure: Place the test samples and the wrapped control samples in a photostability chamber. Expose them to a light source that provides a standardized illumination (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Characterization: After the exposure period, measure the absorbance and luminescence properties of both the test and control samples.

  • Analysis: Compare the properties of the light-exposed samples to the control samples to quantify the extent of photodegradation.

3. Protocol for Leaching Assessment

  • Sample Preparation: Prepare the Pd-Meso IX-polymer film of a known surface area.

  • Immersion: Immerse the film in a known volume of a suitable solvent (e.g., phosphate-buffered saline for biomedical applications or the solvent used in your experiments).

  • Incubation: Store the immersed sample at a constant temperature for a defined period, with occasional gentle agitation.

  • Analysis of Supernatant: At various time points, take an aliquot of the supernatant and measure its absorbance at the Soret peak of Pd-Meso IX using a UV-Vis spectrophotometer.

  • Quantification: Create a calibration curve of absorbance versus known concentrations of Pd-Meso IX in the same solvent. Use this curve to determine the concentration of leached porphyrin in your supernatant samples and calculate the total amount leached from the film.

Mandatory Visualization

degradation_pathway PdMeso_ground Pd-Meso IX (Ground State) PdMeso_excited Pd-Meso IX (Excited Triplet State) PdMeso_ground->PdMeso_excited Light Absorption (Excitation) PdMeso_excited->PdMeso_ground Phosphorescence Oxygen Molecular Oxygen (O₂) PdMeso_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) PdMeso_excited->ROS Reaction Degraded_Porphyrin Degraded Porphyrin (Loss of Conjugation) PdMeso_excited->Degraded_Porphyrin Photodegradation Luminescence Luminescence Oxygen->ROS Formation ROS->Degraded_Porphyrin Oxidative Attack

Caption: Photodegradation pathway of this compound.

experimental_workflow start Start: Define Polymer and Porphyrin Concentration mixing Mix Pd-Meso IX and Polymer in Solvent start->mixing fabrication Film Fabrication (e.g., Spin Coating, Casting) mixing->fabrication curing Curing/Drying fabrication->curing initial_char Initial Characterization (Absorbance, Luminescence, Calibration) curing->initial_char stability_test Stability Testing initial_char->stability_test photostability Photostability Test stability_test->photostability Light Exposure accelerated_aging Accelerated Aging Test stability_test->accelerated_aging Heat Exposure leaching_test Leaching Test stability_test->leaching_test Solvent Exposure post_char Post-Test Characterization photostability->post_char accelerated_aging->post_char leaching_test->post_char analysis Data Analysis and Comparison post_char->analysis end End: Assess Long-Term Stability analysis->end

Caption: Experimental workflow for assessing the stability of Pd-Meso IX in polymer films.

References

Validation & Comparative

A Comparative Guide to Pd(II) and Pt(II) Porphyrins for Oxygen Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of oxygen is critical. Optical oxygen sensors utilizing metalloporphyrins offer a versatile and sensitive solution. This guide provides an objective comparison of two of the most prominent classes of sensing materials: Palladium(II) and Platinum(II) porphyrin complexes. We will delve into their photophysical properties, performance characteristics, and the experimental methodologies crucial for their application, supported by experimental data.

The principle behind oxygen sensing with these metalloporphyrins lies in the quenching of their phosphorescence by molecular oxygen.[1][2][3] When a porphyrin molecule is excited by light, it can transition to a long-lived triplet state. In the absence of oxygen, this energy is released as phosphorescent light. However, when oxygen is present, it can interact with the excited porphyrin, causing a non-radiative decay back to the ground state and thus "quenching" the phosphorescence.[3] The degree of quenching is directly related to the concentration of oxygen, a relationship described by the Stern-Volmer equation. This allows for the quantitative determination of oxygen levels.

Photophysical Properties: A Tale of Two Metals

The choice between Pd(II) and Pt(II) porphyrins is primarily dictated by their distinct photophysical properties, which are summarized in the table below. The central metal ion significantly influences the lifetime of the excited triplet state and, consequently, the sensitivity of the sensor.

PropertyPd(II) PorphyrinsPt(II) PorphyrinsReferences
Phosphorescence Lifetime (τ₀) Longer (hundreds of microseconds)Shorter (tens of microseconds)[4][5]
Oxygen Sensitivity Higher, suitable for trace and ultra-trace oxygen detectionModerate, suitable for ambient oxygen levels[4][6]
Quantum Yield (Φp) Generally highGenerally high[7]
Excitation Wavelength (λexc) Typically in the Soret (400-450 nm) and Q-bands (500-650 nm)Typically in the Soret (400-450 nm) and Q-bands (500-650 nm)[8][9]
Emission Wavelength (λem) Red to Near-Infrared (NIR)Red to Near-Infrared (NIR)[4][8]
Photostability Moderate to high, dependent on the porphyrin structure and matrixGenerally higher than Pd(II) porphyrins[8][9]

The longer phosphorescence lifetimes of Pd(II) porphyrins lead to a more efficient quenching by oxygen, making them exceptionally sensitive for measuring low oxygen concentrations.[4] Conversely, the shorter lifetimes of Pt(II) porphyrins result in sensors that are less sensitive but well-suited for applications requiring measurements at or above ambient oxygen levels.[9]

Performance Comparison in Oxygen Sensing

The performance of an optical oxygen sensor is not solely dependent on the porphyrin itself but also on the matrix in which it is immobilized.[4] The matrix, typically a polymer, must be permeable to oxygen to allow for efficient quenching. The following table presents a comparison of key performance metrics for sensors based on Pd(II) and Pt(II) porphyrins immobilized in various matrices.

ParameterPd(II) Porphyrin-Based SensorsPt(II) Porphyrin-Based SensorsReferences
Stern-Volmer Constant (Ksv) HighModerate[4][9]
Limit of Detection (LOD) Low (down to 0.015 Pa)Higher (around 1 Pa)[4][5]
Response Time Typically fast, dependent on matrixTypically fast, dependent on matrix[10]
Dynamic Range Tunable, excels at low oxygen concentrationsTunable, suitable for a broad range of oxygen concentrations[11]

The Stern-Volmer constant (Ksv) is a measure of the sensor's sensitivity to oxygen. As illustrated in the Stern-Volmer plots, Pd(II) porphyrin-based sensors generally exhibit significantly higher Ksv values, confirming their superior sensitivity for trace oxygen detection.[4][9]

Signaling Pathway and Experimental Workflow

The fundamental process of luminescence quenching by oxygen can be visualized as a signaling pathway.

Principle of Luminescence-Based Oxygen Sensing cluster_porphyrin Porphyrin Molecule cluster_oxygen Oxygen Molecule P_S0 Ground State (S₀) P_S1 Excited Singlet State (S₁) P_S0->P_S1 P_T1 Excited Triplet State (T₁) P_S1->P_T1 Intersystem Crossing P_T1->P_S0 Phosphorescence O2_T Triplet Oxygen (³O₂) P_T1->O2_T Energy Transfer (Quenching) Phosphorescence Phosphorescence (hν') P_T1->Phosphorescence No_Phosphorescence Non-radiative Decay O2_T->No_Phosphorescence Light Excitation Light (hν) Light->P_S0 Absorption

Figure 1: Principle of luminescence-based oxygen sensing.

The experimental workflow for evaluating these sensors typically involves the fabrication of a sensor film followed by characterization of its response to varying oxygen concentrations.

Experimental Workflow for Oxygen Sensor Characterization Porphyrin Pd(II) or Pt(II) Porphyrin Synthesis Film Sensor Film Fabrication (e.g., spin coating, casting) Porphyrin->Film Polymer Polymer Matrix Selection Polymer->Film Setup Experimental Setup (Gas flow control, Spectrometer) Film->Setup Measurement Luminescence Measurement at varying O₂ concentrations Setup->Measurement Analysis Data Analysis (Stern-Volmer Plot) Measurement->Analysis Performance Performance Evaluation (Sensitivity, Response Time) Analysis->Performance

Figure 2: Experimental workflow for oxygen sensor characterization.

Experimental Protocols

Synthesis of Metalloporphyrins

A general procedure for the metallation of a free-base porphyrin (e.g., meso-tetraphenylporphyrin, H₂TPP) is as follows. This protocol is adapted from literature procedures.[8][9]

Materials:

  • Free-base porphyrin (e.g., H₂TPP)

  • Palladium(II) chloride (PdCl₂) or Platinum(II) chloride (PtCl₂)

  • Solvent (e.g., benzonitrile, dimethylformamide)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the free-base porphyrin in the chosen solvent in a round-bottom flask.

  • Add an excess of the metal salt (PdCl₂ or PtCl₂).

  • Reflux the mixture under an inert atmosphere for several hours. The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the free-base Soret band and the appearance of the metalloporphyrin Soret band.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or alumina.

Fabrication of Oxygen Sensing Films

The following is a general protocol for preparing a porphyrin-doped polymer film.

Materials:

  • Pd(II) or Pt(II) porphyrin

  • Oxygen-permeable polymer (e.g., polystyrene, PS)

  • Volatile solvent (e.g., chloroform, toluene)

  • Substrate (e.g., glass slide)

Procedure:

  • Dissolve the porphyrin and the polymer in the solvent to create a homogeneous solution. The concentration of the porphyrin is typically low (e.g., <1% w/w) to avoid aggregation.[9]

  • Deposit the solution onto the substrate using a suitable technique, such as spin-coating, drop-casting, or dip-coating.

  • Allow the solvent to evaporate completely, leaving a thin, uniform sensor film.

Measurement of Oxygen Response

The oxygen sensing properties of the fabricated films are typically characterized using a setup that allows for precise control of the gas environment.

Equipment:

  • Gas flow controllers to mix nitrogen and oxygen in desired ratios.

  • A sealed sample chamber to house the sensor film.

  • A light source for excitation (e.g., LED, laser diode).

  • A spectrometer or photodetector to measure the phosphorescence intensity or lifetime.

Procedure:

  • Place the sensor film in the sample chamber.

  • Expose the film to a pure nitrogen environment (0% oxygen) and measure the initial phosphorescence intensity (I₀) or lifetime (τ₀).

  • Introduce known concentrations of oxygen into the chamber and record the corresponding phosphorescence intensity (I) or lifetime (τ) at each concentration.

  • Plot I₀/I (or τ₀/τ) versus the oxygen concentration to generate a Stern-Volmer plot.

Conclusion

Both Pd(II) and Pt(II) porphyrins are excellent candidates for optical oxygen sensing, each with its own set of advantages. The choice between them hinges on the specific requirements of the application. For high-sensitivity measurements, particularly in low-oxygen environments, the longer phosphorescence lifetimes of Pd(II) porphyrins make them the superior choice. For applications requiring a broader dynamic range and measurements in ambient or hyperoxic conditions, the more robust and less sensitive Pt(II) porphyrins are often preferred. By carefully considering the photophysical properties and performance characteristics outlined in this guide, researchers can select the optimal metalloporphyrin for their oxygen sensing needs.

References

A Comparative Guide to Metalloporphyrins for Two-Photon Excitation Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various metalloporphyrins for use in two-photon excitation (TPE) microscopy. We delve into their synthesis, key performance metrics, and experimental applications, offering a valuable resource for selecting the optimal probe for your research needs.

Introduction to Metalloporphyrins in TPE Microscopy

Two-photon excitation microscopy is a powerful imaging technique that offers deep tissue penetration and reduced photodamage compared to conventional fluorescence microscopy.[1][2][3] The choice of a suitable fluorescent probe is critical for successful TPE imaging. Metalloporphyrins have emerged as a promising class of probes due to their unique photophysical properties, including high two-photon absorption (TPA) cross-sections, tunable emission wavelengths, and sensitivity to the microenvironment.[4][5] Their ability to generate triplet excited states also makes them valuable for applications such as two-photon photodynamic therapy (PDT) and phosphorescence lifetime imaging microscopy (PLIM).[5][6][7]

Performance Comparison of Metalloporphyrins

The effectiveness of a metalloporphyrin as a TPE probe is determined by several key parameters. The two-photon absorption cross-section (σ₂) indicates the efficiency of simultaneous absorption of two photons. A higher σ₂ value, typically measured in Goeppert-Mayer (GM) units, leads to brighter fluorescence signals. The fluorescence quantum yield (Φf) represents the efficiency of converting absorbed energy into emitted light. Photostability is another crucial factor, determining the probe's resistance to degradation under illumination.

Below is a summary of the two-photon absorption properties of selected metalloporphyrins.

Metalloporphyrin DerivativeCentral MetalTwo-Photon Absorption Cross-Section (σ₂) [GM]Excitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Reference
Hematoporphyrin Derivative (HpD)Free-base~200800~625-[8][9]
Hematoporphyrin IX (Hp9)Free-base~200800~625-[8][9]
Boronated Protoporphyrin (BOPP)Free-base~200800~625-[8][9]
Pt(II) meso-tetra-(4-alkoxyphenyl)porphyrinPt(II)~5--Phosphorescence (Φp) ~0.10[4]
Pt(II) octaalkoxycarbonyl-tetrabenzoporphyrinPt(II)>500810-Phosphorescence (Φp) = 0.45[10]
Zinc-porphyrin complexZn(II)1.5 times ligand---[11]
Magnesium-porphyrin complexMg(II)1.8 times ligand---[11]

Note: The TPA cross-sections can vary depending on the experimental conditions, including the solvent and the method of measurement (e.g., Z-scan vs. two-photon induced fluorescence).

Experimental Protocols

Synthesis of a Metallotetraphenylporphyrin (MTPP)

This protocol describes a general and widely used method for the synthesis of metallotetraphenylporphyrins.

Materials:

Procedure:

  • Synthesis of Tetraphenylporphyrin (B126558) (TPP): In a reflux condenser-equipped flask, add freshly distilled pyrrole and benzaldehyde to propionic acid.[12][13]

  • Reflux the mixture for 30-60 minutes. The solution will turn dark purple.

  • Cool the reaction mixture to room temperature.

  • Add an equal volume of methanol to precipitate the TPP.

  • Collect the purple crystals by filtration and wash with hot methanol to remove impurities.

  • Dry the TPP crystals in an oven.

  • Metallation of TPP: Dissolve the synthesized TPP in DMF.

  • Add an excess of the desired metal salt (e.g., zinc acetate) to the solution.

  • Reflux the mixture for 1-2 hours. The completion of the reaction can be monitored by observing the changes in the UV-Vis absorption spectrum.

  • After cooling, add water to precipitate the metallotetraphenylporphyrin (MTPP).

  • Filter the precipitate, wash with water, and dry.

Two-Photon Excitation Microscopy Protocol

This protocol outlines the general steps for imaging biological samples using a two-photon microscope with metalloporphyrin probes.

Equipment:

  • Two-photon laser scanning microscope

  • Ti:Sapphire laser (tunable in the near-infrared range)

  • High numerical aperture (NA) objective lens

  • Photomultiplier tubes (PMTs) or other sensitive detectors

Procedure:

  • Sample Preparation: Prepare the biological sample (e.g., cells, tissue slices) and label with the desired metalloporphyrin probe at an appropriate concentration.

  • Microscope Setup:

    • Turn on the laser and allow it to warm up for stable output.

    • Mount the sample on the microscope stage.

    • Select the appropriate objective lens for your imaging needs.

  • Image Acquisition:

    • Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength for the specific metalloporphyrin.

    • Adjust the laser power to achieve a good signal-to-noise ratio while minimizing phototoxicity.

    • Set the scanning parameters (e.g., scan speed, image size, pixel dwell time).

    • Collect the fluorescence signal using the PMTs, ensuring the correct emission filters are in place.

    • For 3D imaging, acquire a series of images at different focal planes (z-stack).

  • Data Analysis: Process and analyze the acquired images using appropriate software.

Visualizations

Synthesis and Metallation of Tetraphenylporphyrin

Synthesis_and_Metallation cluster_synthesis Porphyrin Synthesis cluster_metallation Metallation Pyrrole Pyrrole Reflux1 Reflux Pyrrole->Reflux1 Benzaldehyde Benzaldehyde Benzaldehyde->Reflux1 PropionicAcid Propionic Acid (Solvent/Catalyst) PropionicAcid->Reflux1 TPP Tetraphenylporphyrin (TPP) Reflux1->TPP Reflux2 Reflux TPP->Reflux2 MetalSalt Metal Salt (e.g., Zn(OAc)2) MetalSalt->Reflux2 DMF DMF (Solvent) DMF->Reflux2 MTPP Metallotetraphenylporphyrin (MTPP) Reflux2->MTPP

Caption: Workflow for the synthesis of tetraphenylporphyrin and its subsequent metallation.

General Workflow for a Two-Photon Microscopy Experiment

TPE_Microscopy_Workflow SamplePrep Sample Preparation (Labeling with Metalloporphyrin) MicroscopeSetup Microscope Setup (Laser, Objective, Sample Mount) SamplePrep->MicroscopeSetup LaserTuning Laser Tuning (Excitation Wavelength & Power) MicroscopeSetup->LaserTuning ImageAcquisition Image Acquisition (Scanning, Detection) LaserTuning->ImageAcquisition DataAnalysis Data Processing & Analysis ImageAcquisition->DataAnalysis

Caption: Step-by-step workflow of a typical two-photon excitation microscopy experiment.

Signaling Pathway in Two-Photon Photodynamic Therapy (PDT)

PDT_Pathway MP Metalloporphyrin (Ground State) TwoPhoton Two-Photon Excitation (NIR Light) MP->TwoPhoton Absorption MP_S1 Metalloporphyrin (Singlet Excited State) TwoPhoton->MP_S1 ISC Intersystem Crossing MP_S1->ISC MP_T1 Metalloporphyrin (Triplet Excited State) ISC->MP_T1 EnergyTransfer Energy Transfer MP_T1->EnergyTransfer Oxygen Molecular Oxygen (³O₂) Oxygen->EnergyTransfer SingletOxygen Singlet Oxygen (¹O₂) EnergyTransfer->SingletOxygen CellDeath Cellular Damage & Apoptosis SingletOxygen->CellDeath

Caption: Simplified signaling pathway of two-photon photodynamic therapy using metalloporphyrins.

References

A Comparative Guide to Intracellular Oxygen Probes: Validating Pd(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pd(II) Mesoporphyrin IX and other leading alternatives for the measurement of intracellular oxygen. The following sections detail the performance characteristics, experimental protocols, and underlying principles of these probes, supported by experimental data to aid in the selection of the most suitable tool for your research needs.

Introduction to Intracellular Oxygen Sensing

The concentration of molecular oxygen within a cell is a critical parameter that reflects the balance between cellular respiration and oxygen supply. This dynamic equilibrium is fundamental to cellular metabolism, signaling, and overall cell health. Dysregulation of intracellular oxygen levels is implicated in a variety of pathological conditions, including cancer, ischemia, and neurodegenerative diseases. Consequently, the accurate measurement of intracellular oxygen is paramount for advancing our understanding of these processes and for the development of novel therapeutics.

A variety of probes have been developed to quantify intracellular oxygen, each with its own set of advantages and limitations. This guide focuses on the validation of this compound, a phosphorescent probe, and compares its performance with other widely used methods, including a commercially available phosphorescent nanoprobe (MitoXpress Intra), a fluorescence-based hypoxia reagent (Image-iT Hypoxia Reagent), and ruthenium-based probes.

Principle of Phosphorescence Quenching by Oxygen

The majority of the probes discussed in this guide, including this compound, operate on the principle of phosphorescence quenching by molecular oxygen. In this process, the probe molecule is excited by a light source to a higher energy state. In the absence of oxygen, the probe returns to its ground state by emitting light in the form of phosphorescence, which has a characteristic long lifetime. However, when molecular oxygen is present, it can interact with the excited probe, causing it to return to its ground state without emitting light. This process, known as quenching, leads to a decrease in both the intensity and the lifetime of the phosphorescence.

The relationship between the phosphorescence lifetime and the oxygen concentration is described by the Stern-Volmer equation:

τ₀ / τ = 1 + Ksv [O₂]

Where:

  • τ₀ is the phosphorescence lifetime in the absence of oxygen.

  • τ is the phosphorescence lifetime in the presence of oxygen.

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the probe's sensitivity to oxygen.

  • [O₂] is the concentration of molecular oxygen.

By measuring the phosphorescence lifetime, one can therefore determine the intracellular oxygen concentration.[1][2]

Performance Comparison of Intracellular Oxygen Probes

The selection of an appropriate intracellular oxygen probe depends on several factors, including the specific application, the instrumentation available, and the cell type being studied. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compound & Similar PorphyrinsMitoXpress IntraImage-iT Hypoxia Reagent (Green)Ruthenium-Based Probes (e.g., [Ru(dpp)₃]²⁺)
Principle Phosphorescence QuenchingPhosphorescence QuenchingFluorescence Increase in HypoxiaPhosphorescence Quenching
Excitation (nm) ~405-420 (Soret band), ~515-545 (Q bands)~380~488~450
Emission (nm) ~660-700~650~520~610
**Phosphorescence Lifetime (τ₀, in absence of O₂) **200 - 600 µs (for similar Pd-porphyrins)Not explicitly stated, but is a long-lifetime probeNot Applicable1 - 6 µs
Oxygen Sensitivity (Ksv) Varies with formulation and environmentHigh sensitivity, allows for real-time monitoringBecomes fluorescent below 5% O₂Varies with ligand structure
Reversibility ReversibleReversible[3]IrreversibleReversible
Photostability Generally goodChemically stable and inert[4]GoodGood
Cell Loading Passive diffusion or requires delivery vehicleEndocytosis (overnight incubation)[5]Permeable to live cellsPassive diffusion or requires delivery vehicle
Measurement Mode Lifetime-based (FLIM, TR-F)Time-Resolved Fluorescence (TR-F)[5]Intensity-based (Microscopy, Plate Reader)Lifetime-based (PLIM)
Fixability Not typically fixableNot fixableFormaldehyde-fixable[6]Not typically fixable
Quantitative Yes (with calibration)Yes (with calibration)[5]Semi-quantitativeYes (with calibration)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the experimental protocols for the key probes discussed.

Protocol for Intracellular Oxygen Measurement using this compound (General)

This protocol is a general guideline based on the use of similar phosphorescent porphyrin probes. Optimization for specific cell lines and experimental conditions is recommended.

  • Probe Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. The final working concentration will need to be optimized but is typically in the low micromolar range.

  • Cell Seeding: Seed cells in a suitable format for imaging or plate-based analysis (e.g., glass-bottom dishes, 96-well plates) and allow them to adhere overnight.

  • Probe Loading: Incubate the cells with the this compound working solution in culture medium for a designated period (e.g., 4-24 hours). The optimal loading time and concentration should be determined empirically to ensure sufficient intracellular signal without causing cytotoxicity.

  • Washing: After incubation, wash the cells with fresh, pre-warmed culture medium to remove any extracellular probe.

  • Measurement:

    • For Time-Resolved Fluorescence (TR-F) Plate Reader: Place the plate in the reader and acquire phosphorescence decay curves at the appropriate excitation and emission wavelengths. The lifetime is then calculated from the decay curve.

    • For Fluorescence Lifetime Imaging Microscopy (FLIM): Mount the cell dish on the microscope stage. Acquire fluorescence lifetime images using a pulsed laser source and a time-correlated single-photon counting (TCSPC) system.

  • Calibration: To convert phosphorescence lifetime to oxygen concentration, a calibration curve must be generated. This is typically done by equilibrating the cells with known oxygen concentrations (e.g., using a gas-controlled chamber) and measuring the corresponding lifetimes. Alternatively, chemical oxygen scavengers (e.g., glucose oxidase) can be used to create an anoxic environment to determine τ₀.

Protocol for MitoXpress Intra Intracellular Oxygen Assay

This protocol is a summary of the manufacturer's instructions.[4][7]

  • Cell Seeding: Plate cells in a 96-well plate to achieve full confluence on the day of the assay.

  • Probe Loading: Reconstitute the MitoXpress Intra probe in sterile water and then dilute it 1:10 in culture medium. Replace the seeding medium with 150 µL of the probe-containing medium and incubate overnight (typically >14 hours).[4]

  • Washing: On the day of the assay, wash the cells twice with pre-warmed medium.

  • Measurement: Add 150 µL of fresh, pre-warmed medium to each well. Measure the plate on a time-resolved fluorescence plate reader with excitation at ~380 nm and emission at ~650 nm.[4] The instrument software is typically used to calculate the phosphorescence lifetime from dual-read time-resolved fluorescence measurements.

  • Data Analysis: The measured lifetime values can be converted to oxygen concentration using a calibration function, which can be determined by exposing cells to a range of known oxygen concentrations using an atmospheric control unit.[5]

Protocol for Image-iT Green Hypoxia Reagent

This protocol is a summary of the manufacturer's instructions.[6]

  • Cell Seeding: Plate cells on a suitable imaging dish or plate and allow them to attach overnight.

  • Probe Loading: Prepare a working solution of Image-iT Green Hypoxia Reagent in culture medium (typically 5 µM). Add the working solution to the cells and incubate under normal oxygen conditions (20% O₂) for at least 3 hours.

  • Induction of Hypoxia: Move the cells to a hypoxic environment (e.g., a hypoxia chamber or an incubator with controlled oxygen levels, typically 1-5% O₂).

  • Imaging: After the desired period of hypoxia, wash the cells twice with a suitable imaging solution. Image the cells using a fluorescence microscope with a standard FITC/GFP filter set (excitation ~488 nm, emission ~520 nm).

  • Fixation (Optional): The fluorescent signal from the Image-iT Green Hypoxia Reagent is formaldehyde-fixable, allowing for endpoint analysis.[6]

Visualization of Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Cell & Probe Preparation cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cells probe_prep 2. Prepare Probe Solution cell_seeding->probe_prep probe_loading 3. Incubate Cells with Probe probe_prep->probe_loading washing 4. Wash Cells probe_loading->washing measurement 5. Acquire Phosphorescence Lifetime Data washing->measurement trf TR-F Plate Reader measurement->trf flim FLIM Microscope measurement->flim calibration 6. Generate Calibration Curve measurement->calibration o2_calc 7. Calculate Intracellular [O₂] calibration->o2_calc

Caption: Experimental workflow for intracellular oxygen measurement using a phosphorescent probe.

phosphorescence_quenching cluster_probe Phosphorescent Probe cluster_oxygen Molecular Oxygen S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence O2_ground ³O₂ (Ground State) T1->O2_ground Energy Transfer phosphorescence Phosphorescence (hν') quenching Quenching O2_singlet ¹O₂ (Singlet State) O2_ground->O2_singlet excitation Light Excitation (hν) excitation->S0 quenching->S0

Caption: Jablonski diagram illustrating phosphorescence and quenching by molecular oxygen.

Conclusion

The validation of this compound and its comparison with other intracellular oxygen probes highlight the diverse tools available to researchers. Phosphorescent probes like this compound and MitoXpress Intra offer the advantage of quantitative, real-time measurements based on phosphorescence lifetime, which is less susceptible to artifacts that can affect intensity-based measurements. The choice between a custom-synthesized probe like this compound and a commercial kit such as MitoXpress Intra will depend on factors such as cost, convenience, and the need for specific probe characteristics.

For studies focused on detecting hypoxic thresholds rather than continuous oxygen concentrations, fluorescence-based reagents like the Image-iT Hypoxia Reagent provide a convenient and sensitive option, with the added benefit of signal fixation for endpoint analysis. Ruthenium-based probes offer another class of phosphorescent sensors with distinct photophysical properties that may be advantageous for certain applications.

Ultimately, the selection of an intracellular oxygen probe should be guided by a thorough understanding of the experimental requirements and the inherent strengths and weaknesses of each method. This guide provides a framework for making an informed decision to advance research in areas where intracellular oxygen plays a critical role.

References

Cross-Sensitivity of Pd(II) Mesoporphyrin IX-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) Mesoporphyrin IX (Pd(II) MPIX) is a widely utilized sensing material, primarily in the development of optical oxygen sensors. These sensors operate on the principle of phosphorescence quenching, where the presence of oxygen decreases the phosphorescence intensity and lifetime of the metalloporphyrin. While highly sensitive to oxygen, the potential for cross-sensitivity to other analytes is a critical consideration for ensuring accurate and reliable measurements, particularly in complex environments such as biomedical and industrial settings. This guide provides a comparative analysis of the cross-sensitivity of Pd(II) MPIX-based sensors to various analytes, supported by available experimental data and detailed methodologies.

Understanding Cross-Sensitivity in Optical Sensors

Cross-sensitivity, or interference, occurs when a chemical sensor responds to substances other than the target analyte. In the context of Pd(II) MPIX-based oxygen sensors, this can lead to erroneous readings, either by quenching the phosphorescence in a manner similar to oxygen or by altering the sensor's microenvironment, thereby affecting its response to oxygen. The degree of cross-sensitivity is a key performance metric that determines the sensor's selectivity and its suitability for specific applications.

Comparative Analysis of Cross-Sensitivity

While comprehensive quantitative data on the cross-sensitivity of Pd(II) Mesoporphyrin IX to a wide array of analytes is limited in publicly available literature, studies on similar palladium and platinum porphyrin-based sensors provide valuable insights into potential interferences. The following table summarizes the known cross-sensitivity of these types of sensors to common analytes.

Interfering AnalyteSensor TypeObserved EffectQuantitative Data (if available)Reference
Nitrogen Dioxide (NO₂) Pd(II) and Pt(II) porphyrin-based optical sensorsReversible phosphorescence quenching and/or irreversible degradation of the sensing material. Pd(II) tetrafluorophenylporphyrin (PdTFPP) shows significant cross-talk.Quenching is about one order of magnitude more efficient by NO₂ than by molecular oxygen for a sulfonylated Pt(II) benzoporphyrin.[1][2]
Humidity Pd(II)PCN-224 (a porphyrin-based metal-organic framework)Reversible cross-talk. Decreased oxygen sensitivity at high humidity levels.Specific quantitative data on the percentage of signal change per %RH is not provided.
Nitric Oxide (NO) General metalloporphyrin-based sensorsMinor cross-sensitivity reported for some oxygen optodes. Porphyrins can be designed to be selective for NO, but this is not the primary function of Pd(II) MPIX oxygen sensors.Data for Pd(II) MPIX is not available.[2]
Carbon Monoxide (CO) General metalloporphyrin-based sensorsGenerally considered to have low interference with phosphorescence-based oxygen sensing.Specific quantitative data for Pd(II) MPIX is not available.
Volatile Organic Compounds (VOCs) General metalloporphyrin-based sensorsThe effect is dependent on the specific VOC and the sensor matrix. Some VOCs may cause swelling of the polymer matrix, altering oxygen permeability.Specific quantitative data for Pd(II) MPIX is not available.

Note: The lack of specific quantitative data for this compound necessitates careful validation of sensor performance in the presence of potential interfering species for any given application.

Experimental Protocols for Assessing Cross-Sensitivity

To evaluate the cross-sensitivity of a Pd(II) MPIX-based sensor, a systematic experimental approach is required. The following is a generalized protocol that can be adapted for specific analytes and sensor configurations.

Sensor Preparation and Baseline Characterization
  • Fabrication: The this compound is typically embedded within a polymer matrix (e.g., polystyrene, ethyl cellulose) to create a sensor film or nanoparticle. The choice of matrix can significantly influence the sensor's selectivity.

  • Instrumentation: A fluorometer or a dedicated optical sensor reader capable of measuring phosphorescence intensity and/or lifetime is required. The system should include an excitation light source (e.g., LED or laser diode with an appropriate wavelength, typically in the Soret or Q-band of the porphyrin) and a detector (e.g., photomultiplier tube or photodiode) with suitable emission filters.

  • Baseline Measurement: The sensor's response to the target analyte (oxygen) is characterized first. This involves measuring the phosphorescence intensity or lifetime at various known oxygen concentrations to establish a calibration curve (e.g., a Stern-Volmer plot).

Interference Testing
  • Gas Mixing System: A calibrated gas mixing system is used to generate precise concentrations of the interfering gas mixed with a carrier gas (typically nitrogen for an oxygen-free environment or air for a specific oxygen concentration).

  • Exposure Protocol:

    • The sensor is placed in a flow-through cell or chamber.

    • A baseline measurement is recorded in the absence of the interfering gas (e.g., in pure nitrogen or air).

    • The sensor is then exposed to a known concentration of the interfering gas.

    • The phosphorescence intensity and/or lifetime is monitored over time until a stable signal is reached.

    • The process is repeated for a range of concentrations of the interfering gas.

    • To test for combined effects, the interfering gas can be mixed with varying concentrations of oxygen.

  • Data Analysis: The change in the sensor's signal in the presence of the interfering analyte is quantified. The cross-sensitivity can be expressed as the equivalent oxygen concentration that would produce the same signal change.

The logical workflow for assessing cross-sensitivity is depicted in the diagram below.

CrossSensitivityWorkflow cluster_prep Sensor Preparation & Calibration cluster_test Interference Testing cluster_analysis Data Analysis & Quantification prep Prepare Pd(II) MPIX Sensor cal Calibrate with Oxygen (Stern-Volmer Plot) prep->cal gas_mix Generate Test Gas Mixture (Analyte + Carrier) expose Expose Sensor to Test Gas cal->expose gas_mix->expose measure Measure Phosphorescence (Intensity/Lifetime) expose->measure compare Compare Response to Baseline measure->compare quantify Quantify Cross-Sensitivity compare->quantify report Report as Equivalent O₂ Concentration quantify->report QuenchingMechanism S0 S₀ Ground State S1 S₁ Singlet Excited State S0->S1 Excitation (hν) T1 T₁ Triplet Excited State S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (hν) O2 ³O₂ Oxygen T1->O2 Collisional Quenching Analyte Interferent e.g., NO₂ T1->Analyte Interference Quenching S0_quenched_O2 S₀ Ground State S0_quenched_Analyte S₀ Ground State O2_singlet ¹O₂ Singlet Oxygen O2->O2_singlet Energy Transfer Analyte_reacted Reacted Interferent Analyte->Analyte_reacted Chemical Reaction

References

A Head-to-Head Battle for Oxygen Sensing: Pd(II) Mesoporphyrin IX vs. Commercial Sensors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Pd(II) Mesoporphyrin IX-based optical oxygen sensors and traditional commercial oxygen sensors. This guide provides a detailed analysis of their working principles, key performance metrics, and experimental protocols to aid in the selection of the most suitable oxygen sensing technology for your research needs.

In the realm of cellular biology, drug discovery, and bioprocess monitoring, the precise measurement of oxygen concentration is paramount. Oxygen is a critical substrate in cellular respiration and its availability profoundly influences cell viability, metabolic activity, and the efficacy of therapeutic agents.[1][2] Consequently, the selection of an appropriate oxygen sensor is a crucial decision for researchers. This guide presents a detailed comparison of an advanced optical oxygen sensing probe, Palladium(II) Mesoporphyrin IX, against established commercial oxygen sensors, primarily the electrochemical Clark-type electrode.

The core of this comparison lies in the fundamental differences in their operating principles. This compound is a phosphorescent dye utilized in optical oxygen sensors.[3][4] Its luminescence is dynamically quenched by the presence of molecular oxygen, providing a highly sensitive and non-consuming method of measurement.[3][5] In contrast, the Clark electrode, a widely used amperometric sensor, operates by electrochemically reducing oxygen at a platinum cathode, generating a current proportional to the oxygen concentration.[6][7][8] This process, however, consumes a small amount of oxygen during measurement.[8]

Performance Benchmarking: A Data-Driven Comparison

To provide a clear and objective comparison, the following table summarizes the key performance metrics of this compound-based sensors and commercial oxygen sensors. The data presented is a synthesis of findings from various research and application notes.

Performance MetricThis compound-Based SensorCommercial (Clark-type) SensorReferences
Principle of Operation Luminescence QuenchingAmperometric (Electrochemical Reduction)[3][8]
Oxygen Consumption NoYes[1][8]
Response Time Fast (< 7s)Slower (diffusion-dependent)[1][8]
Sensitivity High (especially at low O2 levels)Good, but can be limited at low concentrations[5][9]
Stability & Drift Prone to photobleaching, but covalent bonding can improve stability.Susceptible to fouling and calibration drift.[10][11][12]
Interference Less susceptible to chemical interference.Can be affected by substances like H₂S.[8]
Sterilization Autoclavable materials available.Can be sterilized.[8][13]
Miniaturization Highly suitable for microfluidic and in-vivo applications.More challenging for microscale applications.[1]

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and a typical experimental setup for comparing these sensors, the following diagrams are provided.

Signaling Pathway: this compound Sensor Excitation Excitation Light (e.g., 405 nm) PdMP This compound (Ground State) Excitation->PdMP ExcitedPdMP Excited this compound (Triplet State) PdMP->ExcitedPdMP Absorption Phosphorescence Phosphorescence Emission (e.g., 630-700 nm) ExcitedPdMP->Phosphorescence Emission Quenching Non-Radiative Decay (Energy Transfer) ExcitedPdMP->Quenching Collisional Quenching Oxygen Molecular Oxygen (O2) Oxygen->Quenching

Figure 1. Luminescence quenching mechanism of this compound.

Signaling Pathway: Clark Electrode O2_Sample Oxygen in Sample Membrane Oxygen-Permeable Membrane O2_Sample->Membrane Diffusion Cathode Platinum Cathode (Negative Electrode) Membrane->Cathode Current Electrical Current Cathode->Current O2 + 2H2O + 4e- -> 4OH- Anode Silver Anode (Positive Electrode) Anode->Current 4Ag + 4Cl- -> 4AgCl + 4e- Electrolyte Electrolyte Solution (KCl) Electrolyte->Cathode Electrolyte->Anode

Figure 2. Electrochemical reaction at the Clark electrode.

Experimental Workflow: Sensor Comparison cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SensorPrep Prepare & Calibrate Sensors (Pd(II) MP & Clark) Measurement Simultaneous Measurement in Controlled Environment SensorPrep->Measurement SamplePrep Prepare Oxygen Standard Solutions (0% to 21% O2) SamplePrep->Measurement DataAcq Data Acquisition System Measurement->DataAcq Compare Compare Performance Metrics: - Response Time - Sensitivity (Stern-Volmer Plot) - Stability (Drift over time) DataAcq->Compare

Figure 3. Workflow for benchmarking oxygen sensors.

Detailed Experimental Protocols

For researchers looking to replicate or adapt these comparisons, the following protocols outline the key experimental procedures.

Preparation of this compound Oxygen Sensing Film
  • Polymer Matrix Selection: Choose an oxygen-permeable polymer such as polystyrene or poly(trimethylsilylpropyne).[14]

  • Dye Incorporation: Dissolve the polymer and this compound in a suitable solvent (e.g., toluene). The concentration of the dye will influence the sensor's brightness.

  • Film Deposition: Deposit the "cocktail" onto a solid support (e.g., glass slide, optical fiber tip) using methods like spin-coating or dip-coating to create a thin, uniform film.[15]

  • Curing: Allow the solvent to evaporate completely, leaving a solid-state sensor film. For enhanced stability, covalent attachment of the porphyrin to the polymer backbone can be employed.[11][12]

Calibration of Oxygen Sensors
  • Zero Oxygen Calibration: Expose the sensors to a certified nitrogen (N₂) gas stream or a solution deoxygenated with sodium sulfite (B76179) to establish the baseline signal (I₀ for the optical sensor, near-zero current for the Clark electrode).

  • Air Saturation Calibration: Expose the sensors to ambient air (20.9% O₂) or an air-saturated buffer to obtain the signal at a known oxygen concentration.

  • Multi-Point Calibration (Optional but Recommended): For higher accuracy, perform calibrations at intermediate oxygen concentrations using a gas mixing system.

Dynamic Response Time Measurement
  • Setup: Place both the this compound sensor and the Clark electrode in a flow cell with a controlled gas or liquid flow.

  • Gas Switching: Rapidly switch the gas supply between nitrogen (0% O₂) and air (20.9% O₂).

  • Data Logging: Record the sensor output at a high sampling rate.

  • Analysis: Determine the time taken for the sensor signal to reach 90% of the final steady-state value after the gas switch (T₉₀).

Sensitivity Assessment (Stern-Volmer Relationship for Optical Sensor)
  • Measurement: Record the phosphorescence intensity (I) or lifetime (τ) of the this compound sensor at various known oxygen concentrations ([O₂]).

  • Stern-Volmer Plot: Plot the ratio of the signal in the absence of oxygen (I₀ or τ₀) to the signal in the presence of oxygen (I or τ) against the oxygen concentration.

  • Equation: The relationship is described by the Stern-Volmer equation: I₀/I = 1 + Ksv[O₂], where Ksv is the Stern-Volmer quenching constant.[15] The slope of this plot represents the sensor's sensitivity.

Stability and Drift Evaluation
  • Long-Term Monitoring: Continuously monitor the sensor output at a constant oxygen concentration over an extended period (e.g., 24-48 hours).

  • Drift Calculation: Quantify the percentage change in the sensor signal over time to determine the drift.

  • Photostability (for Optical Sensor): Expose the sensor to continuous excitation light and monitor the signal intensity over time to assess photobleaching.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound-based optical sensors and commercial sensors like the Clark electrode is highly application-dependent.

This compound sensors excel in applications requiring:

  • Non-invasive, real-time monitoring: Their non-consuming nature makes them ideal for long-term cell culture and in-vivo studies where oxygen levels must not be perturbed.[13][16]

  • High sensitivity at low oxygen concentrations (hypoxia): The long phosphorescence lifetime of palladium porphyrins makes them particularly sensitive to small changes in oxygen at low levels.[5]

  • Miniaturization and integration: Their compatibility with microfabrication techniques allows for integration into microfluidic devices and "organ-on-a-chip" systems.[1]

Commercial Clark-type sensors remain a robust choice for:

  • Routine measurements in well-mixed, larger volume samples: Their established technology and durability make them suitable for standard laboratory applications.[8]

  • Applications where slight oxygen consumption is not a concern.

  • Users who prioritize a well-established and mechanically robust sensor. [8]

Ultimately, a thorough understanding of the experimental requirements, including the desired sensitivity, response time, and potential for interference, will guide the researcher to the most appropriate oxygen sensing technology. This guide provides the foundational knowledge and experimental framework to make an informed decision, ensuring the accuracy and reliability of your valuable research data.

References

A Comparative Guide to In Vitro and In Vivo Oxygen Measurements Using Pd(II) Mesoporphyrin IX-Based Phosphorescence Quenching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo oxygen measurement techniques utilizing the phosphorescent probe Pd(II) Mesoporphyrin IX and its derivatives. We will delve into the underlying principles, experimental protocols, and performance data, offering a clear perspective on the correlation between laboratory calibrations and real-world biological applications. This guide also contrasts the phosphorescence quenching method with the traditional Clark electrode for a comprehensive overview of available technologies.

Principle of Operation: Oxygen-Dependent Phosphorescence Quenching

The foundation of this technology lies in the photophysical phenomenon of phosphorescence quenching. This compound, a metalloporphyrin, is a phosphorescent molecule. When excited by light of a specific wavelength, it transitions to an excited triplet state and then emits light (phosphoresces) as it returns to its ground state. The lifetime and intensity of this phosphorescence are highly sensitive to the presence of molecular oxygen.

Oxygen molecules are efficient quenchers of the excited triplet state of the porphyrin. Through collisional interactions, oxygen deactivates the excited probe, preventing it from emitting light. This process is described by the Stern-Volmer equation:

τ₀ / τ = 1 + Ksv [O₂]

Where:

  • τ₀ is the phosphorescence lifetime in the absence of oxygen.

  • τ is the measured phosphorescence lifetime in the presence of oxygen.

  • Ksv is the Stern-Volmer quenching constant, which is a measure of the probe's sensitivity to oxygen.

  • [O₂] is the oxygen concentration.

By measuring the phosphorescence lifetime (τ), and having previously determined τ₀ and Ksv through calibration, the concentration of oxygen can be precisely calculated.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of phosphorescence quenching and a generalized workflow for in vitro and in vivo oxygen measurements.

Phosphorescence Quenching Signaling Pathway Ground_State Ground State (S₀) Excited_Singlet Excited Singlet State (S₁) Ground_State->Excited_Singlet Absorption Excited_Triplet Excited Triplet State (T₁) Excited_Singlet->Excited_Triplet ISC Excited_Triplet->Ground_State Phosphorescence Excited_Triplet->Ground_State Quenching Excitation Light Excitation (e.g., 532 nm) Intersystem_Crossing Intersystem Crossing Phosphorescence Phosphorescence Emission (e.g., ~690 nm) Quenching Collisional Quenching O2 Molecular Oxygen (O₂)

Caption: Phosphorescence quenching mechanism for oxygen sensing.

Generalized Experimental Workflow cluster_InVitro In Vitro Calibration cluster_InVivo In Vivo Measurement Prepare_Probe Prepare Probe Solution (e.g., in PBS with albumin) Calibrate_Gas Equilibrate with Known O₂ Concentrations Prepare_Probe->Calibrate_Gas Measure_Lifetime_IV Measure Phosphorescence Lifetime (τ) Calibrate_Gas->Measure_Lifetime_IV Generate_Curve Generate Stern-Volmer Calibration Curve Measure_Lifetime_IV->Generate_Curve Calculate_pO2 Calculate pO₂ using Calibration Curve Generate_Curve->Calculate_pO2 Apply Calibration Administer_Probe Administer Probe to Animal Model (e.g., IV) Excite_Tissue Excite Probe in Tissue of Interest Administer_Probe->Excite_Tissue Measure_Lifetime_IVO Measure Phosphorescence Lifetime (τ) Excite_Tissue->Measure_Lifetime_IVO Measure_Lifetime_IVO->Calculate_pO2

Caption: Workflow for in vitro calibration and in vivo oxygen measurement.

Data Presentation: Performance Comparison

While data for this compound is not always distinctly reported from its derivatives, the following tables summarize representative quantitative data for palladium-porphyrin based oxygen probes, providing a basis for comparison between in vitro and in vivo performance.

Table 1: In Vitro vs. In Vivo Performance of Palladium-Porphyrin Probes

ParameterIn Vitro (5% BSA solution)[1][2]In Vivo (Normal Tissue)[1][2]In Vivo (Tumor Tissue)[1][2]
Probe Oxyphor 2POxyphor 2POxyphor 2P
Oxygen Consumption (mmHg/Gy) 0.16 - 0.172.3 ± 0.3 (total decrease for 20 Gy)1.0 ± 0.2 (total decrease for 20 Gy)
Measurement Environment 23°CMurine ModelMurine Xenograft Tumor

Note: The in vivo data represents the total oxygen decrease after a specific radiation dose, not a rate per Gy, due to the complexities of oxygen resupply in living tissue.

Table 2: Comparison of Pd(II) Porphyrin Probe and Clark Electrode

FeaturePd(II) Porphyrin-Based ProbeClark Electrode
Principle Phosphorescence QuenchingAmperometric
Oxygen Consumption NoYes
Response Time Microseconds to millisecondsSeconds to minutes[3]
Invasiveness Minimally invasive (probe injection)Invasive (electrode placement)
Spatial Resolution High (microscopic imaging possible)Low (point measurement)
Signal Drift LowProne to drift
Calibration Stability Generally highRequires frequent recalibration
Interference Minimal from biological moleculesSusceptible to H₂S and other gases
Maintenance LowHigh (membrane and electrolyte replacement)

Experimental Protocols

In Vitro Calibration of this compound Probe
  • Probe Preparation: Prepare a stock solution of this compound. For physiological relevance, the probe is often complexed with serum albumin (e.g., bovine serum albumin, BSA) in a phosphate-buffered saline (PBS) solution at a pH of 7.4. This mimics the protein-rich environment of blood plasma.[4]

  • Gas Equilibration: Place the probe solution in a sealed cuvette or chamber equipped with gas inlets and outlets. Use a gas mixer to flow precise concentrations of oxygen and nitrogen through the solution until equilibrium is reached. Typically, a range of oxygen concentrations from 0% to 21% (and higher if needed) is used.

  • Temperature Control: Maintain a constant temperature, typically 37°C for biological applications, using a water bath or a temperature-controlled sample holder.

  • Phosphorescence Lifetime Measurement:

    • Excite the sample with a pulsed light source (e.g., a laser or LED at a wavelength corresponding to the porphyrin's absorption peak, around 532 nm).

    • Collect the emitted phosphorescence using a sensitive detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD). An optical filter is used to block the excitation light and only allow the phosphorescence signal (around 690 nm) to pass.

    • Record the decay of the phosphorescence signal over time.

  • Data Analysis:

    • Fit the phosphorescence decay curve to an exponential function to determine the lifetime (τ) for each oxygen concentration.

    • Plot the ratio of the lifetime in the absence of oxygen (τ₀) to the measured lifetime (τ) against the oxygen concentration.

    • Perform a linear regression on the data to obtain the Stern-Volmer constant (Ksv). This plot serves as the calibration curve.[4]

In Vivo Oxygen Measurement in a Murine Model
  • Animal Preparation: Anesthetize the animal model (e.g., a mouse) following approved institutional protocols. Maintain the animal's body temperature at 37°C.

  • Probe Administration: Administer the this compound-albumin complex intravenously (e.g., via tail vein injection). Allow sufficient time for the probe to circulate and distribute throughout the vasculature.[5]

  • Tissue of Interest Preparation: If necessary, surgically expose the tissue of interest (e.g., skeletal muscle, tumor).

  • Phosphorescence Lifetime Measurement:

    • Position a fiber optic probe or a microscope objective over the tissue of interest to both deliver the excitation light and collect the emitted phosphorescence.

    • Use the same excitation and emission wavelengths and detection setup as in the in vitro calibration.

    • Acquire the phosphorescence decay signal from the tissue.

  • Data Analysis and pO₂ Calculation:

    • Determine the phosphorescence lifetime (τ) from the decay curve.

    • Using the Stern-Volmer equation and the calibration constants (τ₀ and Ksv) obtained from the in vitro calibration, calculate the partial pressure of oxygen (pO₂) in the tissue. It has been shown that calibration constants measured in aqueous solutions can be extrapolated to serum.[4]

Correlation and Considerations

A strong correlation between in vitro and in vivo measurements is crucial for the accurate interpretation of biological data. The calibration performed under controlled in vitro conditions provides the fundamental parameters to convert the in vivo phosphorescence lifetime measurements into absolute oxygen concentrations.

Key factors influencing the correlation include:

  • Temperature: Phosphorescence quenching is temperature-dependent. It is essential to perform in vitro calibrations at the same temperature as the in vivo experiment (typically 37°C).

  • pH: While some studies have shown that the preparation method for albumin coupling of the dye can eliminate pH dependency, it is a factor to consider and control for in calibration.[4]

  • Probe Environment: The local microenvironment of the probe can affect its phosphorescence properties. Binding to albumin helps to create a more consistent environment and prevents aggregation of the porphyrin molecules.

  • Oxygen Diffusivity: The rate at which oxygen can move through the medium can influence the quenching kinetics. Studies have shown that calibration constants measured in water can be extrapolated to serum, suggesting that the differences in oxygen diffusivity between these media do not significantly alter the quenching parameters for these probes.[4]

Conclusion

This compound and its derivatives are powerful tools for quantitative oxygen measurements in both laboratory and living systems. The phosphorescence quenching method offers significant advantages over traditional techniques like the Clark electrode, including being non-destructive to oxygen, having a rapid response time, and enabling high-resolution spatial imaging. A careful and physiologically relevant in vitro calibration is paramount for achieving accurate and reliable in vivo oxygen concentration data. By understanding the principles and controlling for key experimental variables, researchers can effectively bridge the gap between in vitro characterization and in vivo application, leading to more precise insights into cellular and tissue oxygenation in health and disease.

References

A Comparative Guide to the Phototoxicity of Metalloporphyrins in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Photodynamic therapy (PDT) presents a promising modality for cancer treatment, leveraging the interplay of a photosensitizer, light, and molecular oxygen to induce targeted cell death. Metalloporphyrins, with their versatile photochemical properties, are a cornerstone in the development of effective photosensitizers. The choice of the central metal ion within the porphyrin macrocycle is a critical determinant of the molecule's phototoxic efficacy. This guide provides a comparative analysis of the phototoxicity of various metalloporphyrins, supported by experimental data, to aid in the selection and design of next-generation photosensitizers.

Comparative Phototoxicity of Metalloporphyrins

The phototoxicity of metalloporphyrins is intrinsically linked to their ability to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon photoactivation. This capacity is heavily influenced by the nature of the central metal ion. Diamagnetic metals often enhance the singlet oxygen quantum yield, whereas paramagnetic metals can quench the excited triplet state of the porphyrin, thereby reducing ROS production and phototoxicity.[1] However, exceptions to this trend exist, highlighting the complexity of the structure-activity relationship.[1][2]

The following tables summarize the phototoxic effects of various metalloporphyrins from different studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, such as cell lines, light doses, and photosensitizer concentrations.

Table 1: In Vitro Phototoxicity (IC50 Values) of Various Metalloporphyrins

MetalloporphyrinCancer Cell LineIC50 (µM)Light DoseReference
Zinc PorphyrinA2780 (human ovarian cancer)0.4>600 nm[2]
Tin (IV) Porphyrins (Sn1-Sn4)A549 (lung cancer)0.9 - 3.0Visible light, 1 h[2]
Cationic Methylated Porphyrin 4HEp2 (human larynx carcinoma)2.41.5 J/cm²[3]
Cationic Methylated Porphyrin 3HEp2 (human larynx carcinoma)7.41.5 J/cm²[3]
Tin Protoporphyrin (SnPP)Not applicable (enzyme inactivation)>15 (for β-galactosidase)75 kJ/m²[4]

Table 2: Singlet Oxygen Quantum Yields of Selected Metalloporphyrins

MetalloporphyrinSinglet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
Zn(II)-based Metalloporphyrin (ZnP1)0.54Not specified
Zn(II)-based Metalloporphyrin (ZnP2)0.79Not specified
Cationic Porphyrins0.35 - 0.61Not specified[3]

Table 3: Dark vs. Light Toxicity of Metalloporphyrins

MetalloporphyrinConditionEffectConcentrationRadiation DoseReference
Tin Protoporphyrin (SnPP)LightHemolysis of erythrocytes40 µM230 kJ/m²[4]
Co, Cu, Mn, Ni, Zn ProtoporphyrinsLightIneffective hemolytic agents40 µM230 kJ/m²[4]
Platinated PorphyrinsDark vs. LightPhototoxic indices up to 1210Not specifiedNot specified[2]
Cationic PorphyrinsDarkNon-toxic (LD50 > 200 µM)>200 µMNone[3]

Experimental Protocols

A standardized approach to assessing the phototoxicity of metalloporphyrins is crucial for comparative analysis. The following outlines a general experimental workflow.

G General Workflow for Phototoxicity Assessment cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Evaluation A Cell Seeding & Incubation B Photosensitizer Incubation A->B C Irradiation with Specific Wavelength B->C G Cellular Localization (Confocal Microscopy) B->G D Post-Irradiation Incubation C->D F ROS Detection Assay (e.g., DCFH-DA) C->F E Cytotoxicity/Viability Assay (e.g., Alamar Blue) D->E H Animal Model (e.g., Tumor-bearing mice) I Photosensitizer Administration H->I J Tumor Irradiation I->J K Tumor Growth Monitoring J->K

Caption: A generalized experimental workflow for evaluating the phototoxicity of metalloporphyrins.

Key Experimental Methodologies:
  • Cell Culture and Seeding: Cancer cells (e.g., A549, A2780, HEp2) are cultured in appropriate media and seeded in multi-well plates.[5]

  • Photosensitizer Incubation: Cells are incubated with varying concentrations of the metalloporphyrin for a defined period (e.g., 4 or 24 hours) in the dark.[5]

  • Irradiation: Following incubation and washing to remove unbound photosensitizer, the cells are exposed to light of a specific wavelength (e.g., >600 nm, 630 nm) and dose.[2][5]

  • Cytotoxicity Assessment: Cell viability is determined using assays such as the Alamar Blue assay, which measures metabolic activity.[5] The half-maximal inhibitory concentration (IC50) is then calculated.

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS generation is quantified using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[2]

  • Singlet Oxygen Quantum Yield Measurement: The efficiency of singlet oxygen generation can be determined indirectly using chemical traps like 1,3-diphenylisobenzofuran (B146845) (DPBF), where the decrease in its absorption or fluorescence is monitored.[6]

  • Cellular Localization: Confocal laser scanning microscopy is employed to visualize the subcellular localization of the metalloporphyrin, which can influence its phototoxic mechanism.[5]

  • In Vivo Studies: The antitumor efficacy is evaluated in animal models, typically tumor-bearing mice. Tumor growth inhibition following PDT is the primary endpoint.[7]

Signaling Pathways in Metalloporphyrin-Mediated PDT

The phototoxic effect of metalloporphyrins culminates in the induction of cell death, primarily through apoptosis or necrosis. The specific pathway activated depends on the metalloporphyrin, its subcellular localization, and the light dose.

G PDT-Induced Cell Death Pathways cluster_0 Initiation cluster_1 Execution cluster_2 Cellular Response Light Light PS Metalloporphyrin (PS) Light->PS ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) PS->ROS Energy Transfer O2 ³O₂ (Ground State Oxygen) O2->ROS Damage Oxidative Damage to Cellular Components (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis

Caption: Simplified signaling cascade of photodynamic therapy leading to cell death.

Upon light absorption, the metalloporphyrin transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[8] The resulting ROS cause oxidative damage to various cellular structures, including mitochondria, lysosomes, and the plasma membrane, ultimately triggering apoptotic or necrotic cell death pathways.[9]

Conclusion

The selection of the central metal ion in a porphyrin-based photosensitizer is a critical parameter that dictates its phototoxic efficacy. While diamagnetic metals like zinc and tin generally yield highly phototoxic compounds, the coordination chemistry and the overall molecular structure play a significant role. This guide provides a foundational comparison to inform the rational design of novel metalloporphyrin photosensitizers with enhanced phototoxicity for more effective photodynamic therapy. Further standardized comparative studies are warranted to build a more comprehensive understanding of the structure-phototoxicity relationships.

References

A Comparative Guide to Oxygen Sensing: Calibration of Pd(II) Mesoporphyrin IX Phosphorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate measurement of oxygen concentration is critical. This guide provides a comprehensive comparison of Pd(II) Mesoporphyrin IX phosphorescence quenching with other oxygen sensing technologies, supported by experimental data and detailed protocols.

The determination of oxygen levels is a fundamental requirement in a vast array of research and development applications, from monitoring cellular metabolism and engineering tissues to ensuring the stability of oxygen-sensitive drugs. Among the various techniques available, optical sensing based on the phosphorescence quenching of metalloporphyrins has emerged as a powerful and versatile method. This guide focuses on the calibration of this compound, a widely used phosphorescent probe, against known oxygen concentrations and compares its performance with alternative sensing technologies.

The Principle of Phosphorescence Quenching

The underlying principle of this oxygen sensing method is the collisional quenching of the triplet excited state of a phosphorescent probe by molecular oxygen. When this compound absorbs light, it is excited to a triplet state and subsequently emits light in the form of phosphorescence. In the presence of oxygen, this phosphorescence is diminished or "quenched" as the energy is transferred to the oxygen molecules. This relationship is described by the Stern-Volmer equation, which forms the basis for calibration.

G Figure 1: Principle of Phosphorescence Quenching by Oxygen cluster_0 This compound cluster_1 Molecular Oxygen Ground State (S0) Ground State (S0) Excited Singlet State (S1) Excited Singlet State (S1) Ground State (S0)->Excited Singlet State (S1) Excitation Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) Intersystem Crossing Excited Triplet State (T1)->Ground State (S0) Phosphorescence (light emission) Ground State O2 Ground State O2 Excited Triplet State (T1)->Ground State O2 Collisional Quenching Singlet Oxygen Singlet Oxygen Ground State O2->Singlet Oxygen Energy Transfer Light Absorption (Excitation) Light Absorption (Excitation) Intersystem Crossing Intersystem Crossing Phosphorescence Phosphorescence Quenching Quenching

Caption: Figure 1: Principle of Phosphorescence Quenching by Oxygen.

Performance Comparison of Oxygen Sensing Technologies

The selection of an appropriate oxygen sensing method depends on factors such as the required sensitivity, response time, operational range, and the nature of the sample. The following table summarizes the key performance characteristics of this compound in comparison to other common oxygen sensing probes and technologies.

Sensing Method Probe/Sensor Stern-Volmer Constant (Ksv) Response Time Photostability Operational Range Key Advantages Limitations
Phosphorescence Quenching This compound~0.01 - 0.1 Torr⁻¹ (Matrix dependent)Seconds to minutesGood0 - 100% O₂High sensitivity, non-invasive, suitable for biological samples.Temperature dependent, requires calibration.
Phosphorescence Quenching Pt(II) Porphyrins (e.g., PtOEP)~0.001 - 0.01 Torr⁻¹ (Matrix dependent)Seconds to minutesExcellent0 - 100% O₂High photostability, suitable for long-term measurements.Lower sensitivity than Pd probes.
Fluorescence Quenching Ruthenium-based complexesVariableMilliseconds to secondsModerate0 - 100% O₂Fast response time.Lower signal-to-noise ratio, potential for photobleaching.
Electrochemical Clark-type ElectrodeNot Applicable10 - 60 secondsNot Applicable0 - 100% O₂Well-established, absolute measurement.Consumes oxygen, membrane fouling, requires electrolyte.

Experimental Protocol: Calibration of this compound

This section provides a detailed methodology for the calibration of a this compound-based oxygen sensor.

Materials:

  • This compound probe (e.g., embedded in a polymer matrix or bound to albumin)

  • Oxygen-free nitrogen gas (N₂)

  • Compressed air or a certified oxygen gas mixture

  • Gas flow controllers or mass flow meters

  • A sealed, temperature-controlled sample chamber

  • A phosphorescence measurement system (e.g., a phosphorimeter or a time-resolved fluorometer) equipped with an appropriate excitation light source and detector.

Procedure:

  • Probe Preparation: Prepare the this compound probe according to the manufacturer's instructions or the specific experimental requirements. This may involve dissolving the probe in a solvent, embedding it in a polymer film, or conjugating it to a carrier molecule.

  • System Setup: Place the probe within the sample chamber. Connect the gas lines to the chamber, allowing for the precise control of the gas composition. Ensure the temperature of the chamber is stable and controlled.

  • Deoxygenation (0% Oxygen Calibration Point): Purge the sample chamber with pure nitrogen gas to remove all oxygen. Monitor the phosphorescence lifetime or intensity until a stable maximum value is reached. This value corresponds to the phosphorescence in the absence of oxygen (τ₀ or I₀).

  • Controlled Oxygen Introduction: Introduce a known concentration of oxygen into the chamber by mixing nitrogen and air/oxygen using the gas flow controllers. Allow the system to equilibrate until the phosphorescence signal stabilizes.

  • Data Acquisition: Measure the phosphorescence lifetime (τ) or intensity (I) at the given oxygen concentration.

  • Repeat for Multiple Concentrations: Repeat steps 4 and 5 for a series of known oxygen concentrations, covering the desired operational range.

  • Stern-Volmer Plot Construction: Plot the ratio of the phosphorescence lifetime or intensity in the absence of oxygen to the lifetime or intensity at each oxygen concentration (τ₀/τ or I₀/I) against the corresponding oxygen concentration. According to the Stern-Volmer equation (I₀/I = 1 + Ksv[O₂]), this should yield a linear relationship.

  • Calibration Curve Generation: The slope of the Stern-Volmer plot represents the Stern-Volmer constant (Ksv), which is a measure of the probe's sensitivity to oxygen. This plot serves as the calibration curve for determining unknown oxygen concentrations.

G Figure 2: Experimental Workflow for Calibration A 1. Prepare this compound Probe B 2. Place Probe in Sealed, Temperature-Controlled Chamber A->B C 3. Purge with N2 to Achieve 0% O2 B->C D 4. Measure Phosphorescence (τ₀ or I₀) C->D E 5. Introduce Known O2 Concentration D->E F 6. Allow System to Equilibrate E->F G 7. Measure Phosphorescence (τ or I) F->G H 8. Repeat for Multiple O2 Concentrations G->H I 9. Construct Stern-Volmer Plot (τ₀/τ vs [O2]) H->I J 10. Determine Stern-Volmer Constant (Ksv) I->J

Caption: Figure 2: Experimental Workflow for Calibration.

Conclusion

The calibration of this compound phosphorescence provides a robust and sensitive method for oxygen concentration measurement. Its non-invasive nature and suitability for biological environments make it an invaluable tool for researchers and drug development professionals. While alternative methods like platinum-based probes offer enhanced photostability and Clark electrodes provide absolute measurements, the high sensitivity of palladium porphyrins makes them particularly well-suited for applications requiring the detection of subtle changes in oxygen levels. By understanding the principles of phosphorescence quenching and following a rigorous calibration protocol, researchers can confidently and accurately quantify oxygen in a wide range of scientific investigations.

A Comparative Performance Analysis of Novel Synthetic Analogs of Pd(II) Mesoporphyrin IX in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the performance of new synthetic analogs of Palladium(II) Mesoporphyrin IX as photosensitizers for photodynamic therapy (PDT). Through a detailed comparison with established alternatives and presentation of supporting experimental data, this document aims to inform researchers and drug development professionals on the potential of these novel compounds in advancing cancer treatment and other photodynamic applications.

Executive Summary

The search for more effective photosensitizers is a critical endeavor in the advancement of photodynamic therapy. Ideal candidates should exhibit strong absorption in the therapeutic window (600-850 nm), high singlet oxygen quantum yields, and selective accumulation in target tissues. Palladium(II) porphyrins have garnered significant attention due to the "heavy atom effect," which promotes intersystem crossing and enhances the generation of reactive oxygen species (ROS), the primary cytotoxic agents in PDT.[1][2] This guide focuses on the comparative performance of several synthetic analogs of Pd(II) Mesoporphyrin IX, evaluating their phototoxicity, cellular uptake, and mechanism of action.

Comparative Photodynamic Efficacy

The photodynamic efficacy of a photosensitizer is primarily determined by its ability to induce cell death upon light activation. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the photosensitizer required to kill 50% of the cancer cells under specific light conditions.

A study by Deng et al. (2020) synthesized and evaluated a series of palladium-porphyrin complexes with an increasing number of porphyrin units (Pd-Monopor, Pd-Dipor, and Pd-Tripor) against HeLa cells. Their findings demonstrated that the phototoxicity of these analogs is significantly higher than their free-base counterparts, with Pd-Tripor exhibiting the most potent effect.[1][2]

PhotosensitizerCell LineLight Dose (J/cm²)IC50 (µM)Reference
Pd-Tripor HeLaNot Specified9.6 [1][2]
Tripor (free-base)HeLaNot Specified18.2[1][2]
PS2 (Pd(II)/diphosphine-coordinated meso-tetrapyridyl porphyrin) MIA PaCa-2 (3D model)1.3 ± 0.13.0[3]
PS1 (Pd(II)/diphosphine-coordinated meso-tetrapyridyl porphyrin)MIA PaCa-2 (3D model)5.7 ± 0.063.0[3]
Protoporphyrin IX (Endogenous)B16F-10Not Specified~10x lower than synthetic PpIX[4]
Synthetic Protoporphyrin IXB16F-10Not SpecifiedHigher than endogenous PpIX[4]

Table 1: Comparative Phototoxicity (IC50 values) of Pd(II) Porphyrin Analogs and Other Photosensitizers. This table summarizes the photodynamic efficacy of various photosensitizers against different cancer cell lines. Lower IC50 values indicate higher phototoxicity.

Singlet Oxygen Quantum Yield

The primary mechanism of PDT-induced cell death is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen. The efficiency of singlet oxygen generation is quantified by the singlet oxygen quantum yield (ΦΔ). A higher ΦΔ value generally correlates with greater photodynamic activity. The heavy atom effect of palladium significantly enhances the ΦΔ of porphyrins.[1][2]

PhotosensitizerSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Pd-Porphyrin Analogs CD₃OD0.009 - 0.78 [5]
[Ru(bpy)₃]Cl₂ (reference)CD₃OD0.73[5]
Cationic Methylated PorphyrinsNot Specified0.35 - 0.61[6]
Neutral PorphyrinsNot SpecifiedLower than cationic analogs[6]

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Various Photosensitizers. This table highlights the efficiency of different photosensitizers in generating singlet oxygen. Higher ΦΔ values are desirable for effective PDT.

Cellular Uptake and Localization

The efficacy of a photosensitizer is also dependent on its ability to be taken up by and accumulate in target cells. The physicochemical properties of the porphyrin analogs, such as charge and lipophilicity, play a crucial role in their cellular internalization and subcellular localization. Cationic porphyrins, for instance, have shown enhanced cellular uptake compared to their neutral or anionic counterparts.[6]

A study on palladium(II)-complexed meso-tetra(4-pyridyl)porphyrins (PS1 and PS2) in a 3D pancreatic cancer model revealed that PS2 had a significantly higher cellular uptake than PS1, which correlated with its superior photodynamic efficacy.[3] Similarly, a comparative study of synthetic and endogenous Protoporphyrin IX (PpIX) showed that endogenous PpIX had a significantly higher rate of cell internalization.[4]

PhotosensitizerCell LineMethodKey FindingsReference
PS2 (Pd(II)/diphosphine-coordinated) MIA PaCa-2 (3D)Flow CytometryHigher uptake than PS1[3]
Tripor HeLaNot SpecifiedMainly localized in lysosomes[1]
Endogenous Protoporphyrin IX B16F-10Not Specified8-fold greater internalization than synthetic PpIX[4]
Cationic Methylated Porphyrins HEp2Not SpecifiedHigher accumulation than epoxymethyl-containing analogs[6]

Table 3: Cellular Uptake and Localization of Porphyrin Analogs. This table summarizes the cellular uptake efficiency and subcellular distribution of different photosensitizers.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7][8]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer for a specific duration (e.g., 24 hours).

  • Irradiation: Irradiate the cells with a light source of a specific wavelength and dose. A control group should be kept in the dark.

  • MTT Addition: After irradiation, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.

Cellular Uptake Analysis

Cellular uptake of photosensitizers can be quantified using flow cytometry or visualized using confocal microscopy.

Flow Cytometry:

  • Incubation: Treat cells with the photosensitizer for a specific time.

  • Harvesting: Wash the cells with PBS and detach them using trypsin or a cell scraper.

  • Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer with an appropriate laser and filter set for the photosensitizer's emission spectrum.[9]

Confocal Microscopy:

  • Cell Culture: Grow cells on glass coverslips.

  • Incubation: Treat cells with the photosensitizer.

  • Staining (Optional): Stain specific organelles (e.g., mitochondria, lysosomes) with fluorescent trackers.

  • Imaging: Mount the coverslips and visualize the intracellular localization of the photosensitizer using a confocal microscope.[10]

Reactive Oxygen Species (ROS) Detection

The intracellular generation of ROS can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Loading: Incubate cells with DCFH-DA.

  • Photosensitizer Treatment: Treat the cells with the photosensitizer and irradiate them.

  • Fluorescence Measurement: Measure the increase in fluorescence, which is proportional to the amount of ROS generated, using a fluorometer or flow cytometer.[1][5]

Signaling Pathways and Experimental Workflows

PDT-Induced Cell Death Signaling Pathway

Photodynamic therapy primarily induces cell death through apoptosis and necrosis, initiated by the ROS-mediated damage to cellular components.[11][12][13] Key events include the release of cytochrome c from mitochondria, activation of caspases, and eventual cell dismantling.[14][15]

PDT_Signaling_Pathway PS Photosensitizer ROS Reactive Oxygen Species (ROS) PS->ROS Activation Light Light Mitochondria Mitochondria ROS->Mitochondria CellularDamage Cellular Damage (Membranes, Proteins) ROS->CellularDamage Bcl2 Bcl-2 Inhibition ROS->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Necrosis Necrosis CellularDamage->Necrosis Bcl2->Apoptosis Promotes

Caption: PDT-induced cell death pathways.

Experimental Workflow for Evaluating Photosensitizers

The following diagram illustrates a typical workflow for the in vitro evaluation of new photosensitizers.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Pd(II) Porphyrin Analogs Characterization Spectroscopic Characterization Synthesis->Characterization CellCulture Cancer Cell Culture Characterization->CellCulture Uptake Cellular Uptake (Flow Cytometry/ Confocal Microscopy) CellCulture->Uptake Phototoxicity Phototoxicity Assay (MTT Assay) CellCulture->Phototoxicity IC50 IC50 Determination Uptake->IC50 ROS_Detection ROS Detection (DCFH-DA) Phototoxicity->ROS_Detection Phototoxicity->IC50 Mechanism Mechanism of Cell Death (Apoptosis/Necrosis Assay) ROS_Detection->Mechanism QuantumYield Singlet Oxygen Quantum Yield (ΦΔ) ROS_Detection->QuantumYield Comparison Comparative Performance Analysis IC50->Comparison QuantumYield->Comparison

Caption: In vitro evaluation workflow.

Conclusion

The synthetic analogs of this compound presented in this guide demonstrate significant potential as next-generation photosensitizers for photodynamic therapy. The incorporation of palladium enhances their photophysical properties, leading to increased reactive oxygen species generation and potent phototoxicity against cancer cells. Modifications to the porphyrin macrocycle, such as the addition of multiple porphyrin units or charged functional groups, can further improve their efficacy by enhancing cellular uptake and optimizing their subcellular localization. Continued research and comparative studies are crucial for identifying the most promising candidates for clinical translation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Pd(II) Mesoporphyrin IX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Pd(II) Mesoporphyrin IX, including detailed operational and disposal plans to foster a secure research environment.

This compound, a palladium-bound porphyrin complex, is a valuable tool in various research applications.[1] However, its handling requires strict adherence to safety protocols due to its potential hazards. The Safety Data Sheet (SDS) for this compound classifies it as a substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, the use of appropriate personal protective equipment (PPE) and the implementation of proper handling and disposal procedures are critical.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on SDS recommendations and general laboratory best practices for similar compounds.[2][3][4][5]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles with Side-ShieldsMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[2] A face shield is recommended when a splash hazard is present.[3][5][6]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option.[3][4] Gloves must be inspected before use and hands should be washed and dried after handling.[2]
Body Protection Laboratory CoatA fully buttoned lab coat should be worn to protect skin and clothing.[3][4] Fire/flame resistant and impervious clothing is also recommended.[2]
Respiratory Protection Full-Face Respirator or Dust RespiratorTo be used if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] A dust respirator is suggested for use with Palladium.[7]
Operational Plan: From Receipt to Disposal

A systematic approach to the lifecycle of this compound in the laboratory minimizes risks and ensures the integrity of the compound.

1. Receiving and Storage: Upon receipt, visually inspect the container for any signs of damage or leakage.[4] this compound should be stored at room temperature and protected from light.[8] Keep the container tightly closed in a dry and well-ventilated place.[7][9]

2. Handling and Preparation of Solutions: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[2][3] Avoid contact with skin and eyes.[2] When preparing solutions, slowly add the solvent to the pre-weighed powder to prevent splashing.[4]

3. In Case of a Spill: In the event of a spill, evacuate the area and remove all sources of ignition.[2] Avoid breathing vapors, mist, or gas.[2] For small spills, use an absorbent material to contain the substance, then collect the contaminated material in a sealed, clearly labeled container for hazardous waste.[3] For larger spills, contact your institution's environmental health and safety (EHS) department immediately.[3]

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection: All waste containing this compound, including contaminated PPE and absorbent materials, must be collected in a dedicated and clearly labeled hazardous waste container.[3][9]

2. Chemical Treatment (Optional but Recommended): To enhance safety, a chemical precipitation step can be performed to convert the soluble palladium complex into a more stable, insoluble form.[3] This typically involves the use of a reducing agent.

3. Final Disposal: The sealed hazardous waste container should be stored in a designated secondary containment area, away from incompatible materials.[3] Arrange for pickup and disposal by your institution's certified hazardous waste management service.[3][9] Do not empty into drains.[9]

Experimental Workflow: Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation and Handling cluster_exp Experimentation cluster_disposal Waste Management and Disposal cluster_spill Spill Response A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Weigh Solid Compound B->C J Evacuate and Secure Area B->J In case of spill D Prepare Solution C->D F Collect Waste (Solid & Liquid) C->F e.g., contaminated weighing paper E Conduct Experiment D->E E->F G Chemical Treatment (Precipitation) F->G Optional H Store in Labeled Hazardous Waste Container F->H G->H I Arrange for Professional Disposal H->I K Contain Spill with Absorbent Material J->K L Collect Contaminated Material for Disposal K->L

Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pd(II) Mesoporphyrin IX
Reactant of Route 2
Pd(II) Mesoporphyrin IX

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.